molecular formula Al2ClH10O5 B1588746 Dialuminium chloride pentahydroxide CAS No. 12042-91-0

Dialuminium chloride pentahydroxide

Cat. No.: B1588746
CAS No.: 12042-91-0
M. Wt: 179.49 g/mol
InChI Key: KMZVLRWDRFTSPT-UHFFFAOYSA-M
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Description

Dialuminium chloride pentahydroxide is a useful research compound. Its molecular formula is Al2ClH10O5 and its molecular weight is 179.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVLRWDRFTSPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[Al].[Al]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2ClH10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12042-91-0
Record name Aluminum chlorohydrate [USAN]
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Record name Dialuminium chloride pentahydroxide
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Foundational & Exploratory

Synthesis of Dialuminium Chloride Pentahydroxide from Aluminum Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dialuminium (B1238714) chloride pentahydroxide, a key inorganic polymer widely known as polyaluminum chloride (PAC). The synthesis primarily involves the controlled reaction of aluminum hydroxide (B78521) with hydrochloric acid. This document details the experimental protocols, critical process parameters, and characterization of the resulting product, tailored for professionals in research, and drug development.

Introduction

Dialuminium chloride pentahydroxide, with the general formula Al₂(OH)₅Cl, is a pre-polymerized aluminum salt that has gained significant attention for its diverse applications, including as a flocculant in water purification and as an active ingredient in antiperspirants.[1] Its efficacy is attributed to the presence of various polymeric aluminum species, which exhibit a high cationic charge, enabling effective interaction with negatively charged particles.[2] The synthesis from aluminum hydroxide offers a route to a high-purity product.[1]

Synthesis Methodology

The core of the synthesis lies in the partial hydrolysis of aluminum hydroxide with hydrochloric acid. This process can be modulated by the inclusion of other reagents to control the basicity and polymeric species distribution of the final product.

General Reaction Scheme

The fundamental chemical reaction can be represented as:

2Al(OH)₃ + HCl → Al₂(OH)₅Cl + H₂O

In practice, the reaction is more complex, leading to a mixture of various polyaluminum species, generally represented as [Alₙ(OH)ₘCl₃ₙ₋ₘ]ᵖ.[3]

Experimental Protocols

Below are detailed experimental protocols synthesized from various established methods for the preparation of polyaluminum chloride from aluminum hydroxide.

Protocol 1: Direct Synthesis

This protocol outlines the direct reaction of aluminum hydroxide with hydrochloric acid under elevated temperature and pressure.

Materials:

  • Aluminum Hydroxide (Al(OH)₃)

  • Hydrochloric Acid (HCl), industrial grade

  • Deionized Water

Equipment:

  • Glass-lined or corrosion-resistant reactor with stirrer and heating system

  • Settling tank

Procedure:

  • Charge the reactor with a predetermined amount of hydrochloric acid solution.

  • Under continuous stirring, gradually add aluminum hydroxide powder. The molar ratio of aluminum hydroxide to hydrochloric acid is a critical parameter and should be carefully controlled.[2]

  • Heat the mixture to a reaction temperature typically ranging from 80°C to 180°C.[3] In some processes, the reaction is carried out under a steam pressure of 1-8.0 kgf/cm².[3]

  • Maintain the reaction for a period of 2 to 5 hours with continuous stirring.[2][4]

  • After the reaction is complete, transfer the product mixture to a settling tank to allow for the separation of any unreacted solids.

  • The supernatant liquid is the final this compound (polyaluminum chloride) solution.

Protocol 2: Synthesis with Basicity Adjustment

This protocol involves a two-step process where an initial reaction is followed by the addition of a basic agent, such as calcium aluminate, to increase the basicity of the final product.

Materials:

  • Aluminum Hydroxide (Al(OH)₃), ≥98% purity[2]

  • Hydrochloric Acid (HCl), 18-20% concentration[2]

  • Calcium Aluminate (Ca(AlO₂)₂) powder[2]

  • Deionized Water

Equipment:

  • Corrosion-resistant reactor with stirrer and heating/cooling system

  • Filtration unit

Procedure:

  • Acidic Solution Preparation: Introduce hydrochloric acid (18-20%) into the reactor and begin stirring.[2]

  • Reaction with Aluminum Hydroxide: Gradually add aluminum hydroxide powder to the acidic solution. A typical molar ratio of Al(OH)₃ to HCl is between 1:2.3 and 1:2.7.[2]

  • Heat the mixture to 80-110°C using steam or external heating and maintain continuous stirring for 3-5 hours to form the initial basic aluminum chloride solution.[2]

  • Cooling: Cool the reaction mixture to 50-70°C.[2]

  • Basicity Adjustment: Prepare a 5-15% calcium aluminate solution and add it to the cooled reaction mixture.[2] This step enhances polymerization and adjusts the final basicity.

  • Second Reaction: Heat the mixture again to 80-100°C and react for an additional 2-3 hours.[2]

  • Filtration and Clarification: After the reaction, filter the mixture to remove any insoluble byproducts.

  • The resulting clarified liquid is the final product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from aluminum hydroxide, compiled from various sources.

Table 1: Reactant and Reaction Conditions

ParameterValueSource(s)
Reactants
Aluminum Hydroxide Purity≥98%[2]
Hydrochloric Acid Concentration18-20%[2]
Molar Ratio (Al(OH)₃ : HCl)1 : 2.3 - 2.7[2]
Reaction Conditions
Initial Reaction Temperature80 - 110°C[2]
Initial Reaction Time3 - 5 hours[2]
Temperature with Pressure90 - 180°C[3]
Steam Pressure1 - 8.0 kgf/cm²[3]
Basicity Adjustment
Calcium Aluminate Solution5 - 15%[2]
Post-addition Temperature80 - 100°C[2]
Post-addition Reaction Time2 - 3 hours[2]

Table 2: Product Characterization

ParameterValueSource(s)
Al₂O₃ Content10% - 18% (liquid)[5][6]
≥28% (solid, drum dried)[5]
≥30% (solid, spray dried)[5]
Basicity40% - 90%[2][7]
pH (15% aqueous solution)~4[8]
Density1.33 - 1.35 g/cm³[8]

Visualization of Synthesis Pathway and Workflow

The synthesis of this compound involves a series of hydrolysis and polymerization steps. The following diagrams illustrate the conceptual pathways and experimental workflows.

SynthesisPathway cluster_reactants Reactants cluster_process Reaction Process cluster_polymerization Polymerization & Maturation AlOH3 Aluminum Hydroxide Al(OH)₃ Reaction Acidification & Hydrolysis (80-180°C) AlOH3->Reaction HCl Hydrochloric Acid HCl HCl->Reaction Monomers Formation of Monomeric and Small Polymeric Species [Al(OH)ₓClᵧ]ⁿ⁺ Reaction->Monomers Polymerization Polymerization Monomers->Polymerization Aging / Basicity Adjustment PAC This compound (Polyaluminum Chloride) [Al₂(OH)₅Cl]ₙ Polymerization->PAC

Caption: Conceptual pathway for the synthesis of this compound.

ExperimentalWorkflow start Start prepare_acid Prepare HCl Solution in Reactor start->prepare_acid add_aloh3 Gradually Add Al(OH)₃ (Molar Ratio Control) prepare_acid->add_aloh3 initial_reaction Heat (80-110°C) React for 3-5 hours add_aloh3->initial_reaction cool Cool to 50-70°C initial_reaction->cool add_ca_aluminate Add Calcium Aluminate Solution (5-15%) cool->add_ca_aluminate second_reaction Heat (80-100°C) React for 2-3 hours add_ca_aluminate->second_reaction filtration Filtration and Clarification second_reaction->filtration product Final Product: Liquid PAC Solution filtration->product end End product->end

Caption: Experimental workflow for synthesis with basicity adjustment.

Conclusion

The synthesis of this compound from aluminum hydroxide is a well-established process that allows for the production of a high-purity product. The key to a successful synthesis lies in the precise control of reaction parameters such as temperature, pressure, reactant ratios, and the use of additives to modulate the basicity and polymeric species distribution. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important inorganic polymer for various applications. Further research can focus on the detailed characterization of the different aluminum species formed under various conditions and their correlation with performance in specific applications.

References

Characterization of Dialuminium Chloride Pentahydroxide Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium (B1238714) chloride pentahydroxide, chemically represented as Al₂Cl(OH)₅, is a key inorganic polymer and a principal component of polyaluminum chloride (PAC). Its applications span a wide range of fields, from water purification and wastewater treatment to the cosmetics industry, where it is a common active ingredient in antiperspirants.[1][2] For drug development professionals, understanding the characterization of this and related aluminum species is crucial for assessing product stability, efficacy, and potential interactions with biological systems.

This technical guide provides a comprehensive overview of the characterization of dialuminium chloride pentahydroxide species. It details the synthesis, key physicochemical properties, and the analytical techniques employed for its structural and compositional analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled partial hydrolysis of aluminum chloride or the reaction of aluminum hydroxide (B78521) with hydrochloric acid.[3][4] The stoichiometry of the reactants, particularly the molar ratio of hydroxyl ions to aluminum ions (OH/Al), known as basicity, is a critical parameter that dictates the distribution of the resulting polymeric aluminum species.[3][5]

A common laboratory-scale synthesis involves the reaction of aluminum chloride hexahydrate with a base, such as sodium hydrogen carbonate.

Experimental Protocol: Synthesis
  • Reactant Preparation: Prepare aqueous solutions of aluminum chloride hexahydrate (AlCl₃·6H₂O) and sodium hydrogen carbonate (NaHCO₃) of desired concentrations.

  • Reaction: Slowly add the sodium hydrogen carbonate solution to the aluminum chloride solution under vigorous stirring. The reaction proceeds with the evolution of carbon dioxide gas.

  • Aging: The resulting solution is typically aged for a specific period, often at an elevated temperature (e.g., 60-95°C), to promote the formation of polymeric aluminum species.[6][7]

  • Purification: The final product can be purified to isolate specific aluminum species, if required.

The general chemical equation for the formation of this compound can be represented as:

2AlCl₃ + 5H₂O → Al₂Cl(OH)₅ + 5HCl

In practice, the reaction is more complex, leading to a mixture of various polyaluminum species.

Physicochemical Properties

This compound is typically a white or yellowish powder or an aqueous solution.[4] It is highly soluble in water, where it dissociates to form various hydrolyzed aluminum species.[8]

PropertyValue/DescriptionReference
Molecular FormulaAl₂Cl(OH)₅[9]
Molecular Weight174.45 g/mol [8]
AppearanceWhite to yellowish solid or colorless to yellowish liquid[4]
SolubilityVery soluble in water[8]
Basicity (OH/Al ratio)Typically ranges from 40% to 90%[5]
pH of solution (15% w/w)3.0 - 5.0[10]

Characterization Techniques

A suite of analytical techniques is employed to characterize the various aluminum species present in a this compound solution. These methods provide insights into the structure, composition, and distribution of monomeric, polymeric, and colloidal aluminum species.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of solid this compound. While many preparations result in an amorphous solid, crystalline phases can be obtained under controlled drying conditions.[3] For PAC with a high content of the Al₁₃ Keggin ion, a characteristic broad peak is often observed in the 2θ range of 5° to 25°.[3]

Table 1: XRD Data for Crystalline Hydroxyl-Aluminium Chloride

Crystallographic ParameterValue
Crystal SystemTriclinic
a9.1155 Å
b11.50 Å
c24.31 Å
α107.26°
β94.313°
γ105.517°

Data obtained under mild drying conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups and bonding arrangements within the polyaluminum chloride structure. The spectra of different aluminum hydroxychlorides reveal peaks corresponding to the Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ polycation, with the intensity of these peaks increasing with a higher OH/Al ratio.[9]

Table 2: Key FTIR Peak Assignments for Aluminum Chlorohydrate

Wavenumber (cm⁻¹)AssignmentReference
~3400-3600O-H stretching of water and hydroxyl groups[11][12]
~1635H-O-H bending of coordinated water[11]
~1080Al-O-H bending of bridging hydroxyl groups in polycations[9]
~970Deformation of Al-OH and Al-OH₂[9]
~780 & 640Stretching and bending vibrations of the Al-O framework[9]
27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy is a powerful technique for quantifying the distribution of different aluminum species in solution. Different aluminum coordination environments give rise to distinct chemical shifts.

Table 3: 27Al NMR Chemical Shifts for Key Aluminum Species

Chemical Shift (ppm)Aluminum SpeciesCoordinationReference
~0Monomeric Al³⁺ ([Al(H₂O)₆]³⁺)Octahedral (AlO₆)[13][14]
3 - 20Oligomeric and polymeric Al species (non-Keggin)Octahedral (AlO₆)[13][15]
~62.5 - 63Tetrahedral Al in Keggin-Al₁₃ ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺)Tetrahedral (AlO₄)[13][16]
~70Tetrahedral Al in Al₃₀ polyoxocationTetrahedral (AlO₄)[16]
Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound. The decomposition of its precursor, aluminum chloride hexahydrate, occurs in several stages, involving the loss of water and hydrogen chloride.[17]

Table 4: Thermal Decomposition Data for Aluminum Chloride Hexahydrate

Temperature Range (°C)Event
Room Temperature - 270Incomplete thermal decomposition producing porous and reactive basic aluminum chloride

Decomposition rates and products are dependent on heating rate and atmosphere.[17]

Speciation by Al-Ferron Complexation

The Al-Ferron timed spectrophotometric method is a widely used technique to differentiate and quantify aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinoline-5-sulfonic acid). The different species are categorized as Ala (monomeric Al), Alb (polymeric Al), and Alc (colloidal Al).[18][19]

Experimental Protocol: Al-Ferron Speciation

  • Reagent Preparation: Prepare a buffered ferron reagent solution.

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration.

  • Reaction and Measurement: Mix the sample with the ferron reagent. Measure the absorbance at a specific wavelength (e.g., 370 nm) at different time intervals (e.g., from 1 minute to 120 minutes).[18]

  • Data Analysis: The absorbance values are used to calculate the concentrations of Ala, Alb, and Alc based on their different reaction rates with ferron. A modified method using non-linear least squares analysis can provide a more precise determination of the Al₁₃ polycation.[19]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it a suitable technique for analyzing the distribution of different-sized aluminum polymers.

Experimental Protocol: Size Exclusion Chromatography

  • Column and Mobile Phase Selection: Choose an appropriate SEC column and a mobile phase (e.g., a buffered aqueous solution) compatible with the aluminum species.[20][21]

  • System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a filtered and degassed sample of the this compound solution onto the column.[22]

  • Elution and Detection: Elute the sample with the mobile phase. Larger polymeric species will elute first, followed by smaller oligomers and monomers. Use a suitable detector (e.g., refractive index or UV-Vis) to monitor the elution profile.[23]

  • Data Analysis: The resulting chromatogram provides information on the molecular size distribution of the aluminum species.

Visualizing Relationships and Workflows

Logical Relationship: Synthesis Parameters and Speciation

The following diagram illustrates the influence of key synthesis parameters on the resulting distribution of aluminum species.

G cluster_params Synthesis Parameters cluster_species Aluminum Species Distribution OH/Al Ratio (Basicity) OH/Al Ratio (Basicity) Monomeric Al (Ala) Monomeric Al (Ala) OH/Al Ratio (Basicity)->Monomeric Al (Ala) Lower ratio favors Polymeric Al (Alb, e.g., Al13) Polymeric Al (Alb, e.g., Al13) OH/Al Ratio (Basicity)->Polymeric Al (Alb, e.g., Al13) Higher ratio favors Temperature Temperature Temperature->Polymeric Al (Alb, e.g., Al13) Higher temp promotes formation Aging Time Aging Time Aging Time->Polymeric Al (Alb, e.g., Al13) Longer time increases polymer content Colloidal Al (Alc) Colloidal Al (Alc) Polymeric Al (Alb, e.g., Al13)->Colloidal Al (Alc) Can aggregate to form

Caption: Influence of synthesis parameters on aluminum speciation.

Experimental Workflow: Characterization of this compound

This diagram outlines a typical experimental workflow for the comprehensive characterization of this compound.

G cluster_solid Solid-State Characterization cluster_solution Solution-State Characterization Synthesis Synthesis Solid Sample Solid Sample Synthesis->Solid Sample Aqueous Solution Aqueous Solution Synthesis->Aqueous Solution XRD XRD Solid Sample->XRD FTIR FTIR Solid Sample->FTIR Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Solid Sample->Thermal Analysis (TGA/DSC) 27Al NMR 27Al NMR Aqueous Solution->27Al NMR Al-Ferron Speciation Al-Ferron Speciation Aqueous Solution->Al-Ferron Speciation SEC SEC Aqueous Solution->SEC Crystallinity Crystallinity XRD->Crystallinity Functional Groups Functional Groups FTIR->Functional Groups Thermal Stability Thermal Stability Thermal Analysis (TGA/DSC)->Thermal Stability Species Quantification Species Quantification 27Al NMR->Species Quantification Species Distribution (Ala, Alb, Alc) Species Distribution (Ala, Alb, Alc) Al-Ferron Speciation->Species Distribution (Ala, Alb, Alc) Molecular Size Distribution Molecular Size Distribution SEC->Molecular Size Distribution

Caption: Experimental workflow for characterization.

Conclusion

The characterization of this compound and its associated species is a multifaceted process that requires the application of several complementary analytical techniques. A thorough understanding of the synthesis parameters and their influence on the final product composition is essential for controlling the properties and performance of this important inorganic polymer. This guide provides a foundational understanding of the key characterization methods and their application, which will be of significant value to researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium (B1238714) chloride pentahydrode, commonly known as aluminum chlorohydrate (ACH), is a key inorganic polymer with the general formula Al₂(OH)₅Cl. It belongs to the broader class of polyaluminum chlorides (PACs), which are characterized by their complex, polymeric structures in aqueous solution.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and mechanisms of action of dialuminium chloride pentahydrode, with a focus on its applications in the pharmaceutical and personal care industries.

Molecular Structure and Speciation

Dialuminium chloride pentahydroxide does not exist as a simple monomeric salt in solution. Instead, it undergoes hydrolysis and polymerization to form a complex mixture of polyhydroxyaluminum cations.[2] The distribution of these species is highly dependent on factors such as pH, temperature, and the concentration of aluminum.[2]

The most significant and well-characterized of these polymeric species is the Keggin-type polycation, Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often abbreviated as Al₁₃).[3] This complex consists of a central aluminum atom in a tetrahedral coordination, surrounded by twelve aluminum atoms in octahedral configurations.[3] The Al₁₃ cation is known for its high positive charge and stability, which are crucial for its efficacy in various applications.[4] More recently, an even larger polycation, Al₃₀O₈(OH)₅₆(H₂O)₂₆¹⁸⁺ (Al₃₀), has been identified in commercial polyaluminum chloride solutions.[5]

The speciation of aluminum in a typical this compound solution can be broadly categorized as follows:

  • Monomeric Aluminum (Alₐ): Simple hydrated aluminum ions such as [Al(H₂O)₆]³⁺ and their initial hydrolysis products.

  • Medium Polymeric Aluminum (Alₑ): This fraction is dominated by the Al₁₃ polycation.

  • Colloidal or Solid Aluminum Species (Al꜀): Larger, less-defined aluminum hydroxide (B78521) precipitates.[6]

Quantitative Speciation Data

The relative abundance of these aluminum species can be determined using techniques such as ²⁷Al NMR spectroscopy and the Ferron complexation-timed spectrophotometry method.[6][7]

Aluminum SpeciesTypical Abundance (%)Characterization Notes
Monomeric Al (Alₐ)4% - 22%Includes [Al(H₂O)₆]³⁺ and its early hydrolysis products.
Polymeric Al₁₃ (Alₑ)79% - 90.9%The highly stable and effective Keggin-ion. Its presence is often correlated with high efficacy.[7][8]
Larger Polymers (e.g., Al₃₀)VariablePresent in some commercial preparations, contributing to the overall polymeric nature.[5]
Colloidal/Solid Al (Al꜀)0.5% - 74%Can be present depending on the basicity and age of the solution. Contributes to turbidity.[9]

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the most common involving the controlled reaction of an aluminum source with hydrochloric acid.

Method 1: From Aluminum Hydroxide

This method is widely used for producing high-purity polyaluminum chloride.

  • Reaction Setup: A corrosion-resistant reactor (e.g., glass-lined) is charged with a calculated amount of hydrochloric acid.[10]

  • Addition of Aluminum Hydroxide: High-purity aluminum hydroxide powder is gradually added to the stirred acid solution.[10]

  • Controlled Reaction: The mixture is heated to a temperature between 95°C and 110°C and stirred continuously for 1-3 hours.[11]

  • Basicity Adjustment: To achieve the desired OH/Al molar ratio (basicity), a neutralizing agent such as calcium aluminate or sodium hydroxide is slowly added.[12][13] For a typical this compound, a basicity of around 83% is targeted.[1]

  • Aging and Filtration: The resulting solution is aged for a period to allow for polymerization and stabilization of the aluminum species. It is then filtered to remove any insoluble residues.[10]

Method 2: From Aluminum Metal

This method utilizes aluminum waste materials, such as aluminum foil or scrap.

  • Hydrolysis: Cleaned aluminum metal is reacted with a preheated solution of hydrochloric acid (e.g., 35%) at approximately 65°C with continuous stirring.[13][14] The reaction produces aluminum chloride (AlCl₃).

  • Polymerization: The temperature of the aluminum chloride solution is raised to about 75°C. A base, such as a 1M sodium hydroxide solution, is added dropwise under vigorous stirring until a pH of around 9 is reached. This induces the polymerization of the aluminum species.[13]

  • Product Recovery: The resulting white gel-like product is collected. For a solid product, it is dried using methods like spray drying.[10]

Characterization Techniques

1. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful tool for identifying and quantifying the different aluminum species in solution.

  • Sample Preparation: Samples are typically prepared by diluting the polyaluminum chloride solution in D₂O. Concentrations can range from 0.1 to 1.0 mol·L⁻¹ of total aluminum.[15]

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition:

    • Tetrahedral Al (Al₁₃): A sharp resonance peak is observed around 62.1 - 63 ppm, which is characteristic of the central tetrahedral aluminum in the Keggin structure.[7][16]

    • Octahedral Al: A broader peak around 10-20 ppm corresponds to octahedrally coordinated aluminum in various species, including monomeric and polymeric forms.[16]

    • Pentahedral Al: A chemical shift region of 30-40 ppm is indicative of five-coordinate aluminum.[16]

  • Quantitative Analysis: The relative abundance of each species is determined by integrating the corresponding peaks in the NMR spectrum.[15]

2. Powder X-ray Diffraction (XRD)

XRD is used to assess the crystallinity of the solid product.

  • Sample Preparation: A powdered sample of this compound (approximately 200 mg) is packed into a sample holder, ensuring a flat surface.[17]

  • Instrumentation: A powder X-ray diffractometer with a CuKα radiation source is commonly used.

  • Data Collection: The sample is scanned over a 2θ range, for example, from 5° to 80°.

  • Analysis: this compound is typically X-ray amorphous, resulting in a broad, diffuse scattering pattern rather than sharp Bragg peaks.[18]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Sample Preparation: Samples can be analyzed as a solid powder (e.g., using a KBr pellet) or as an aqueous solution.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis:

    • A broad absorption band in the region of 3200-3650 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and coordinated water molecules.[19]

    • Bands around 850-970 cm⁻¹ are associated with the bending vibrations of Al-OH-Al bridges in the polymeric structures.[20]

Mechanisms of Action

In Antiperspirants

The primary mechanism of action of this compound in antiperspirants is the formation of a physical plug within the eccrine sweat duct.

  • Application and Dissociation: When applied to the skin, the this compound dissolves in sweat.

  • Hydrolysis and Polymerization: The aluminum species undergo further hydrolysis and polymerization in the sweat duct, a process influenced by the local pH.

  • Plug Formation: The polymeric aluminum species interact with proteins and mucopolysaccharides in the sweat duct, forming a gel-like plug.[21][22] This plug physically obstructs the flow of sweat to the skin's surface.[21]

  • Reversibility: The plug is gradually broken down and shed with the natural renewal of the skin, which is why antiperspirants require regular reapplication.[21]

There is also research suggesting that aluminum compounds may have an influence on estrogen receptor signaling in breast cancer cells, though the direct link to cancer from antiperspirant use is not definitively established.[21][23]

In Water Treatment

In water purification, this compound acts as a coagulant and flocculant.

  • Charge Neutralization: The highly positively charged polyhydroxyaluminum cations neutralize the negative surface charges of suspended colloidal particles (e.g., clay, organic matter) in the water.[2]

  • Flocculation: The neutralization of charges allows the particles to overcome their electrostatic repulsion and aggregate. The polymeric nature of the aluminum species also facilitates the formation of bridges between particles, leading to the formation of larger, settleable flocs.[2]

  • Sweep Flocculation: At higher dosages, the precipitation of amorphous aluminum hydroxide can physically enmesh and remove suspended particles from the water.[13]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction and Polymerization cluster_processing Product Finishing HCl Hydrochloric Acid Solution Reactor Reaction Vessel (95-110°C) HCl->Reactor Al_source Aluminum Source (Al(OH)3 or Al metal) Al_source->Reactor Polymerization Polymerization (Base Addition) Reactor->Polymerization Controlled Reaction Aging Aging Polymerization->Aging Polymerized Solution Filtration Filtration Aging->Filtration Drying Drying (optional for solid product) Filtration->Drying Product This compound Filtration->Product Liquid Product Drying->Product Solid Product

Caption: A generalized workflow for the synthesis of this compound.

Hydrolysis_Pathway Al3 [Al(H₂O)₆]³⁺ AlOH [Al(OH)(H₂O)₅]²⁺ Al3->AlOH +OH⁻ -H₂O Dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ AlOH->Dimer Polymerization Precipitate Al(OH)₃ (Amorphous) AlOH->Precipitate High pH Al13 Al₁₃ Keggin Ion Dimer->Al13 Further Polymerization (High Temperature/Basicity) Al13->Precipitate High pH

Caption: Simplified hydrolysis and polymerization pathway of aluminum ions in aqueous solution.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of dialuminium (B1238714) chloride pentahydroxide, a prominent member of the polyaluminum chloride (PAC) family of coagulants. This document delves into the intricate chemistry of its hydrolysis, the resultant aluminum species, and the analytical techniques employed for their characterization. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this knowledge in research and development.

The Hydrolysis Mechanism of Dialuminium Chloride Pentahydroxide

This compound, with the chemical formula Al₂(OH)₅Cl, is a pre-hydrolyzed aluminum salt characterized by a high basicity (OH/Al molar ratio of 2.5). Its hydrolysis in aqueous solution is a complex and dynamic process, pivotal to its efficacy as a coagulant in water treatment and as an active ingredient in pharmaceutical and cosmetic applications. The mechanism is not a simple dissolution but a series of pH-dependent transformations leading to a variety of aluminum species with distinct chemical properties and functionalities.

Upon dissolution in water, the aluminum ions undergo further hydrolysis and polymerization. The process is influenced by several factors, including pH, temperature, concentration, and the presence of other ions.[1] The hydrolysis reactions involve the replacement of aquo ligands (H₂O) with hydroxyl groups (OH⁻), leading to the formation of various monomeric, polymeric, and eventually, colloidal or precipitated aluminum species.[2]

The hydrolysis pathway can be conceptualized as a continuum:

Monomeric Species ➔ Polymeric Species ➔ Colloidal/Precipitated Species

The distribution of these species is critically dependent on the pH of the solution.[1] At low pH, the hydrolysis is suppressed, while at higher pH values, the formation of larger, insoluble aluminum hydroxide (B78521) precipitates is favored.[1][3]

The primary aluminum species formed during the hydrolysis of polyaluminum chloride are categorized based on their reactivity with the chelating agent ferron (8-hydroxy-7-iodo-5-quinoline sulfonic acid). This classification provides a practical framework for understanding the composition and reactivity of PAC solutions:[4][5]

  • Ala (Monomeric Aluminum): These are rapidly reacting species, including the hydrated aluminum ion [Al(H₂O)₆]³⁺ and simple mononuclear hydroxo-aluminum complexes like [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺. They react almost instantaneously with ferron.[2]

  • Alb (Polymeric Aluminum): These are medium-sized, polynuclear aluminum species that react with ferron at a slower rate than Ala. This fraction is considered the most active for coagulation due to its high cationic charge and ability to neutralize and bridge colloidal particles. A key component of the Alb fraction is the Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃.[6][7]

  • Alc (Colloidal and Precipitated Aluminum): These are large, colloidal, or solid-phase aluminum hydroxides that are either unreactive or react very slowly with ferron. These species are primarily responsible for the "sweep flocculation" mechanism in water treatment.[2][8]

The following diagram illustrates the general hydrolysis and polymerization pathway of aluminum in aqueous solution, which is applicable to this compound.

Hydrolysis_Pathway cluster_conditions Influencing Factors Ala Ala (Monomeric Species) [Al(H₂O)₆]³⁺, [Al(OH)]²⁺ Alb Alb (Polymeric Species) (e.g., Al₁₃) Ala->Alb Polymerization Alb->Ala Depolymerization (at low pH) Alc Alc (Colloidal/Precipitated Species) Al(OH)₃(s) Alb->Alc Precipitation/Aggregation pH pH Temperature Temperature Basicity Basicity

Figure 1: Generalized Hydrolysis and Polymerization Pathway of Aluminum Species.

Quantitative Data on Aluminum Species Distribution

The distribution of Ala, Alb, and Alc is highly dependent on the basicity (OH/Al ratio) of the polyaluminum chloride and the pH of the solution. This compound has a high basicity of 2.5. The following tables summarize representative data on the distribution of aluminum species in PAC solutions with varying basicities and at different pH levels, as determined by the Al-Ferron assay.

Table 1: Influence of Basicity (B = OH/Al) on Aluminum Species Distribution in PAC

Basicity (B)Ala (%)Alb (%)Alc (%)Reference
1.035.258.66.2[9]
1.520.570.39.2[9]
2.015.872.112.1[9]
2.5~10-15~75-85~5-10Estimated from trends in[8][9]

Note: Data for B=2.5 is an estimation based on trends observed in the cited literature, as specific data for this exact basicity was not available.

Table 2: Influence of pH on Aluminum Species Distribution for a PAC with High Basicity

pHAla (%)Alb (%)Alc (%)Reference
4.0256510[1]
5.0157510[1]
6.0127018[1]
7.0106030[1]
8.0<545>50[1]

Note: This table represents general trends for high basicity PACs. The exact distribution can vary based on the specific PAC formulation and experimental conditions.

Experimental Protocols

Accurate characterization of the aluminum species in a hydrolyzed solution of this compound is crucial for understanding its mechanism of action. The following are detailed protocols for the most common analytical techniques.

Al-Ferron Timed Complexation Spectrophotometric Assay

This method is widely used to differentiate Ala, Alb, and Alc based on their reaction kinetics with the ferron reagent.[5]

Objective: To quantify the relative percentages of monomeric (Ala), polymeric (Alb), and colloidal/precipitated (Alc) aluminum species.

Materials:

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks (25 mL)

  • Pipettes

  • Stopwatch

  • pH meter

  • This compound solution (or other PAC)

  • Ferron reagent solution (8-hydroxy-7-iodo-5-quinoline sulfonic acid)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PAC to be analyzed with a known total aluminum concentration.

    • Prepare the Ferron reagent solution and the buffer solution according to standard laboratory procedures.

  • Sample Analysis:

    • Pipette a small volume (e.g., 20 µL) of the PAC solution into a 25 mL volumetric flask.

    • Add a specific volume (e.g., 5.5 mL) of the ferron solution to the flask.

    • Immediately make up the volume to the 25 mL mark with deionized water and mix thoroughly.

    • Start the stopwatch immediately upon the addition of the ferron solution.

  • Spectrophotometric Measurements:

    • Measure the absorbance of the solution at a specific wavelength (typically 362-370 nm) at various time intervals.[4]

    • Ala measurement: Take the first reading almost instantaneously or within 1 minute. This absorbance corresponds to the concentration of Ala.

    • Alb measurement: Continue to take readings at regular intervals (e.g., every 10-20 minutes) for up to 2-4 hours. The increase in absorbance over time is due to the reaction of Alb with ferron.

    • Total Aluminum (Al_T) measurement: To determine the total aluminum concentration, a separate sample of the PAC solution should be digested with acid to convert all aluminum species to the monomeric form before reacting with ferron.

  • Calculations:

    • The concentration of each species is calculated from the absorbance values using a calibration curve prepared with standard aluminum solutions.

    • [Ala] is determined from the initial absorbance reading.

    • [Alb] is calculated from the difference between the final absorbance (after 2-4 hours) and the initial absorbance.

    • [Alc] is calculated by subtracting the sum of [Ala] and [Alb] from the total aluminum concentration ([Al_T]).

    • The results are typically expressed as the percentage of each species relative to the total aluminum concentration.

Al_Ferron_Workflow start Start prep Prepare PAC solution, Ferron reagent, and buffer start->prep mix Mix PAC solution with Ferron reagent in a volumetric flask prep->mix measure_total Determine total Al concentration (Al_T) (via acid digestion) prep->measure_total measure_initial Measure initial absorbance (t ≈ 0-1 min) (Corresponds to Ala) mix->measure_initial measure_timed Measure absorbance at timed intervals (up to 2-4 hours) measure_initial->measure_timed calculate Calculate concentrations of Ala, Alb, and Alc measure_timed->calculate measure_total->calculate end End calculate->end

Figure 2: Experimental Workflow for the Al-Ferron Assay.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying specific aluminum species in solution, particularly the Al₁₃ polycation.[7][10]

Objective: To identify and quantify different aluminum species based on their distinct chemical shifts in the ²⁷Al NMR spectrum.

Materials:

  • NMR spectrometer with a high-field magnet

  • NMR tubes

  • This compound solution (or other PAC)

  • D₂O (for locking)

  • Reference standard (e.g., [Al(H₂O)₆]³⁺)

Procedure:

  • Sample Preparation:

    • Prepare the PAC solution at the desired concentration.

    • A small amount of D₂O may be added for the NMR lock.

  • NMR Spectrometer Setup:

    • Tune the NMR probe to the ²⁷Al frequency.

    • Set the appropriate spectral parameters, including pulse width, relaxation delay, and number of scans. A short relaxation delay is often used due to the fast relaxation of the quadrupolar ²⁷Al nucleus.[10]

  • Data Acquisition:

    • Acquire the ²⁷Al NMR spectrum of the PAC solution.

    • The spectrum will show distinct peaks corresponding to different aluminum environments.

  • Spectral Analysis:

    • Peak at ~0 ppm: Corresponds to the monomeric hexaaquaaluminum ion, [Al(H₂O)₆]³⁺ (part of the Ala fraction).

    • Sharp peak at ~62.5-63.5 ppm: This is the characteristic signal for the central tetrahedral aluminum in the Keggin Al₁₃ polycation ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺), a key component of the Alb fraction.[7]

    • Broad resonances between 5 and 80 ppm: These can be attributed to other polymeric aluminum species (Alb) and octahedrally coordinated aluminum in larger polymers and colloidal particles (Alc).

  • Quantification:

    • The relative concentration of each species can be determined by integrating the area of the corresponding peaks in the spectrum.

Al_NMR_Workflow start Start prep Prepare PAC solution (with D₂O for lock) start->prep setup Set up NMR spectrometer for ²⁷Al acquisition prep->setup acquire Acquire ²⁷Al NMR spectrum setup->acquire process Process spectrum (Fourier transform, phasing, baseline correction) acquire->process analyze Identify peaks and their chemical shifts (~0 ppm for Ala, ~63 ppm for Al₁₃) process->analyze quantify Integrate peak areas to determine relative concentrations analyze->quantify end End quantify->end

Figure 3: Experimental Workflow for ²⁷Al NMR Spectroscopy.

Conclusion

The hydrolysis of this compound is a multifaceted process that results in a dynamic equilibrium of various aluminum species. The distribution and nature of these species are paramount to its performance in diverse applications. A thorough understanding of the hydrolysis mechanism, coupled with robust analytical characterization using techniques like the Al-Ferron assay and ²⁷Al NMR, is essential for optimizing its use and for the development of new and improved aluminum-based products. This guide provides a foundational framework for researchers and professionals to explore and leverage the complex chemistry of this important compound.

References

Aluminum Speciation in Polyaluminum Chloride Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a complex inorganic polymer widely utilized in water treatment and various industrial processes. Its efficacy is intrinsically linked to the distribution of various aluminum species within the solution. Understanding and controlling this speciation is paramount for optimizing performance and ensuring consistent results. This technical guide provides a comprehensive overview of aluminum speciation in PAC solutions, detailing the key aluminum forms, analytical methodologies for their characterization, and the factors influencing their distribution.

The Speciation of Aluminum in PAC Solutions

The hydrolysis and polymerization of aluminum ions in aqueous solutions lead to a complex mixture of monomeric and polymeric species. In the context of PAC, these species are broadly categorized into three fractions based on their reactivity with the chelating agent ferron: Ala, Alb, and Alc.[1][2][3]

  • Ala (Monomeric Aluminum): This fraction consists of monomeric aluminum species such as [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, and their dimers.[4][5] These species react almost instantaneously with ferron, typically within the first minute.[2][3]

  • Alb (Polymeric Aluminum): This fraction comprises medium to high molecular weight polymeric aluminum species. The most notable and effective component of the Alb fraction is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃.[6] The Al₁₃ polycation is recognized for its high positive charge and stability, contributing significantly to the coagulation efficiency of PAC.[6] The Alb species exhibit a slower reaction rate with ferron, typically reacting within a timeframe of 1 to 120 minutes.[2][3]

  • Alc (Colloidal/Gel-like Aluminum): This fraction includes very high molecular weight aluminum polymers and colloidal aluminum hydroxide (B78521) precipitates, sometimes referred to as Al(OH)₃(s).[2] These species are the least reactive with ferron, with reaction times extending beyond 120 minutes.[2]

The relative distribution of these three fractions dictates the overall properties and performance of the PAC solution.

Factors Influencing Aluminum Speciation

The equilibrium between Ala, Alb, and Alc is dynamic and influenced by several key parameters during the synthesis and storage of PAC solutions:

  • Basicity (B value): The basicity, defined as the molar ratio of hydroxyl ions to aluminum ions (B = [OH⁻]/[Al³⁺]), is the most critical factor.[7][8] Increasing the basicity generally favors the formation of polymeric species (Alb). However, there is an optimal B value for maximizing the Alb content, beyond which the formation of insoluble Alc species increases.[7] The trends of Ala and Alc changes with increasing basicity are generally concave and convex, respectively.[2]

  • Total Aluminum Concentration (AlT): Higher aluminum concentrations can influence the pH of the solution and, consequently, the speciation.[1] At very high concentrations, the formation of the desirable Al₁₃ species may be inhibited.[1]

  • Temperature: The temperature during PAC synthesis and aging affects the kinetics of the hydrolysis and polymerization reactions.[9] While higher temperatures can accelerate the formation of polymeric species, excessively high temperatures can lead to the formation of smaller, less effective flocs.[9]

  • Aging: Over time, the distribution of aluminum species in a PAC solution can change.[10] This aging process can lead to the conversion of some polymeric species into more stable forms or into precipitates.[11]

Quantitative Data on Aluminum Speciation

The distribution of aluminum species is highly dependent on the manufacturing process and the specific formulation of the PAC product. The following tables summarize typical quantitative data found in the literature, illustrating the influence of basicity and total aluminum concentration.

Table 1: Effect of Basicity (B value) on Aluminum Species Distribution in PAC

Basicity (B value)Ala (%)Alb (%)Alc (%)Reference(s)
1.022-514-510.5-74[2][12]
1.5VariesHighestVaries[5]
1.7Minimized~42.2Minimized[2][12]
>2.0IncreasesDecreasesIncreases[7]

Table 2: Effect of Total Aluminum Concentration (AlT) on Aluminum Species Distribution in PAC

AlT (mol/L)Basicity (B)Ala (%)Alb (Al₁₃) (%)Alc (%)Reference(s)
0.01 - 2.01.0 - 2.5Increases with AlTDecreases with AlTVaries[1]
2.02.5HighNot DetectedHigh[1]
HighOptimal B decreasesHighest Alb decreasesVariesVaries[7]

Experimental Protocols for Characterization

Accurate characterization of aluminum speciation is crucial for quality control and research. The following sections detail the primary analytical techniques employed.

Al-Ferron Timed Complexation Spectrophotometry

This is the most common method for quantifying the Ala, Alb, and Alc fractions. It is based on the differential reaction rates of the aluminum species with the ferron reagent (8-hydroxy-7-iodo-5-quinoline sulfonic acid).[3][13]

Protocol:

  • Reagent Preparation:

    • Ferron Solution: Prepare a solution of ferron in a suitable buffer. A common preparation involves dissolving ferron in an acetate (B1210297) buffer to maintain a pH of approximately 5.2.[13]

    • Hydroxylamine-HCl Solution: Often added to the ferron reagent to prevent interference from iron. The reagent may need to be aged for several days before use.

  • Sample Preparation: Dilute the PAC solution to a known concentration with deionized water.

  • Reaction and Measurement:

    • Add a precise volume of the diluted PAC sample to the ferron reagent.

    • Immediately begin monitoring the absorbance of the solution at a specific wavelength, typically around 370 nm.[3]

    • Record absorbance readings at specific time points:

      • t ≈ 1 minute: This reading corresponds to the reaction of the Ala species.[2][3]

      • t = 120 minutes: This reading represents the combined reaction of Ala and Alb species.[2][3]

      • Total Aluminum: The total aluminum concentration is determined separately, often by a method involving complete digestion of the sample.

  • Calculation:

    • [Ala] is calculated from the absorbance at 1 minute.

    • [Alb] is calculated by subtracting the absorbance at 1 minute from the absorbance at 120 minutes.

    • [Alc] is determined by subtracting the sum of [Ala] and [Alb] from the total aluminum concentration.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful technique for identifying and quantifying specific aluminum species, particularly the Al₁₃ Keggin-ion.[6][14] Different aluminum coordination environments give rise to distinct chemical shifts.

Protocol:

  • Sample Preparation:

    • Dilute the PAC solution in deuterium (B1214612) oxide (D₂O) to provide a lock signal for the NMR spectrometer.

    • An internal standard, such as a known concentration of Al(NO₃)₃, can be added for quantification.

  • Instrument Parameters:

    • Magnetic Field Strength: High-field magnets (e.g., 11.7 T or higher) provide better resolution.[14]

    • Resonance Frequency: For a 11.7 T magnet, the ²⁷Al resonance frequency is approximately 130.3 MHz.[14]

    • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

    • Acquisition Parameters: Typical parameters include a short pulse width (e.g., 2 µs), a relaxation delay of around 5 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1600).[14]

  • Spectral Analysis:

    • The ²⁷Al NMR spectrum will show distinct peaks corresponding to different aluminum species.

    • The peak for the central tetrahedral aluminum in the Al₁₃ Keggin-ion appears at approximately 63 ppm.[15]

    • Monomeric, octahedrally coordinated aluminum (Ala) resonates around 0 ppm.[14]

    • The relative peak areas can be used to determine the quantitative distribution of the different species.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, separates molecules based on their hydrodynamic volume in solution.[16][17] It is a useful technique for analyzing the molecular weight distribution of the polymeric aluminum species in PAC.

Protocol:

  • Column Selection:

    • The choice of column packing material is critical. Both polymer-based and silica-based packings are available.[18]

    • The pore size of the packing material should be selected based on the expected molecular weight range of the aluminum polymers. For PAC, columns with a range of pore sizes or mixed-bed columns may be appropriate.

  • Mobile Phase Selection:

    • The mobile phase should be a good solvent for the PAC and should prevent interactions between the aluminum species and the column packing.[19]

    • Aqueous buffers with a controlled pH and ionic strength are typically used.

  • Calibration:

    • The column must be calibrated with standards of known molecular weight.[20][21]

    • For polymeric systems, standards such as polystyrene, polymethylmethacrylate (PMMA), or polyethylene (B3416737) oxide (PEO) are commonly used.[20][21] The choice of standard should ideally match the hydrodynamic properties of the analyte.

  • Analysis:

    • The PAC sample is injected into the SEC system.

    • A detector, such as a refractive index (RI) or UV detector, is used to monitor the elution of the different-sized species.[22] Larger molecules will elute first, followed by smaller molecules.

    • The resulting chromatogram provides information on the molecular weight distribution of the aluminum species.

Visualizing Relationships and Workflows

Aluminum Hydrolysis and Polymerization Pathway

G Al3 [Al(H₂O)₆]³⁺ (Monomer) Oligomers Small Oligomers (e.g., Dimer, Trimer) Al3->Oligomers +OH⁻ -H₂O Al13 Al₁₃ Keggin-ion ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺) Oligomers->Al13 +OH⁻ -H₂O High_Polymers Higher Polymers Al13->High_Polymers Aging / +OH⁻ Precipitate Al(OH)₃(s) (Precipitate) High_Polymers->Precipitate Further Polymerization

Caption: Simplified pathway of aluminum hydrolysis and polymerization in PAC solutions.

Experimental Workflow for PAC Speciation Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output PAC_Sample PAC Solution Sample Ferron Al-Ferron Timed Complexation Spectrophotometry PAC_Sample->Ferron NMR ²⁷Al NMR Spectroscopy PAC_Sample->NMR SEC Size Exclusion Chromatography (SEC/GPC) PAC_Sample->SEC Ala_Alb_Alc Quantification of Ala, Alb, Alc Fractions Ferron->Ala_Alb_Alc Al13_Quant Identification & Quantification of Al₁₃ and other species NMR->Al13_Quant MWD Molecular Weight Distribution SEC->MWD

Caption: General experimental workflow for the characterization of aluminum speciation in PAC.

Relationship Between Aluminum Species Fractions

G Ala Ala (Monomers) Alb Alb (Polymers, incl. Al₁₃) Ala->Alb Polymerization Alb->Ala Depolymerization Alc Alc (Colloids/Gels) Alb->Alc Further Polymerization & Aggregation

Caption: Interrelationship between the different aluminum species fractions in PAC solutions.

Conclusion

The speciation of aluminum in polyaluminum chloride solutions is a multifaceted subject with significant practical implications. The distribution between monomeric (Ala), polymeric (Alb), and colloidal (Alc) species, largely governed by factors such as basicity and concentration, directly impacts the performance of PAC in its various applications. A thorough understanding of these species and their characterization through techniques like the Al-Ferron assay, ²⁷Al NMR, and SEC is essential for researchers, scientists, and drug development professionals working with these complex inorganic polymers. This guide provides a foundational understanding and detailed methodologies to aid in the effective analysis and application of polyaluminum chloride.

References

The Cornerstone of Polyaluminum Chloride Efficacy: A Technical Guide to the Role of Basicity in Dialuminium Chloride Pentahydroxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of basicity in the formation and functionality of dialuminium (B1238714) chloride pentahydroxide, a high-basicity polyaluminum chloride (PAC). Basicity, defined as the molar ratio of hydroxyl groups to aluminum ions, is the primary determinant of the distribution of aluminum species, which in turn governs the performance of PAC as a coagulant and its potential applications in other fields, including drug development. This document details the synthesis of dialuminium chloride pentahydroxide with precise basicity control, outlines comprehensive experimental protocols for characterization, and presents quantitative data on the influence of basicity on key physicochemical properties. Visualizations of the chemical formation pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying principles.

Introduction

Polyaluminum chlorides (PACs) are a group of versatile inorganic polymers with the general formula Aln(OH)mCl(3n-m). Among these, this compound (Al2(OH)5Cl), with a basicity of 83.3%, represents a highly effective and stable form of PAC. The efficacy of PAC in various applications, most notably in water treatment as a coagulant, is intrinsically linked to its basicity. Higher basicity is conducive to the formation of PAC with a high degree of polymerization, which enhances its flocculation effect.[1][2] This guide elucidates the fundamental relationship between basicity and the formation of this compound, providing a technical foundation for its synthesis, characterization, and application.

The Concept of Basicity

Basicity (B) is a crucial parameter in PAC chemistry and is defined as the molar ratio of hydroxyl groups ([OH-]) to total aluminum ions ([Al3+]) in the PAC solution.[2] It is often expressed as a percentage:

B (%) = ([OH-] / [Al3+]) x (100/3)

This compound (Al2(OH)5Cl) has an OH/Al molar ratio of 5/2 or 2.5. This corresponds to a basicity of approximately 83.3%. The level of basicity directly influences the distribution of various aluminum species in the PAC solution, which are broadly categorized as:

  • Ala (or Ala): Monomeric aluminum species (e.g., [Al(H2O)6]3+, [Al(OH)(H2O)5]2+).

  • Alb (or Alb): Polymeric aluminum species, including the highly effective Keggin-ion [AlO4Al12(OH)24(H2O)12]7+ (often denoted as Al13).[3][4]

  • Alc (or Alc): Colloidal or solid aluminum species (e.g., amorphous Al(OH)3).

Higher basicity generally correlates with a higher proportion of the desirable Alb species, particularly the Al13 Keggin-ion, which possesses a high cationic charge and is a potent agent for charge neutralization in coagulation processes.[1][5]

Data Presentation: Influence of Basicity on PAC Properties

The following tables summarize quantitative data on the impact of basicity on the distribution of aluminum species and the resulting performance in turbidity removal.

Table 1: Aluminum Species Distribution as a Function of Basicity

Basicity (%)OH/Al Molar RatioAla (%)Alb (%)Alc (%)Reference(s)
~331.0>50<40<10Synthesized from[4][6]
~501.5~30-40~50-60<10Synthesized from[4][6]
~672.0~10-20~70-80<10Synthesized from[3][6]
>80>2.4<5>85<10Synthesized from[7]

Note: The values presented are approximate and can vary based on synthesis conditions such as temperature, aging time, and the rate of base addition.

Table 2: Turbidity Removal Efficiency of PAC at Different Basicities

Initial Turbidity (NTU)PAC Basicity (%)Optimal PAC Dosage (mg/L as Al2O3)Turbidity Removal (%)Final Turbidity (NTU)Reference(s)
100Low (~40)15~93~7[8]
100Medium (~70)10~96~4[8]
100High (>80)5-8>98<2[9][10]
200Low (~40)20~90~20[8]
200High (>80)10>97<6[9][10]

Note: Performance is also highly dependent on the pH of the water being treated, with optimal results typically observed in the pH range of 6.0-8.0.[8][11]

Experimental Protocols

Synthesis of this compound (Basicity ≈ 83.3%)

This protocol is synthesized from common laboratory methods for preparing high-basicity PAC.[12][13][14]

Materials:

  • Aluminum chloride hexahydrate (AlCl3·6H2O)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Deionized water

  • Three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • pH meter

Procedure:

  • Prepare a 1.0 M solution of AlCl3·6H2O in deionized water.

  • Place a known volume of the AlCl3 solution into the three-necked flask and begin vigorous stirring.

  • Heat the solution to 60-80°C.

  • Slowly add the 1 M NaOH solution dropwise from the dropping funnel at a constant rate. The rate of addition is critical to favor the formation of polymeric species. A typical rate is 1-2 mL/min.

  • Continuously monitor the pH of the solution. For this compound, the target OH/Al molar ratio is 2.5. Calculate the required volume of NaOH solution to achieve this ratio.

  • After the addition of NaOH is complete, continue stirring the solution at 60-80°C for an aging period of 2-4 hours to allow for the polymerization reactions to proceed.[15]

  • Cool the resulting solution to room temperature. The final product is a solution of this compound.

Characterization of Aluminum Species by Al-Ferron Timed Colorimetric Assay

This method is widely used to differentiate between monomeric (Ala), polymeric (Alb), and colloidal (Alc) aluminum species based on their reaction kinetics with the ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).[16][17][18]

Materials:

  • PAC sample

  • Ferron reagent solution

  • Acetate (B1210297) buffer solution (pH 5.4)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Dilute the PAC sample to an appropriate concentration (typically in the range of 10-4 to 10-5 M Al).

  • Reaction: To a volumetric flask, add the diluted PAC sample, acetate buffer, and ferron reagent in a precise sequence and volume. Start a timer immediately upon the addition of the ferron reagent.

  • Measurement: Measure the absorbance of the solution at 370 nm at specific time intervals (e.g., 1 min, 30 min, 2 hours, 24 hours).

  • Calculation of Aluminum Species:

    • Ala: The concentration of monomeric aluminum is determined from the absorbance reading at 1 minute, as these species react almost instantaneously with ferron.

    • Alb: The concentration of polymeric aluminum is calculated from the difference in absorbance between the 1-minute reading and a later reading (e.g., 2 hours), representing the slower reaction of polymeric species.

    • Alc: The concentration of colloidal aluminum is determined by the difference between the total aluminum concentration (measured after complete digestion) and the sum of Ala and Alb.

Characterization by 27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for the direct identification and quantification of certain aluminum species.[1][19][20]

Instrumentation:

  • High-field NMR spectrometer (e.g., 9.4 T or higher)

  • Liquid-state NMR probe

Procedure:

  • Sample Preparation: Prepare the PAC sample in D2O or H2O with a D2O lock.

  • Data Acquisition: Acquire the 27Al NMR spectrum. A characteristic sharp resonance at approximately 62.5-63.5 ppm is indicative of the central tetrahedral Al in the Al13 Keggin-ion.[21] A broader peak around 0 ppm corresponds to monomeric octahedral Al species.

  • Quantification: The relative concentrations of the different aluminum species can be determined by integrating the corresponding peaks in the NMR spectrum.

Visualizations: Pathways and Workflows

Formation Pathway of High-Basicity PAC

The following diagram illustrates the general pathway for the formation of polyaluminum chloride, highlighting the influence of increasing basicity.

G cluster_0 cluster_1 Controlling Factor AlCl3 AlCl3 Solution (Monomeric Al3+) Ala Ala Species (e.g., [Al(OH)]2+) AlCl3->Ala Initial Hydrolysis (Low Basicity) Alb Alb Species (e.g., Al13 Keggin-ion) Ala->Alb Polymerization (Increasing Basicity) Alc Alc Species (Amorphous Al(OH)3) Alb->Alc Precipitation (High Basicity / High pH) Basicity Basicity (OH/Al Ratio)

Caption: Increasing basicity drives the formation of polymeric aluminum species.

Experimental Workflow for PAC Synthesis and Characterization

This diagram outlines the logical flow of the experimental procedures described in this guide.

G start Start: Define Target Basicity synthesis Synthesis of PAC - React AlCl3 with NaOH - Control Temperature and Addition Rate - Aging start->synthesis characterization Characterization of PAC synthesis->characterization performance Performance Evaluation (e.g., Turbidity Removal) synthesis->performance ferron Al-Ferron Assay - Determine Ala, Alb, Alc characterization->ferron Speciation nmr 27Al NMR - Identify Al13 Keggin-ion characterization->nmr Speciation end End: Correlate Basicity with Properties ferron->end nmr->end jar_test Jar Testing - Determine Optimal Dosage performance->jar_test jar_test->end

Caption: Workflow for PAC synthesis, characterization, and performance evaluation.

Conclusion

The basicity of polyaluminum chloride is a paramount parameter that dictates its chemical composition and, consequently, its functional properties. For this compound, a high basicity of approximately 83.3% ensures a high concentration of polymeric aluminum species, particularly the Al13 Keggin-ion, which is crucial for its superior performance as a coagulant. A thorough understanding and precise control of basicity during synthesis are essential for producing PAC with desired characteristics for applications in water treatment, and potentially for tailoring its properties for novel uses in fields such as drug delivery and formulation. The experimental protocols and characterization methods outlined in this guide provide a robust framework for researchers and professionals to further investigate and harness the potential of high-basicity polyaluminum chlorides.

References

A Technical Guide to the Synthesis and Characterization of Al₁₃ Keggin-Type Polycations in Polyaluminum Chloride (PAC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of the synthesis, formation mechanisms, and characterization of the ε-Al₁₃ Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, a critical component in high-efficacy Polyaluminum Chloride (PAC) coagulants. Detailed experimental protocols for synthesis and advanced characterization techniques, including ²⁷Al NMR spectroscopy and the Ferron assay, are presented. Quantitative data from literature are summarized, and key chemical pathways and experimental workflows are visualized using structured diagrams. This guide is intended for researchers and scientists in materials chemistry, environmental science, and related fields requiring a deep technical understanding of polyoxo-aluminum clusters.

Introduction

Polyaluminum Chloride (PAC) is a widely used coagulant in water and wastewater treatment. Its performance is largely dictated by the distribution of various aluminum hydrolysis species. Among these, the tridecameric Keggin-ion, commonly referred to as Al₁₃, is recognized as the most effective species due to its high positive charge (+7) and stable structure.[1][2][3] The Al₁₃ polycation consists of a central, tetrahedrally coordinated aluminum (AlO₄) surrounded by 12 octahedrally coordinated aluminum atoms (AlO₆).[4][5]

The synthesis of PAC with a high concentration of Al₁₃ is a key objective for producing high-performance coagulants. The formation of this complex polycation is highly sensitive to a range of synthesis parameters, including the hydrolysis ratio (B value, or OH/Al molar ratio), temperature, reactant concentration, and aging time.[6] Understanding and controlling these parameters is crucial for maximizing the Al₁₃ yield.

This document serves as a technical guide, outlining the fundamental principles and practical methodologies for the synthesis and analysis of Al₁₃-rich PAC.

Synthesis of Al₁₃ Polycations

The standard method for preparing Al₁₃-rich PAC is through the forced hydrolysis of an aluminum salt solution, typically aluminum chloride (AlCl₃), by slow, controlled addition of a base.

Key Synthesis Parameters

The successful synthesis of Al₁₃ hinges on the precise control of several interdependent parameters. The interplay of these factors dictates the final speciation of aluminum in the PAC product.

ParameterTypical Range/ValueInfluence on Al₁₃ Formation
Hydrolysis Ratio (B) 2.0 - 2.5This is the most critical parameter. A B value in this range promotes the polymerization of monomers and small oligomers into the stable Al₁₃ structure. Below this range, monomeric species dominate; above it, larger polymers and precipitates (Al(OH)₃) form.[6][7]
Temperature 60 - 95 °CElevated temperatures accelerate the hydrolysis and polymerization kinetics, significantly reducing the required aging time from days to hours.[6][8]
Aging Time 1 - 24 hours (at elevated temp.)Sufficient aging is necessary for the rearrangement of initial hydrolysis products into the thermodynamically favored Al₁₃ Keggin structure.[6]
Al³⁺ Concentration 0.2 - 2.5 MHigher concentrations can favor polymerization, but also risk localized precipitation if the base is not added slowly and with vigorous mixing.
Base Addition Rate Slow, dropwiseA slow addition rate is crucial to avoid localized high pH, which would lead to the formation of amorphous Al(OH)₃ precipitate instead of the desired Al₁₃ polycation.
Formation Mechanism

The formation of the Al₁₃ Keggin ion is a complex process involving the polymerization of monomeric and small oligomeric aluminum species. While the exact mechanism is still a subject of research, a generally accepted pathway involves the initial formation of monomers ([Al(H₂O)₆]³⁺), dimers, and trimers. These smaller units then assemble into the final cage-like Al₁₃ structure.[4][8] The process is driven by increasing the OH/Al ratio, which promotes deprotonation and olation/oxolation reactions.

G cluster_input Precursors cluster_process Hydrolysis & Polymerization Pathway Al_mono [Al(H₂O)₆]³⁺ (Monomer) Dimers Dimers & Trimers (e.g., Al₂(OH)₂⁴⁺) Al_mono->Dimers Increasing OH/Al Ratio Base OH⁻ (Base) Intermediates Planar Trimers & Octahedral Monomer Dimers->Intermediates Further Hydrolysis Al13 ε-Al₁₃ Keggin Ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ Intermediates->Al13 Co-assembly

Figure 1: Simplified pathway for the formation of the Al₁₃ Keggin ion.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of Al₁₃-rich PAC and its subsequent characterization.

Protocol: Synthesis of High-Al₁₃ PAC

This protocol describes a common laboratory method for preparing PAC with a high Al₁₃ content.

  • Preparation of Precursor Solutions:

    • Prepare a 1.0 M solution of AlCl₃·6H₂O in deionized water.

    • Prepare a 2.0 M solution of NaOH or Na₂CO₃ in deionized water.

  • Titration/Hydrolysis:

    • Place the AlCl₃ solution in a jacketed glass reactor equipped with a magnetic stirrer and a condenser.

    • Heat the solution to 80 °C while stirring vigorously.

    • Add the NaOH solution dropwise to the heated AlCl₃ solution using a burette or syringe pump at a slow, constant rate (e.g., 1-2 mL/min).

    • Continue the base addition until a final hydrolysis ratio (B = [OH]/[Al]) of 2.2 is achieved.

  • Aging Process:

    • Once the titration is complete, maintain the solution at 80 °C under continuous stirring for at least 2 hours to allow for the formation and stabilization of the Al₁₃ species.

  • Cooling and Storage:

    • After aging, turn off the heat and allow the solution to cool to room temperature.

    • The resulting solution is the PAC product. Store it in a sealed container for subsequent analysis.

G start Start prep 1. Prepare Solutions (1.0M AlCl₃, 2.0M NaOH) start->prep heat 2. Heat AlCl₃ Solution (80°C with stirring) prep->heat titrate 3. Slow Dropwise Addition of NaOH (Target B = 2.2) heat->titrate age 4. Age Solution (2 hours at 80°C) titrate->age cool 5. Cool to Room Temperature age->cool product Final PAC Product (High Al₁₃ content) cool->product end End product->end

Figure 2: General experimental workflow for the synthesis of high-Al₁₃ PAC.
Protocol: ²⁷Al NMR Spectroscopy for Al₁₃ Quantification

²⁷Al Nuclear Magnetic Resonance (NMR) is the most definitive technique for identifying and quantifying the Al₁₃ polycation. The central aluminum atom in a tetrahedral environment (AlO₄) produces a sharp, distinct resonance peak at approximately +62.5 ppm.[9][10]

  • Sample Preparation:

    • Dilute the PAC sample with D₂O to a final aluminum concentration suitable for NMR analysis (e.g., 0.1 M).

    • Use a 1.1 M solution of Al(NO₃)₃ in D₂O as an external reference standard (δ = 0 ppm).[11]

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 11.7 T or higher).

    • Probe: A broadband or multinuclear probe tuned to the ²⁷Al frequency (e.g., 130.3 MHz at 11.7 T).[12]

    • Parameters:

      • Pulse Program: Standard one-pulse acquisition.

      • Pulse Width: A short pulse (e.g., π/12) is often used to ensure uniform excitation across the spectral width.[12]

      • Acquisition Time: ~0.1 s.

      • Relaxation Delay: 1 s.

      • Number of Scans: Varies based on concentration (e.g., 1024-4096 scans).

  • Data Analysis:

    • Reference the spectrum to the external Al(NO₃)₃ standard at 0 ppm.

    • Identify the sharp peak at δ ≈ +62.5 ppm, which corresponds to the central tetrahedral Al of the Al₁₃ Keggin ion.[9]

    • Identify the broad peak around 0 ppm, which corresponds to monomeric and other octahedrally coordinated Al species.

    • Integrate the areas of the Al₁₃ peak and the monomeric peak. The relative percentage of Al₁₃ can be calculated as:

      • % Al₁₃ = [Area(Al₁₃) / (Area(Al₁₃) + Area(Monomer))] * 100

Protocol: Ferron Assay for Aluminum Speciation

The Ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid) assay is a timed colorimetric method used to operationally define different categories of aluminum species based on their reaction kinetics with the Ferron reagent.[13][14][15]

  • Reagent Preparation:

  • Procedure:

    • Add a small aliquot of the PAC sample to the Ferron reagent in a cuvette and immediately start a timer.

    • Measure the absorbance at 364-370 nm at specific time intervals.[13]

    • Ala (Monomeric Al): Measure the absorbance within the first minute. These are species that react very quickly with Ferron.[13]

    • Alb (Polymeric Al): Measure the absorbance after a longer period, typically between 1 and 120 minutes. This fraction is primarily composed of Al₁₃ and other small polymers.[13][16]

    • Alc (Colloidal Al): This fraction consists of species that do not react with Ferron within the measurement timeframe (e.g., 120 minutes) and is calculated by difference from the total aluminum concentration.[13]

    • Total Aluminum (Al_T): Digest a separate sample aliquot with acid to break down all polymeric and colloidal forms to monomers before analysis.

  • Calculation:

    • Use a calibration curve prepared with the Al standard to convert absorbance values to aluminum concentrations for each fraction. The Alb fraction is often used as a proxy for the Al₁₃ content, although it's important to note that this is an operational definition and may include other polymeric species.[14][17]

References

Historical development of polymeric aluminum coagulants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Polymeric Aluminum Coagulants

Introduction

The treatment of water and wastewater is a critical process for public health and environmental protection. Coagulation and flocculation are fundamental steps in this process, aimed at removing suspended and colloidal particles that cause turbidity, color, and harbor microorganisms. For decades, conventional coagulants like aluminum sulfate (B86663) (alum) and ferric chloride were the standard. However, the quest for higher efficiency, lower sludge production, and wider operating ranges led to the development of pre-polymerized inorganic coagulants.

Among these, polymeric aluminum coagulants have emerged as a highly effective and widely used alternative. These coagulants are complex inorganic polymers formed through the controlled hydrolysis and polymerization of aluminum salts. Their general chemical formula is often represented as [Al₂(OH)ₙCl₆-ₙ]m.[1] This guide provides a comprehensive overview of the historical development, synthesis, characterization, and application of polymeric aluminum coagulants, tailored for researchers and professionals in water treatment and chemical sciences.

Historical Evolution of Aluminum-Based Coagulants

The use of aluminum salts in water treatment has a long history, evolving from simple salts to complex polymeric structures with enhanced performance. The development began with traditional coagulants and progressed to the synthesis of sophisticated polyaluminum chlorides (PAC) and their composites. This evolution was driven by the need to overcome the limitations of conventional coagulants, such as narrow effective pH ranges, large sludge volumes, and temperature sensitivity.[2]

Historical_Development cluster_0 Early Stage: Traditional Coagulants cluster_1 Mid-20th Century: Emergence of Polymeric Coagulants cluster_2 Late 20th Century - Present: Advanced & Composite Coagulants Alum Aluminum Sulfate (Alum) Long-standing use in water treatment PAC_Dev Development of Polyaluminum Chloride (PAC) Higher efficiency, wider pH range Alum->PAC_Dev Overcoming limitations HPAC High-Basicity PAC Enhanced polymerization, improved performance PAC_Dev->HPAC Process optimization Composites Composite Coagulants (PASiC, PAFS, HPACS) Introduction of silicate (B1173343), sulfate, or ferric ions HPAC->Composites Further performance enhancement

Caption: Historical progression from traditional alum to advanced composite polymeric aluminum coagulants.

Classification of Polymeric Aluminum Coagulants

Polymeric aluminum coagulants can be categorized based on their chemical composition and the presence of other functional ions. The primary and most common type is Polyaluminum Chloride (PAC). Modified versions incorporate other anions like sulfate or silicate to create composite coagulants with specific advantages.

  • Polyaluminum Chloride (PAC): The most widely used polymeric coagulant, valued for its high efficiency and broad applicability.

  • Polyaluminum Silicate Chloride (PASiC): A composite coagulant produced by incorporating polysilicate into the PAC structure. This can enhance floc size and settling properties.[3][4]

  • High-poly-aluminum chloride sulfate (HPACS): Incorporates sulfate ions, which can lead to larger aluminum polymer particles and improved stability and coagulation efficiency.[5]

  • Polymeric Aluminum Ferric Sulfate (PAFS): A composite containing both aluminum and iron, which can leverage the benefits of both metals for enhanced coagulation performance.[6]

Caption: Classification of aluminum-based coagulants.

Synthesis Methodologies

The synthesis of polymeric aluminum coagulants involves the controlled hydrolysis of an aluminum salt solution. The properties of the final product, such as basicity (the OH/Al molar ratio), aluminum concentration, and the distribution of different aluminum species, are highly dependent on the synthesis conditions.[7]

Common raw materials include:

  • Aluminum Hydroxide[8][9]

  • Bauxite[1][8]

  • Hydrochloric Acid[8][9]

  • Waste Aluminum sources (e.g., foils, cables)[10][11]

A general synthesis workflow involves the reaction of an aluminum source with acid, followed by a controlled polymerization process, often initiated by the addition of a base.

Synthesis_Workflow cluster_input Raw Materials cluster_process Synthesis Process cluster_output Final Product raw_al Aluminum Source (e.g., Al(OH)₃, Bauxite, Waste Al) hydrolysis Step 1: Hydrolysis / Dissolution Al source reacts with HCl to form AlCl₃ monomer solution. raw_al->hydrolysis raw_acid Hydrochloric Acid (HCl) raw_acid->hydrolysis polymerization Step 2: Polymerization Controlled addition of base (e.g., NaOH, Na₂CO₃) Temperature: 75-110°C hydrolysis->polymerization aging Step 3: Aging Solution is aged for several hours (e.g., >2h) to stabilize polymeric species. polymerization->aging liquid_pac Liquid PAC aging->liquid_pac solid_pac Solid PAC (via Spray Drying) liquid_pac->solid_pac Optional Drying

Caption: Generalized workflow for the synthesis of Polyaluminum Chloride (PAC).

Experimental Protocols

Protocol 1: Synthesis of Polyaluminum Chloride (PAC) from Aluminum Hydroxide (B78521)

This protocol is a generalized procedure based on common laboratory synthesis methods.

  • Reaction Setup: Add a calculated amount of hydrochloric acid (e.g., 25-35% concentration) to a temperature-controlled reactor equipped with a stirrer.[1][11]

  • Hydrolysis: While stirring, slowly add aluminum hydroxide powder to the acid. The molar ratio of Al(OH)₃ to HCl is typically controlled between 1:2.3 and 1:2.7.[8]

  • Heating: Heat the mixture to a temperature between 80°C and 110°C to facilitate the formation of the aluminum chloride monomer solution.[1][8]

  • Polymerization: Once the aluminum hydroxide is dissolved, begin the dropwise addition of a base solution (e.g., 1M NaOH or Na₂CO₃) under vigorous stirring.[11] This step is critical for controlling the basicity (OH/Al ratio) of the final product. The reaction is continued for several hours (e.g., 3-5 hours).[8]

  • Aging: After the reaction is complete, cool the solution and allow it to age for at least 2 hours, and often up to 24-48 hours. This allows the polymeric aluminum species to stabilize.[9]

  • Final Product: The resulting clear or yellowish solution is liquid PAC. If a solid product is desired, it can be obtained through spray drying.

Protocol 2: Characterization of Aluminum Species by Ferron Test

The Ferron test is a time-resolved colorimetric method used to differentiate between monomeric (Alₐ), polymeric (Alₑ), and colloidal (Alₑ) aluminum species.

  • Reagent Preparation: Prepare a Ferron reagent solution (8-hydroxy-7-iodo-5-quinolinesulfonic acid) in an appropriate buffer (e.g., acetate (B1210297) buffer) to maintain a constant pH.

  • Sample Preparation: Dilute the PAC sample with deionized water to a total aluminum concentration of approximately 10⁻⁵ M.[12]

  • Reaction: Mix the diluted PAC sample with the Ferron reagent.

  • Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at different time intervals.

    • Alₐ (Monomeric): Measured almost instantaneously (within 1 minute) as it reacts rapidly with Ferron.[12]

    • Alₑ (Polymeric): Measured after a longer reaction time (e.g., 120 minutes). This fraction represents the aluminum that reacts more slowly with Ferron.[12]

    • Alₑ (Colloidal): Calculated by subtracting the sum of Alₐ and Alₑ from the total aluminum concentration. This fraction does not react with Ferron within the test period.[12]

Coagulation Mechanisms and Key Aluminum Species

The enhanced performance of polymeric aluminum coagulants stems from their complex speciation in solution. Unlike alum, which primarily exists as monomeric Al³⁺ ions at low pH, PAC contains a distribution of pre-formed polycations. The primary coagulation mechanisms include:

  • Charge Neutralization: Highly positively charged monomeric (Alₐ) and polymeric (Alₑ) aluminum species adsorb onto the surface of negatively charged colloidal particles, neutralizing their surface charge and reducing repulsive forces. This is often the dominant mechanism at lower coagulant dosages.[12]

  • Sweep Flocculation: At higher dosages, the coagulant precipitates as amorphous aluminum hydroxide [Al(OH)₃(s)]. These precipitates act as a "sweep" mechanism, enmeshing and removing colloidal particles from the water as they settle.[12]

  • Interparticle Bridging: Long-chain polymeric species (Alₑ) can attach to multiple colloidal particles simultaneously, forming bridges that lead to the creation of larger, more stable flocs.[6]

The distribution of Al species (Alₐ, Alₑ, Alₑ) is crucial for performance. For instance, monomeric Al is efficient in removing suspended solids, while colloidal Al is more effective for removing soluble silica.[12] The highly effective Keggin-ion, [Al₁₃O₄(OH)₂₄]⁷⁺, is a key component of the polymeric Alₑ fraction and is known for its high charge and stable structure.[11][13]

Mechanism_Pathway cluster_species Aluminum Species Distribution cluster_mechanisms Coagulation Mechanisms PAC Polymeric Aluminum Coagulant (PAC) in Water Ala Alₐ (Monomeric) e.g., Al³⁺, Al(OH)²⁺ PAC->Ala Alb Alₑ (Polymeric) e.g., Al₁₃⁷⁺ PAC->Alb Alc Alₑ (Colloidal/Precipitates) e.g., Al(OH)₃(s) PAC->Alc CN Charge Neutralization Ala->CN High positive charge Alb->CN High positive charge BR Interparticle Bridging Alb->BR Forms polymer chains SW Sweep Flocculation Alc->SW Enmeshment of particles

Caption: Relationship between aluminum species and coagulation mechanisms.

Performance Data of Polymeric Aluminum Coagulants

The effectiveness of polymeric coagulants is typically evaluated by their ability to remove turbidity, dissolved organic carbon (DOC), and other specific contaminants like silica. The tables below summarize comparative performance data from various studies.

Table 1: Comparison of Different Aluminum Coagulants for Contaminant Removal

Coagulant Type Turbidity Removal (%) Soluble Silica Removal (%) Soluble COD Removal (%) Reference
Alum 65 - 80% 30 - 35% ~20% [12]
PAC-MB (Medium Basicity) 65 - 80% 30 - 35% ~20% [12]
PAC-HB (High Basicity) ~85% ~50% ~5% [12]
PANS-PA (Hybrid) ~90% ~45% ~15% [12]
PASiC (Composite) Generally higher than PAC - - [3]

| HPACS (Composite) | Higher than PAC | - | - |[5] |

Table 2: Influence of Operating Conditions on PAC Performance for Synthetic Wastewater Treatment

Parameter Condition NSS-Kaolin Removal (%) DOC Removal (%) Reference
pH 3.0 Low Low [11]
6.0 High ~48.8% (Max) [11]
7.0 ~79.8% (Max) Decreasing [11]
9.0 Decreased by 12.5% from max Low [11]
Dosage 0 mg/L < 3% < 3% [11]
10 - 25 mg/L ~85.1% (Max) ~52.8% (Max) [11]
> 25 mg/L Decreasing Decreasing [11]

NSS: Nonsettleable Suspended; DOC: Dissolved Organic Compounds

Conclusion

The historical development of polymeric aluminum coagulants marks a significant advancement in water treatment technology. The transition from simple aluminum salts to complex, pre-polymerized structures like PAC, and further to composite materials like PASiC and HPACS, has provided water treatment professionals with more efficient, robust, and versatile tools. These advanced coagulants offer superior performance across a wider range of pH and temperature conditions, produce less sludge, and are more effective at removing a variety of contaminants compared to their traditional counterparts. Future research continues to focus on synthesizing novel composite coagulants from sustainable or waste materials and optimizing their structure to target specific, challenging contaminants in water and wastewater.

References

A Technical Guide to Dialuminium Chloride Pentahydroxide (CAS 12042-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialuminium (B1238714) chloride pentahydroxide, registered under CAS number 12042-91-0, is a complex inorganic salt commonly known as Aluminum Chlorohydrate (ACH). It belongs to the family of Polyaluminum Chloride (PAC) compounds.[1][2] This substance is a group of specific, water-soluble aluminum salts with the general formula AlnCl3n-m(OH)m.[2] The variation most frequently utilized is Al2Cl(OH)5.[2] Due to its polymeric nature and high cationic charge, it serves as a highly effective active ingredient in two primary applications: as an antiperspirant in cosmetic and over-the-counter drug products and as a coagulant in water and wastewater treatment.[1][3] This technical guide provides a comprehensive overview of its physicochemical properties, mechanisms of action, and detailed experimental protocols for its analysis and efficacy evaluation, tailored for a scientific audience.

Physicochemical Properties

Dialuminium chloride pentahydroxide is commercially available as both a white solid powder and a colorless to pale yellow, transparent aqueous solution.[1][4][5] The properties can vary slightly based on the grade (e.g., water treatment vs. cosmetic/pharmaceutical) and concentration.[4]

Table 1: Physicochemical Properties of this compound (CAS 12042-91-0)

PropertyValueSource(s)
Chemical Formula Al2(OH)5Cl · 2H2O (representative)[1][6]
General Formula [Al2(OH)nCl6-n]m (where n=1-5, m≤10)[7]
Molecular Weight 174.45 g/mol (anhydrous Al2(OH)5Cl)[8]
210.48 g/mol (dihydrate)[4][6]
Appearance White to off-white powder or colorless/pale yellow liquid[3][5]
Odor Odorless[3][9]
Solubility Readily soluble in water and alcohol[2][3][7]
Density (50% Solution) 1.33 - 1.35 g/mL at 20°C[1][4]
Density (Powder) 1.5 - 1.96 g/cm³[5]
pH (15% w/w Solution) 3.5 - 5.0[4][10]
Boiling Point ~100°C (decomposes)[7]
Basicity 75% - 90%[1][4]

Mechanisms of Action

The utility of this compound stems from two distinct physicochemical mechanisms: sweat duct obstruction in antiperspirant applications and charge neutralization followed by flocculation in water treatment.

Antiperspirant Mechanism: Sweat Duct Occlusion

The primary mechanism of action as an antiperspirant is the physical obstruction of the distal eccrine (sweat) gland ducts.[11] This is not a systemic or pharmacological effect but a topical, physical blockage.

  • Application & Diffusion: The ACH is applied topically to the skin surface. Its components diffuse into the sweat duct.

  • Interaction with Sweat Proteins: Upon contact with sweat, the highly charged polycationic aluminum species interact with proteins and mucopolysaccharides present in the sweat and lining the duct.[11][12]

  • Aggregation and Plug Formation: This interaction causes the aggregation and precipitation of these proteins, forming an amorphous, gel-like plug.[12][13] This plug physically blocks the duct, preventing sweat from reaching the skin's surface.[11][14]

  • Restoration: The plug is temporary and is naturally expelled over time with the normal process of skin renewal (epidermal turnover), necessitating reapplication of the product.[11]

antiperspirant_mechanism cluster_skin Skin Layers duct Eccrine Sweat Duct blockage Sweat Flow Blocked duct->blockage surface Skin Surface (Stratum Corneum) diffusion Diffusion of Aln(OH)mClx surface->diffusion Enters Duct product Antiperspirant (ACH Applied) product->surface Topical Application interaction Interaction with Sweat Proteins diffusion->interaction Meets Sweat plug Formation of Gel-Protein Plug interaction->plug plug->duct Occludes Duct

Fig. 1: Mechanism of action for antiperspirant activity.
Water Treatment Mechanism: Coagulation and Flocculation

In water treatment, ACH acts as a coagulant to remove suspended solids, colloids, and dissolved organic matter.[1][2] Its high charge makes it more effective than simpler aluminum salts like aluminum sulfate.[2]

  • Coagulation (Charge Neutralization): When added to water, the highly positive polynuclear aluminum ions neutralize the negative surface charges of suspended particles (e.g., clay, organic matter). This destabilizes the colloids, overcoming the repulsive forces that keep them in suspension.

  • Flocculation (Bridging): The long-chain polymeric nature of ACH allows it to act as a bridge, binding the newly destabilized particles together. Gentle mixing during this stage promotes collisions, forming larger, visible aggregates called "flocs."

  • Sedimentation: These macroflocs are denser than water and settle out through gravity, allowing for their removal by clarification or filtration, thus purifying the water.

water_treatment_mechanism start Raw Water with Negatively Charged Colloids (-) add_ach Add ACH (Polycationic Aln(OH)mClx) start->add_ach coagulation Coagulation: Charge Neutralization add_ach->coagulation microfloc Destabilized Microflocs coagulation->microfloc flocculation Flocculation: Adsorption & Bridging microfloc->flocculation macrofloc Visible Macroflocs flocculation->macrofloc sedimentation Sedimentation (Gravity Settling) macrofloc->sedimentation end Clarified Water sedimentation->end analytical_workflow cluster_Al Aluminum Content (Back Titration) cluster_Cl Chloride Content (Potentiometric Titration) al_sample 1. Sample Prep (~200mg + HCl, Boil) al_chelate 2. Add Excess EDTA al_sample->al_chelate al_adjust 3. Adjust pH to 4.7 al_chelate->al_adjust al_titrate 4. Titrate with ZnSO4 (Dithizone Indicator) al_adjust->al_titrate al_calc 5. Calculate [Al] al_titrate->al_calc ratio_calc Calculate Al:Cl Ratio al_calc->ratio_calc cl_sample 1. Sample Prep (~700mg + HNO3) cl_titrate 2. Titrate with AgNO3 cl_sample->cl_titrate cl_endpoint 3. Determine Endpoint Potentiometrically cl_titrate->cl_endpoint cl_calc 4. Calculate [Cl] cl_endpoint->cl_calc cl_calc->ratio_calc

References

A Comprehensive Guide to the Synonyms of Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This technical guide provides an in-depth overview of the various synonyms and alternative names for dialuminium (B1238714) chloride pentahydroxide found in scientific literature, regulatory documents, and commercial products. Understanding these synonyms is crucial for conducting thorough literature reviews, interpreting safety data sheets, and ensuring accurate communication in research and development.

Dialuminium chloride pentahydroxide, with the CAS Number 12042-91-0, is a widely used inorganic polymer.[1][2][3] Its applications span from being an active ingredient in antiperspirants and deodorants to a coagulant in water purification.[4][5][6] The complexity of its structure and its various hydrated forms have led to a multitude of names in the literature.

Synonym Classification and Data

The synonyms for this compound can be broadly categorized into several groups: IUPAC names, common and chemical names, and commercial or trade names. The following table summarizes the most frequently encountered synonyms.

CategorySynonym
IUPAC Names dialuminium(3+) chloride pentahydroxide[7][8]
aluminum; chloroaluminum; pentahydrate[1][8]
dialuminum;chloride;pentahydroxide[9]
Aluminium Chloride Hydroxide[7][8]
Common & Chemical Names Aluminum Chlorohydrate (ACH)[4][5][6][7][8][10][11][12][13]
Aluminium Chlorohydrate[4][5][8]
Polyaluminum Chloride (PAC)[4][11]
Basic Aluminum Chloride[4][9][11]
Aluminum Hydroxychloride[4][10][11][12][14]
Aluminum chloride hydroxide[7][8]
Aluminum chlorohydroxide[4][10][14]
Dialuminiumchloridpentahydroxid[2][4]
Aluminum(III) chloride pentahydroxide[4][9]
Aluminum chloride basic[4]
Aluminum chloride oxide[4][11]
Hydrated Forms Aluminum chlorohydroxide, dihydrate[10][12][14]
Aluminum hydroxychloride, dihydrate[10][12][14]
dialuminum;chloride;pentahydroxide;dihydrate[4][6]
Trade Names Chlorhydrol®[4][11]
Microspherical® 95[4][11]
Micro-Dry®[4]
Reach® 101, 103, 301, 501[4]
Locron®[8]
TRAMFLOC® 554[15]

Experimental Protocols

While this guide focuses on nomenclature, a brief mention of relevant experimental context is useful. The identification and characterization of this compound and its related compounds often involve techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the different polymeric species of polyaluminum chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 27Al NMR, is a powerful tool for characterizing the various aluminum species in solution.

  • X-ray Diffraction (XRD): Employed to determine the crystalline structure of the solid forms of the compound.

Detailed experimental protocols for these techniques are highly specific to the instrumentation and the exact nature of the sample being analyzed and are beyond the scope of this guide. Researchers should consult specialized analytical chemistry literature for detailed methodologies.

Visualization of Synonym Relationships

The following diagram illustrates the relationship between the primary chemical name and its various synonyms, categorized for clarity.

Synonyms_Dialuminium_Chloride_Pentahydroxide cluster_iupac IUPAC Names cluster_common Common & Chemical Names cluster_hydrated Hydrated Forms cluster_trade Trade Names Core Dialuminium Chloride Pentahydroxide (CAS: 12042-91-0) IUPAC1 dialuminium(3+) chloride pentahydroxide Core->IUPAC1 is a IUPAC2 aluminum; chloroaluminum; pentahydrate Core->IUPAC2 is a IUPAC3 Aluminium Chloride Hydroxide Core->IUPAC3 is a Common1 Aluminum Chlorohydrate (ACH) Core->Common1 is commonly known as Common2 Polyaluminum Chloride (PAC) Core->Common2 is a type of Common3 Basic Aluminum Chloride Core->Common3 is also called Common4 Aluminum Hydroxychloride Core->Common4 is also called Hydrated1 Aluminum chlorohydroxide, dihydrate Core->Hydrated1 can be found as Hydrated2 dialuminum;chloride; pentahydroxide;dihydrate Core->Hydrated2 can be found as Trade1 Chlorhydrol® Common1->Trade1 is sold as Trade2 Micro-Dry® Common1->Trade2 is sold as Trade3 Locron® Common1->Trade3 is sold as

Caption: Relationship between this compound and its synonyms.

References

The Core Chemistry of Aluminum Chlorohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chlorohydrate (ACH) is a group of complex inorganic aluminum salts with the general formula AlnCl(3n-m)(OH)m.[1][2] It is a cornerstone ingredient in the formulation of antiperspirant products and also sees significant use as a coagulant in water purification processes.[1][3] Its efficacy in controlling perspiration stems from its ability to form a temporary, superficial plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface.[1][4] This technical guide provides a comprehensive overview of the fundamental chemistry of aluminum chlorohydrate, including its synthesis, structure, speciation, and the analytical techniques used for its characterization.

I. Synthesis of Aluminum Chlorohydrate

The commercial production of aluminum chlorohydrate primarily involves the reaction of aluminum metal or aluminum-containing compounds with hydrochloric acid.[5] Common starting materials include aluminum metal, alumina (B75360) trihydrate, aluminum chloride, and aluminum sulfate (B86663).[5]

A prevalent industrial method involves the reaction of aluminum hydroxide (B78521) with hydrochloric acid. This is often followed by a reaction with aluminum ingots at elevated temperatures (e.g., 100 °C) using steam in an open mixing tank.[5] The ratio of aluminum to ACH and the reaction time are critical parameters that determine the final polymer distribution and basicity of the product.[5] Another method involves the controlled neutralization of aluminum chloride with a base.[6]

The basicity of an ACH solution, defined by the molar ratio of hydroxyl groups to aluminum atoms (OH/Al), is a crucial parameter that influences the speciation and performance of the product.[7]

II. Structure and Speciation

Aluminum chlorohydrate is not a single, simple molecule but rather a complex mixture of water-soluble, polymeric aluminum hydroxo-chloro complexes.[2] The fundamental building block of many of these polymers is the Keggin-like polyoxocation, [AlO4Al12(OH)24(H2O)12]7+, often referred to as Al13.[8] This structure consists of a central, tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms.[8]

These Al13 units can further polymerize to form larger, more complex structures, including the Al30 polycation.[9] The distribution of these different polymeric species is highly dependent on the synthesis conditions, including the OH/Al ratio, aluminum concentration, temperature, and aging time.[10]

The speciation of aluminum in ACH solutions is critical to its function. The high positive charge of these polycations is thought to play a key role in their interaction with proteins and mucopolysaccharides in the sweat duct, leading to the formation of the obstructive plug.[4]

Quantitative Speciation of Aluminum

The relative abundance of different aluminum species in polyaluminum chloride (PAC), a closely related material, can be quantified using techniques such as 27Al Nuclear Magnetic Resonance (NMR) spectroscopy and the Ferron assay. The following table summarizes typical speciation data obtained under various conditions.

OH/Al Ratio (Basicity)Total Al (mol/L)Temperature (°C)Aging Time% Monomeric Al% Al13% Other Polymers/SolidsAnalytical Method
2.250.36012 h---Synthesis of ε-Al13
2.4-95----Formation of Al30
0.25---HighLow-Phase Analysis
0.75---Low70.4% (as ((Al13(OH)24(H2O)24))Cl15(H2O)13)-Phase Analysis

III. Mechanism of Action as an Antiperspirant

The antiperspirant efficacy of aluminum chlorohydrate is attributed to a physical blockage of the eccrine sweat duct.[1] Upon application, the ACH dissolves in sweat and diffuses into the upper portion of the sweat duct. There, the aluminum polycations interact with sweat proteins and mucopolysaccharides.[4][11] This interaction leads to the aggregation and precipitation of these materials, forming a gel-like plug that physically obstructs the duct and reduces the flow of sweat to the skin surface.[11][12]

This process is a two-stage mechanism:

  • Nucleation: Aggregates of protein and aluminum polycations adhere to the wall of the sweat duct, forming a preliminary membrane.[11]

  • Growth: This initial membrane captures more proteins from the sweat flow and more aluminum polycations diffusing into the duct, leading to the growth and densification of the plug.[11]

The following diagram illustrates this logical relationship:

Antiperspirant Mechanism cluster_0 Skin Surface cluster_1 Sweat Duct ACH_Application ACH Applied to Skin ACH_Dissolution ACH Dissolves in Sweat ACH_Application->ACH_Dissolution Contact with sweat Al_Polycations Release of Aluminum Polycations (e.g., Al13) ACH_Dissolution->Al_Polycations Interaction Interaction with Sweat Proteins Al_Polycations->Interaction Aggregation Aggregation & Precipitation Interaction->Aggregation Plug_Formation Formation of Gel-like Plug Aggregation->Plug_Formation Sweat_Flow Sweat Flow Reduced Plug_Formation->Sweat_Flow Physical Blockage

Caption: Logical flow of the antiperspirant mechanism of aluminum chlorohydrate.

IV. Experimental Protocols

A. Synthesis of Aluminum Chlorohydrate (Illustrative Industrial Process)

The following diagram outlines a typical workflow for the industrial synthesis of aluminum chlorohydrate.

ACH_Synthesis_Workflow Start Start: Raw Materials Raw_Materials Aluminum Hydroxide Hydrochloric Acid Aluminum Ingots Start->Raw_Materials Reaction1 Reaction of Al(OH)3 with HCl Raw_Materials->Reaction1 Reaction2 Reaction with Al Ingots (100°C, Steam) Reaction1->Reaction2 Aging Aging & Polymerization Reaction2->Aging Filtration Filtration Aging->Filtration QC_Analysis Quality Control Analysis (Basicity, Al content, Speciation) Filtration->QC_Analysis Final_Product Final Product: Aluminum Chlorohydrate Solution QC_Analysis->Final_Product

Caption: General workflow for the industrial synthesis of aluminum chlorohydrate.

B. Determination of Aluminum Content by Titration

This protocol describes the determination of aluminum content in an antiperspirant product using a back-titration with EDTA.

Materials:

  • Antiperspirant sample

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standardized EDTA solution (e.g., 0.1 M)

  • Zinc sulfate (ZnSO4) solution (e.g., 0.01 M)

  • pH 4 buffer solution

  • Eriochrome Black T indicator

Procedure:

  • Accurately weigh a known amount of the antiperspirant sample and dissolve it in deionized water. Acidify with a small amount of HCl if necessary to ensure complete dissolution.

  • Transfer a known volume of the sample solution to an Erlenmeyer flask.

  • Add a known excess volume of standardized EDTA solution to the flask.

  • Add pH 4 buffer solution.

  • Heat the solution on a hot plate (e.g., at 150°C for 15-20 minutes) to ensure complete complexation of aluminum with EDTA.[13]

  • Cool the solution to room temperature.

  • Add a few drops of Eriochrome Black T indicator.

  • Titrate the excess, unreacted EDTA with the standardized ZnSO4 solution until the endpoint is reached (indicated by a color change).[13]

  • Calculate the amount of EDTA that reacted with the aluminum, and subsequently, the concentration of aluminum in the original sample.

C. Characterization of Aluminum Speciation by 27Al NMR Spectroscopy

Instrument:

  • High-field NMR spectrometer

Sample Preparation:

  • Dissolve the aluminum chlorohydrate sample in D2O.

  • Use a reference standard, such as a 1.1 M solution of Al(NO3)3 in D2O.[14]

Data Acquisition:

  • Acquire the 27Al NMR spectrum. The chemical shift ranges are indicative of the aluminum coordination environment:

    • Octahedral Al(VI): ~0 ppm

    • Tetrahedral Al(IV) (as in Al13): ~62.5 ppm

    • Pentahedral Al(V): 30 to 40 ppm[15]

Data Analysis:

  • Integrate the peaks corresponding to the different aluminum species to determine their relative abundance.

V. Analytical Characterization Techniques

A variety of analytical techniques are employed to characterize aluminum chlorohydrate and its formulations.

TechniqueInformation Obtained
Potentiometric Titration Determines the basicity (OH/Al ratio) of the ACH solution.[16][17][18]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separates the polymeric aluminum species based on their size, providing information on the polymer distribution.[19]
27Al Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies and quantifies the different aluminum species based on their coordination environments (e.g., tetrahedral vs. octahedral aluminum).[8][14][20]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on the chemical bonds present, such as Al-O-H and Al-O vibrations, helping to confirm the presence of polycationic structures.[21][22][23][24]
X-ray Diffraction (XRD) Characterizes the crystalline or amorphous nature of solid aluminum chlorohydrate and can identify specific crystalline phases.[8][25][26][27][28]
High-Performance Liquid Chromatography (HPLC) Can be used to quantify aluminum in formulations, often after a derivatization step.

VI. Conclusion

The fundamental chemistry of aluminum chlorohydrate is complex, revolving around the hydrolysis and polymerization of aluminum ions to form a distribution of polycationic species. The efficacy of ACH as an antiperspirant is directly linked to the nature of these polymers and their ability to interact with sweat components to form an obstructive plug. A thorough understanding of the synthesis parameters and the application of advanced analytical techniques are crucial for controlling the speciation of aluminum chlorohydrate and optimizing its performance in both personal care and industrial applications. This guide provides a foundational understanding for researchers and professionals working with this important and versatile chemical compound.

References

Methodological & Application

Application Notes: Dialuminium Chloride Pentahydroxide for Water Purification

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Dialuminium (B1238714) chloride pentahydroxide, commonly known as Polyaluminium Chloride (PAC) or Aluminum Chlorohydrate (ACH), is an inorganic polymer coagulant widely employed in water and wastewater treatment.[1][2][3][4] Its general chemical formula is represented as [Al₂(OH)nCl₆−n]m, with the specific form for dialuminium chloride pentahydroxide being Al₂Cl(OH)₅.[4][5][6] It has gained prominence over traditional coagulants like aluminum sulfate (B86663) (alum) due to its high efficiency across a broad range of conditions, lower dosage requirements, and reduced sludge production.[1][5] This document provides detailed application notes and protocols for its use in water purification for researchers, scientists, and drug development professionals.

2. Mechanism of Action

PAC functions as a coagulant to remove suspended and dissolved impurities from water through a multi-step process involving coagulation and flocculation.[1][7] The primary mechanisms include:

  • Charge Neutralization : PAC hydrolyzes in water to form highly positively charged polynuclear aluminum species. These species neutralize the negative surface charges of colloidal particles (like clay, bacteria, and organic matter), destabilizing them and reducing inter-particle repulsion.[5][6]

  • Adsorption and Bridging : The polymeric chains of hydrolyzed PAC can adsorb onto the surfaces of multiple destabilized colloidal particles, forming bridges between them and creating larger initial aggregates.[5][6]

  • Sweep Flocculation : As the process continues, these aggregates further agglomerate into larger, visible precipitates or "flocs" of aluminum hydroxide. These flocs act like a net, sweeping through the water to entrap smaller suspended particles as they settle.[6][7]

This high charge density makes PAC more effective than other aluminum salts at destabilizing and removing suspended materials.[4]

PAC PAC Dosing Hydrolysis Hydrolysis & Polymerization (Forms Positive Poly-Al Species) PAC->Hydrolysis Addition to Water Destabilization Charge Neutralization (Colloids Destabilized) Hydrolysis->Destabilization Bridging Adsorption & Bridging (Micro-Floc Formation) Destabilization->Bridging Sweep Sweep Flocculation (Macro-Floc Growth) Bridging->Sweep Gentle Mixing Settling Sedimentation (Flocs Settle) Sweep->Settling CleanWater CleanWater Settling->CleanWater Clarified Water

Coagulation and Flocculation Mechanism.

3. Key Advantages and Applications

Compared to traditional coagulants like alum, PAC offers several distinct advantages:

  • High Efficiency : PAC is effective at lower dosages and provides faster floc formation and settling.[5][8]

  • Broad pH Range : It operates efficiently over a wide pH window, typically between 5.0 and 9.0, which often eliminates the need for pH adjustment.[9][10]

  • Reduced Sludge : It generally produces 20-30% less sludge, which is more compact and easier to dewater.[1][6]

  • Low-Temperature Performance : PAC maintains its effectiveness at lower water temperatures.[11][12]

  • Minimal pH Impact : The high degree of neutralization in PAC results in a minimal impact on the pH of the treated water.[4]

Applications: PAC is utilized in a wide array of water treatment scenarios:

  • Municipal Drinking Water : To clarify raw water by removing turbidity, suspended particles, color, and organic compounds.[2][5]

  • Industrial & Municipal Wastewater : For the removal of suspended solids, chemical oxygen demand (COD), heavy metals (such as iron, manganese, chromium, and lead), and other pollutants from various industrial effluents.[2][5][8]

  • Specialized Uses : Treatment of water in cooling towers, swimming pools, and in the paper, pulp, and textile industries.[5]

4. Performance Data

The optimal dosage and operating conditions for PAC are highly dependent on the specific characteristics of the water being treated, such as initial turbidity, pH, and temperature. The following tables summarize performance data from various studies.

Table 1: Optimal Dosage of this compound (PAC) for Turbidity Removal

Initial Turbidity (NTU)Optimal PAC Dosage (mg/L or ppm)Water Source/TypeReference
105Synthetic[13]
20 - 3005Synthetic (Kaolin)[14]
4017Synthetic[15]
5010Synthetic[13]
7017Synthetic[15]
8520Synthetic[15]
10015Synthetic[13]
15020Synthetic[13]
40033Synthetic[15]
Low to Medium10 - 20Synthetic[16]
Not Specified15Barekese Water Treatment Plant, Ghana[17]
Not Specified25Petroleum Wastewater[18]

Table 2: Influence of pH and Mixing Speed on PAC Performance

ParameterOptimal Range/ValueConditions / NotesReference
Operating pH 5.0 - 8.0Stable removal of humic acid.[10]
6.0 - 7.0Optimal range for turbidity removal.[10][[“]]
7.5 - 8.0Optimal for coagulation in a specific case study.[17]
6.5 ± 0.5For petroleum wastewater treatment.[18]
Mixing Speed 150 rpm (fast) / 25 rpm (slow)Jar test for drinking water treatment.[17]
(Fast / Slow)280 rpm (2 min) / 80 rpm (30 min)Jar test for petroleum wastewater.[18]
10 - 35 r/min (stirring speed)General recommendation for 1-3 minutes.[20]

Table 3: Contaminant Removal Efficiency

ContaminantInitial ConcentrationRemoval Efficiency (%)Coagulant & ConditionsReference
TurbidityLow to High93.8 - 99.6%PAC (dosage and pH varied)[16]
Turbidity10 NTU~60%PAC @ 5 mg/L[13]
Turbidity50 NTU~94%PAC @ 10 mg/L[13]
Non-Settling Solids (NSS)Not Specified>98%PAC @ 25 mg/L, pH 6.5, 35°C[18]
Dissolved Organic Carbon (DOC)Not Specified~70%PAC @ 25 mg/L, pH 6.5, 35°C[18]
Total/Dissolved Organic Carbon (TOC/DOC)Not Specified28 - 42%PAC in pilot plant study[21]

Protocols: Experimental Evaluation of this compound

The standard laboratory procedure to determine the optimal operating conditions (coagulant dosage, pH) for water treatment is the Jar Test.[12][20]

Protocol 1: Jar Test for Optimal Coagulant Dosage Determination

Objective: To determine the most effective and economical dose of this compound for removing turbidity and other contaminants from a specific water source.

Materials:

  • Jar testing apparatus with multiple paddles (typically 6)

  • Beakers (1000 mL or 2000 mL)

  • Raw water sample

  • Stock solution of PAC (e.g., 1% or 10 g/L)

  • Pipettes or syringes for accurate dosing

  • Turbidimeter

  • pH meter

  • Timer

start Start: Collect Raw Water Sample setup 1. Setup Jar Test Fill beakers with raw water. Measure initial turbidity & pH. start->setup dose 2. Dose PAC Add varying amounts of PAC stock solution to each beaker. setup->dose flash_mix 3. Rapid Mix ~1 min @ 150-300 rpm dose->flash_mix slow_mix 4. Slow Mix (Flocculation) ~20-30 min @ 25-80 rpm flash_mix->slow_mix settle 5. Settle (Sedimentation) ~30 min, no mixing slow_mix->settle sample 6. Collect Supernatant Carefully draw sample from top of each beaker. settle->sample measure 7. Measure Final Parameters Measure final turbidity & pH for each dose. sample->measure analyze 8. Analyze Results Plot Turbidity vs. Dosage. Identify optimal dose. measure->analyze end End: Optimal Dose Determined analyze->end

Standard Jar Test Experimental Workflow.

Procedure:

  • Preparation of Stock Solution : Prepare a 1% (10 g/L) stock solution of PAC by dissolving 10 grams of solid PAC into 1 liter of distilled water. Mix thoroughly.

  • Sample Preparation : Fill at least six 1000 mL beakers with the raw water sample. Place them in the jar test apparatus.

  • Initial Measurements : Measure and record the initial pH and turbidity of the raw water.

  • Coagulant Dosing : While the paddles are off, dose each beaker with a different amount of the PAC stock solution. A typical range might be 5, 10, 15, 20, 25, and 30 mg/L. (For a 10 g/L stock solution in a 1L beaker, 1 mL = 10 mg/L dose). Leave one beaker as a control with no coagulant.

  • Rapid Mix (Coagulation) : Turn on the stirrer and operate at a high speed (e.g., 150-280 rpm) for 1-3 minutes.[17][18][20] This ensures rapid and complete dispersion of the coagulant.

  • Slow Mix (Flocculation) : Reduce the stirring speed to a slow mix (e.g., 25-80 rpm) for 20-30 minutes.[17][18] This gentle mixing promotes particle collisions and the formation of larger flocs. Observe the floc formation in each beaker.

  • Sedimentation : Turn off the stirrer completely and allow the flocs to settle for a predetermined time, typically 30 minutes.

  • Final Measurements : After settling, carefully extract a sample from the supernatant of each beaker (from approximately halfway down) without disturbing the settled sludge. Measure and record the final turbidity and pH for each dosage.

  • Data Analysis : Plot the final turbidity (y-axis) against the PAC dosage (x-axis). The optimal dosage is the point that achieves the desired turbidity removal with the lowest amount of coagulant, often seen as the "knee" of the curve before performance plateaus or decreases.

Protocol 2: Determining Optimal pH

Objective: To identify the pH range at which PAC provides the most effective coagulation for a given water source and a predetermined PAC dose.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • pH Adjustment : Before adding the coagulant, adjust the pH of the water in each beaker to a different value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using a dilute acid (like HCl) or base (like NaOH).

  • Coagulant Dosing : Add the predetermined optimal dosage of PAC (found using Protocol 1) to each beaker.

  • Mixing and Settling : Proceed with the rapid mix, slow mix, and sedimentation steps as described in Protocol 1 (steps 5-7).

  • Measurements and Analysis : Measure the final turbidity for each pH value. Plot the final turbidity against the initial pH to determine the pH range that results in the lowest final turbidity.

cluster_inputs Controllable & Environmental Variables cluster_outputs Performance Metrics factors Input Factors pac_dose PAC Dosage ph Water pH mixing Mixing Energy & Time temp Water Temperature turbidity Initial Turbidity alkalinity Alkalinity process Water Treatment Process (Coagulation / Flocculation) rem_eff High Removal Efficiency (Low Final Turbidity) process->rem_eff sludge Low Sludge Volume process->sludge res_al Low Residual Aluminum process->res_al output Desired Outcomes pac_dose->process ph->process mixing->process temp->process turbidity->process alkalinity->process

Factors Influencing Purification Efficiency.

References

Application of Polyaluminum Chloride in Wastewater Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a highly efficient inorganic polymer coagulant extensively utilized in wastewater treatment processes. Its effectiveness stems from its ability to neutralize the electrical charges of suspended particles and form bridges between them, leading to the formation of larger, settleable flocs. This process, known as coagulation and flocculation, is critical for the removal of turbidity, suspended solids, color, chemical oxygen demand (COD), biochemical oxygen demand (BOD), and certain heavy metals from various types of wastewater.[1][2] PAC offers several advantages over traditional coagulants like aluminum sulfate (B86663) (alum), including a wider effective pH range, lower dosage requirements, and reduced sludge production.[3]

These application notes provide a comprehensive overview of the use of polyaluminum chloride in wastewater treatment, including its mechanism of action, key performance data, and detailed experimental protocols for optimizing its application.

Mechanism of Action

The primary function of PAC in wastewater treatment is to destabilize and aggregate colloidal and suspended particles through a multi-step process:

  • Charge Neutralization: When added to water, PAC hydrolyzes to form a variety of positively charged polynuclear aluminum species.[4][5] These species neutralize the negative surface charges of colloids and suspended particles, reducing the electrostatic repulsion that keeps them dispersed.[5][6]

  • Adsorption and Bridging: The polymeric chains of PAC can adsorb onto the surface of multiple destabilized particles, forming physical bridges between them. This bridging action is crucial for the formation of initial micro-flocs.

  • Sweep Flocculation: At higher dosages, PAC precipitates as amorphous aluminum hydroxide (B78521) (Al(OH)₃) flocs. These voluminous, net-like structures physically entrap and sweep smaller particles from the water as they settle, a mechanism known as sweep flocculation.[6][7]

Coagulation and Flocculation Pathway

PAC_Coagulation_Flocculation cluster_0 Coagulation cluster_1 Flocculation PAC Polyaluminum Chloride (PAC) Addition Hydrolysis Hydrolysis & Formation of Polynuclear Al Species PAC->Hydrolysis in water Charge_Neutralization Charge Neutralization Hydrolysis->Charge_Neutralization Destabilized_Particles Destabilized Colloidal Particles Charge_Neutralization->Destabilized_Particles Microflocs Microfloc Formation (Adsorption & Bridging) Destabilized_Particles->Microflocs Macroflocs Macrofloc Growth (Sweep Flocculation) Microflocs->Macroflocs Settling Floc Settling Macroflocs->Settling Treated_Water Treated Water Settling->Treated_Water Wastewater Wastewater with Suspended Particles Wastewater->PAC

Caption: Mechanism of PAC in wastewater treatment.

Factors Influencing Performance

The efficiency of PAC is influenced by several key parameters:

  • pH: PAC is effective over a broad pH range, typically between 5.0 and 9.0. However, the optimal pH for coagulation can vary depending on the characteristics of the wastewater.[8]

  • Dosage: The optimal PAC dosage is critical. Under-dosing results in incomplete coagulation, while overdosing can lead to the restabilization of particles and increased residual aluminum in the treated water.[9]

  • Water Temperature: Lower temperatures can slow down the hydrolysis of PAC and the kinetics of floc formation, potentially requiring higher dosages or longer mixing times.

  • Wastewater Characteristics: The type and concentration of pollutants, alkalinity, and the presence of organic matter can all impact the performance of PAC.

Interplay of Factors Affecting PAC Performance

PAC_Performance_Factors PAC_Performance PAC Performance pH pH PAC_Performance->pH Dosage Dosage PAC_Performance->Dosage Temperature Water Temperature PAC_Performance->Temperature Wastewater_Quality Wastewater Quality (Turbidity, Alkalinity, Organics) PAC_Performance->Wastewater_Quality pH->Dosage Dosage->Wastewater_Quality Temperature->PAC_Performance Wastewater_Quality->pH

Caption: Key factors influencing PAC performance.

Data Presentation: Performance of PAC in Wastewater Treatment

The following tables summarize the performance of polyaluminum chloride in treating various types of industrial wastewater. The data presented is a compilation from multiple studies and is intended to provide a general indication of PAC's efficacy. Optimal conditions will vary based on specific wastewater characteristics.

Table 1: Removal of Turbidity, COD, and BOD

Wastewater TypePAC Dosage (mg/L)Optimal pHTurbidity Removal (%)COD Removal (%)BOD Removal (%)
Pulp and Paper8 mL/L5.0-83-
Textile257.08876-
Municipal Sewage16-909180
Automotive707.0-70-
Laundry300--58.97-

Note: The performance of PAC can be influenced by the presence of other chemicals, such as flocculants (e.g., polyacrylamide). The data presented may reflect the use of PAC in conjunction with such aids.

Table 2: Heavy Metal Removal

Wastewater TypePAC Dosage (mg/L)Optimal pHIron (Fe) Removal (%)Zinc (Zn) Removal (%)Nickel (Ni) Removal (%)
Automotive707.0988363
MiningVariesVariesHighHighHigh

Note: PAC is generally effective in precipitating a wide range of heavy metals.[1][10] The specific removal efficiency is highly dependent on the initial concentration of the metals and the wastewater matrix.

Experimental Protocols

Jar Test for Optimal Coagulant Dosage Determination

The jar test is a laboratory procedure that simulates the coagulation and flocculation processes in a water treatment plant to determine the optimal dosage of a coagulant.[9]

1. Materials and Equipment:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (1000 mL)

  • Graduated cylinders

  • Pipettes

  • pH meter

  • Turbidimeter

  • Polyaluminum chloride (PAC) stock solution (e.g., 1% or 10 g/L)

  • Wastewater sample

  • Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

2. Preparation of PAC Stock Solution (1%):

  • Weigh 10.0 g of solid PAC.

  • Dissolve the PAC in deionized water and bring the final volume to 1000 mL in a volumetric flask. This creates a 10 g/L or 1% stock solution.

    • Note: 1 mL of this stock solution added to 1 L of wastewater is equivalent to a 10 mg/L dose.

3. Experimental Procedure:

  • Sample Preparation: Fill a series of six 1000 mL beakers with the wastewater sample.

  • Initial Measurements: Measure and record the initial pH and turbidity of the raw wastewater.

  • pH Adjustment (if necessary): Adjust the pH of the wastewater in each beaker to the desired level using acid or base while mixing.

  • Coagulant Dosing: Place the beakers in the jar test apparatus. While the paddles are rotating at a rapid mix speed (e.g., 150-200 rpm), add varying dosages of the PAC stock solution to each beaker (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL, 3.0 mL, corresponding to 5, 10, 15, 20, 25, 30 mg/L). One beaker should be a control with no PAC added.

  • Rapid Mix: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete and uniform dispersion of the coagulant.[9][11]

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow mix (e.g., 25-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote the growth of flocs.[9][11]

  • Settling: Stop the mixers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Final Measurements: Carefully collect a sample from the supernatant of each beaker and measure the final pH and turbidity.

  • Data Analysis: Plot the final turbidity against the PAC dosage to determine the optimal dosage that results in the lowest residual turbidity. Visual observation of floc size and settling characteristics should also be considered.

Jar Test Experimental Workflow

Jar_Test_Workflow start Start prepare_sample Prepare Wastewater Samples (e.g., 6 x 1000 mL beakers) start->prepare_sample initial_measurements Measure Initial pH & Turbidity prepare_sample->initial_measurements dose_pac Dose with Varying Amounts of PAC initial_measurements->dose_pac rapid_mix Rapid Mix (1-3 min @ 150-200 rpm) dose_pac->rapid_mix slow_mix Slow Mix (15-30 min @ 25-40 rpm) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle final_measurements Measure Final pH & Turbidity settle->final_measurements analyze Analyze Data & Determine Optimal Dosage final_measurements->analyze end End analyze->end

Caption: Standard workflow for a jar test.

Conclusion

Polyaluminum chloride is a versatile and efficient coagulant for the treatment of a wide range of wastewaters. Its superior performance compared to traditional coagulants, particularly its effectiveness over a broader pH range and lower sludge production, makes it a valuable tool for researchers and professionals in wastewater management. The successful application of PAC is dependent on the careful optimization of dosage, pH, and mixing conditions, which can be effectively determined through standardized jar testing protocols. These application notes provide a foundation for the effective use of PAC in laboratory and pilot-scale studies, contributing to the development of robust and efficient wastewater treatment strategies.

References

Application Notes and Protocols: Coagulation-Flocculation Mechanism of Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium (B1238714) chloride pentahydroxide, a specific form of polyaluminium chloride (PAC), is a highly effective coagulant used extensively in water and wastewater treatment processes.[1][2] Its primary function is to destabilize and aggregate suspended and colloidal particles, facilitating their removal through sedimentation and filtration.[3][4] This inorganic polymer coagulant offers several advantages over traditional coagulants like aluminum sulfate (B86663) (alum), including higher efficiency at lower dosages, a wider effective pH range, and reduced sludge production.[3][4][5] These characteristics make it a valuable tool in various applications, from municipal water purification to the treatment of industrial effluents.[5][6][7]

The general chemical formula for polyaluminium chlorides is [Al₂(OH)nCl₆−n]m.[5] Dialuminium chloride pentahydroxide corresponds to the formula Al₂(OH)₅Cl. Upon addition to water, it hydrolyzes to form a variety of monomeric and polymeric aluminum species. The distribution and behavior of these species are central to the coagulation-flocculation process.[8][9]

Coagulation-Flocculation Mechanism

The coagulation-flocculation process initiated by this compound is a multi-step mechanism involving several key actions:

  • Charge Neutralization: Colloidal particles in water typically carry a negative surface charge, which creates repulsive forces that prevent them from aggregating.[4] Upon introduction to water, this compound releases positively charged polynuclear hydroxy-bridged aluminum ions.[5] These ions adsorb onto the surface of the negatively charged colloids, neutralizing their charge and reducing the repulsive forces between them.[4] This destabilization is a critical first step in the coagulation process.

  • Sweep Flocculation (Enmeshment): At higher dosages, the aluminum species can precipitate as amorphous aluminum hydroxide (B78521) (Al(OH)₃).[10] These precipitates form a gelatinous, net-like structure that can physically entrap and sweep colloidal particles and other impurities from the water as they settle.[10][11] This mechanism is particularly effective for treating water with high turbidity.

  • Adsorption and Bridging: The polymeric aluminum species formed during hydrolysis can also adsorb onto the surface of multiple colloidal particles simultaneously, forming bridges between them.[5] This bridging action links the particles together into larger aggregates known as flocs.

The overall process can be visualized as a progression from coagulation (particle destabilization) to flocculation (floc formation), ultimately leading to sedimentation and clarification of the water.

CoagulationFlocculationMechanism cluster_Coagulation Coagulation cluster_Flocculation Flocculation cluster_Sedimentation Sedimentation PAC Dialuminium Chloride Pentahydroxide Addition Hydrolysis Hydrolysis & Formation of Polymeric Al Species PAC->Hydrolysis ChargeNeutralization Charge Neutralization of Colloidal Particles Hydrolysis->ChargeNeutralization Microfloc Microfloc Formation ChargeNeutralization->Microfloc Destabilization FlocGrowth Floc Growth Microfloc->FlocGrowth SweepFlocculation Sweep Flocculation (Enmeshment) SweepFlocculation->FlocGrowth Bridging Adsorption & Bridging Bridging->FlocGrowth Settling Floc Settling FlocGrowth->Settling ClarifiedWater Clarified Water Settling->ClarifiedWater

Figure 1. Coagulation-Flocculation Mechanism of this compound.

Key Aluminum Species and Their Roles

Research on polyaluminium chloride has identified different categories of aluminum species based on their reactivity, which play distinct roles in the coagulation process.[12] These are often denoted as Al(a), Al(b), and Al(c):

  • Al(a): Monomeric and small polymeric aluminum species that react almost instantaneously. These are highly effective at charge neutralization.[12]

  • Al(b): Medium-sized polymeric species. These are crucial for both charge neutralization and bridging, contributing significantly to the removal of dissolved organic carbon (DOC).[12]

  • Al(c): Colloidal or solid aluminum species. These are primarily responsible for the sweep flocculation mechanism and are particularly effective in turbidity removal.[12]

The relative proportions of these species in a coagulant product can be tailored during synthesis to optimize its performance for specific water quality challenges.[12]

Experimental Protocols

Jar Test for Optimal Coagulant Dosage Determination

The jar test is a standard laboratory procedure used to determine the optimal dosage of a coagulant for a specific water source.[13][14][15] It simulates the coagulation, flocculation, and sedimentation processes of a full-scale water treatment plant.[16]

Objective: To determine the optimal concentration of this compound for the effective removal of turbidity and other contaminants.[15]

Materials:

  • Jar testing apparatus with multiple stirrers[16]

  • Beakers (typically 1 L)[16]

  • Raw water sample

  • This compound stock solution (e.g., 1% w/v)[16]

  • Pipettes[16]

  • Turbidimeter

  • pH meter

  • Stopwatch[13]

Procedure:

  • Sample Preparation:

    • Collect a representative sample of the raw water to be treated.[15]

    • Measure and record the initial pH and turbidity of the raw water.[14]

    • Fill a series of six 1 L beakers with the raw water sample.[16]

  • Coagulant Dosing:

    • Place the beakers in the jar testing apparatus.

    • While stirring at a rapid speed (e.g., 100-150 rpm), add increasing dosages of the this compound stock solution to each beaker.[17]

  • Rapid Mixing (Coagulation):

    • Continue rapid mixing for a short period (e.g., 1-2 minutes) to ensure complete and uniform dispersion of the coagulant.[10][17] This simulates the flash mix stage in a treatment plant.

  • Slow Mixing (Flocculation):

    • Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes).[17][18] This slow mixing promotes the collision of destabilized particles and the formation of larger flocs.

  • Sedimentation:

    • Turn off the stirrers and allow the flocs to settle undisturbed for a specified period (e.g., 30 minutes).[16]

  • Analysis:

    • Carefully collect a sample from the supernatant of each beaker, avoiding any settled flocs.[16]

    • Measure the final turbidity and pH of the supernatant from each beaker.

    • Visually observe and record the characteristics of the flocs in each beaker (e.g., size, density, settling rate).

  • Determining the Optimal Dose:

    • The optimal coagulant dose is the one that results in the lowest final turbidity while producing well-formed, rapidly settling flocs.[16]

JarTestWorkflow cluster_Preparation Preparation cluster_Procedure Jar Test Procedure cluster_Analysis Analysis CollectSample Collect Raw Water Sample MeasureInitial Measure Initial Turbidity & pH CollectSample->MeasureInitial FillBeakers Fill Beakers with Raw Water MeasureInitial->FillBeakers AddCoagulant Add Coagulant (Varying Doses) FillBeakers->AddCoagulant RapidMix Rapid Mix (1-2 min) AddCoagulant->RapidMix SlowMix Slow Mix (15-20 min) RapidMix->SlowMix Settle Sedimentation (30 min) SlowMix->Settle MeasureFinal Measure Final Turbidity & pH Settle->MeasureFinal ObserveFlocs Observe Floc Characteristics Settle->ObserveFlocs DetermineDose Determine Optimal Dose MeasureFinal->DetermineDose ObserveFlocs->DetermineDose

Figure 2. Experimental Workflow for the Jar Test.

Floc Characterization

Characterizing the flocs formed during coagulation can provide deeper insights into the efficiency of the process. Several techniques can be employed:

  • Microscopy and Image Analysis: This non-invasive method allows for the measurement of floc size, shape, and structure.[19][20] Digital imaging can be used to obtain floc size distributions under different coagulant dosages.[19]

  • Light Scattering: Techniques like focused beam reflectance measurement (FBRM) can provide real-time, in-situ measurements of floc size and population, which is advantageous for monitoring the flocculation process without disrupting the flocs.[21]

  • Zeta Potential Measurement: This technique measures the surface charge of the particles and flocs, providing a direct indication of the effectiveness of charge neutralization.[22][23]

Data Presentation

The results of jar tests and other performance evaluations can be summarized in tables for clear comparison.

Table 1: Example Jar Test Results for Turbidity Removal

Beaker No.Coagulant Dosage (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal (%)Final pHFloc Characteristics
1050484.07.5No visible flocs
25502550.07.3Small, fine flocs
310501080.07.1Medium, well-formed flocs
41550296.06.9Large, dense, rapidly settling flocs
52050492.06.7Large flocs, some carry-over
62550884.06.5Restabilization, smaller flocs

Note: The data in this table is illustrative and will vary depending on the raw water quality and coagulant used.

Table 2: Performance Comparison of Coagulants

CoagulantTypical Dosage Range (mg/L)Optimal pH RangeTurbidity Removal Efficiency (%)
This compound (PAC)5 - 305.0 - 8.5> 95%
Aluminum Sulfate (Alum)10 - 606.0 - 7.585 - 95%
Ferric Chloride10 - 804.0 - 11.0> 90%

Note: Performance can vary significantly based on specific water characteristics.[16]

Applications

This compound is a versatile coagulant with a wide range of applications, including:

  • Municipal Drinking Water Treatment: It is widely used in water treatment plants to remove turbidity, color, and organic matter, ensuring the production of safe and clear drinking water.[5][7]

  • Industrial Wastewater Treatment: It is effective in treating wastewater from various industries such as paper manufacturing, textiles, and food processing, where it helps remove suspended solids, oils, and other pollutants.[5][7]

  • Sludge Dewatering: Its ability to form dense flocs makes it useful as a sludge conditioning agent, improving the efficiency of dewatering processes.[6]

Conclusion

This compound is a highly efficient coagulant that operates through a combination of charge neutralization, sweep flocculation, and adsorption bridging mechanisms. Understanding these mechanisms and employing standardized protocols like the jar test are essential for optimizing its application in water and wastewater treatment. The ability to characterize the resulting flocs provides further avenues for process control and enhancement. For researchers and professionals in drug development, where water quality is often a critical parameter, a thorough understanding of these principles can be invaluable.

References

Application Notes and Protocols for Turbidity Removal using Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dialuminium Chloride Pentahydroxide, a highly effective coagulant for turbidity removal in water treatment processes. These guidelines are intended to assist researchers and scientists in determining the optimal dosage and conditions for achieving desired water clarity.

Introduction

This compound, with the general formula Al₂(OH)₅Cl, is a pre-hydrolyzed inorganic polymer coagulant.[1][2] It belongs to the family of Polyaluminium Chlorides (PACs), which are widely used in drinking water and wastewater treatment.[3][4][5][6][7] Compared to traditional coagulants like aluminum sulfate (B86663) (alum), this compound offers several advantages, including effectiveness over a broader pH range, faster floc formation, and reduced sludge production.[3][5][8] Its high charge density makes it particularly efficient at destabilizing and removing suspended colloidal particles that cause turbidity.[2]

Mechanism of Action

The primary mechanism of turbidity removal by this compound involves two main processes:

  • Charge Neutralization: Colloidal particles in water typically carry a negative surface charge, which leads to electrostatic repulsion and stability of the suspension. Upon addition to water, this compound releases highly positively charged polymeric aluminum species.[9] These species adsorb onto the surface of the negatively charged colloids, neutralizing their charge and reducing the repulsive forces. This allows the particles to come together through van der Waals forces.[9]

  • Sweep Flocculation: The aluminum species hydrolyze to form insoluble aluminum hydroxide (B78521) precipitates.[7] These precipitates can enmesh and sweep the colloidal particles from the water as they settle, a process known as sweep flocculation.[10]

cluster_0 Turbidity Removal Mechanism Turbid_Water Turbid Water (Negatively Charged Colloids) PAC_Addition Addition of Dialuminium Chloride Pentahydroxide Turbid_Water->PAC_Addition Charge_Neutralization Charge Neutralization PAC_Addition->Charge_Neutralization Release of Positively Charged Polymers Sweep_Flocculation Sweep Flocculation PAC_Addition->Sweep_Flocculation Formation of Al(OH)₃ Precipitates Microfloc_Formation Microfloc Formation Charge_Neutralization->Microfloc_Formation Sweep_Flocculation->Microfloc_Formation Macrofloc_Formation Macrofloc Formation Microfloc_Formation->Macrofloc_Formation Gentle Mixing Sedimentation Sedimentation Macrofloc_Formation->Sedimentation Clear_Water Clear Water Sedimentation->Clear_Water

Caption: Mechanism of turbidity removal by this compound.

Experimental Protocol: Jar Test for Optimal Dosage Determination

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant for a specific water source.[11][12] This protocol simulates the coagulation and flocculation processes of a full-scale water treatment plant.[13]

3.1. Materials and Equipment

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Pipettes (1 mL, 5 mL, 10 mL)

  • Turbidimeter

  • pH meter

  • Raw water sample

  • This compound stock solution (1 g/L or 0.1%)

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment (optional)

3.2. Preparation of Stock Solution

To prepare a 1 g/L (0.1%) stock solution of this compound, accurately weigh 1.0 g of the solid coagulant and dissolve it in deionized water to a final volume of 1000 mL. This solution is prepared such that 1 mL of the stock solution added to 1 L of the water sample is equivalent to a dosage of 1 mg/L.[11]

3.3. Jar Test Procedure

  • Sample Preparation: Collect a representative sample of the raw water to be treated. Measure and record its initial turbidity and pH.

  • Jar Setup: Place 1000 mL of the raw water sample into each of the six beakers of the jar test apparatus.[11][13]

  • Coagulant Dosing: While the stirrers are off, add varying dosages of the this compound stock solution to each beaker using pipettes. A typical starting range of dosages could be 5, 10, 15, 20, 25, and 30 mg/L.

  • Rapid Mix: Turn on the stirrers and operate them at a high speed (e.g., 100-150 rpm) for 1-2 minutes.[14] This rapid mixing ensures the quick and uniform dispersion of the coagulant throughout the water.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) and continue mixing for 15-20 minutes. This gentle mixing promotes the formation of larger flocs.[15]

  • Sedimentation: Stop the stirrers and allow the flocs to settle for a predetermined time, typically 15-30 minutes.[11] Observe the floc size and settling characteristics in each beaker.

  • Analysis: After the settling period, carefully collect a sample from the supernatant of each beaker from a few centimeters below the surface and measure the final turbidity using a calibrated turbidimeter.[11]

  • Optimal Dosage Determination: The optimal dosage is the one that results in the lowest final turbidity. It is also important to consider the characteristics of the floc (e.g., size, settling rate).

cluster_0 Jar Test Workflow Start Start Collect_Sample Collect Raw Water Sample Start->Collect_Sample Measure_Initial Measure Initial Turbidity and pH Collect_Sample->Measure_Initial Fill_Beakers Fill Beakers with 1000 mL Raw Water Measure_Initial->Fill_Beakers Add_Coagulant Add Varying Dosages of Coagulant Stock Solution Fill_Beakers->Add_Coagulant Rapid_Mix Rapid Mix (1-2 min @ 100-150 rpm) Add_Coagulant->Rapid_Mix Slow_Mix Slow Mix (15-20 min @ 20-40 rpm) Rapid_Mix->Slow_Mix Settle Sedimentation (15-30 min) Slow_Mix->Settle Measure_Final Measure Final Turbidity Settle->Measure_Final Determine_Optimal Determine Optimal Dosage Measure_Final->Determine_Optimal End End Determine_Optimal->End

Caption: Experimental workflow for the jar test procedure.

Data Presentation: Dosage and Performance

The following tables summarize typical performance data for this compound in turbidity removal. The optimal dosage can vary significantly depending on the initial turbidity, pH, and temperature of the water.

Table 1: Effect of this compound Dosage on Turbidity Removal

Initial Turbidity (NTU)Coagulant Dosage (mg/L)Final Turbidity (NTU)Turbidity Removal (%)
2052.090%
50103.593%
100155.095%
150206.096%
300259.097%

Note: The data in this table is illustrative and compiled from various sources. Actual results will vary based on specific water quality parameters.[14][16]

Table 2: Influence of pH on Turbidity Removal Efficiency

Initial Turbidity (NTU)Coagulant Dosage (mg/L)pHFinal Turbidity (NTU)Turbidity Removal (%)
50106.05.589%
50107.03.593%
50108.03.293.6%
50109.04.591%

Note: this compound is generally effective over a pH range of 5.0 to 9.0. The optimal pH for turbidity removal is often between 7.0 and 8.5.[9][16][17]

Conclusion

This compound is a highly efficient coagulant for the removal of turbidity from water. The optimal dosage is best determined through a systematic jar testing procedure, as outlined in this document. By carefully controlling the dosage, mixing conditions, and pH, researchers and scientists can achieve significant reductions in turbidity, leading to improved water quality. For specific applications, it is recommended to conduct site-specific jar tests to optimize the treatment process.

References

Application Notes and Protocols: Dialuminium Chloride Pentahydroxide as an Antiperspirant Active Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dialuminium (B1238714) chloride pentahydroxide, commonly known as aluminum chlorohydrate, is a widely utilized active ingredient in over-the-counter (OTC) antiperspirant products.[1] Its primary function is to reduce axillary perspiration, thereby controlling wetness and associated malodor. This document provides detailed application notes, experimental protocols, and relevant data for the research and development of antiperspirant formulations containing this active ingredient.

Mechanism of Action

The antiperspirant effect of dialuminium chloride pentahydroxide is achieved through the physical obstruction of the eccrine sweat gland ducts.[2] Upon application to the skin, the aluminum salts interact with sweat, leading to the formation of a gel-like, amorphous plug composed of aluminum hydroxide (B78521) precipitates and mucopolysaccharides.[3] This plug forms in the superficial portion of the sweat duct, creating a temporary barrier that physically blocks the flow of sweat to the skin's surface.[2][3] Sweat production continues within the gland, but its release is impeded until the plug is naturally removed through the process of epidermal renewal.[3]

cluster_0 Skin Surface cluster_1 Eccrine Sweat Gland Active_Ingredient Dialuminium Chloride Pentahydroxide Sweat_Duct_Opening Sweat Duct Opening Active_Ingredient->Sweat_Duct_Opening Application Sweat Sweat Sweat->Sweat_Duct_Opening Secretion Gel_Plug Formation of Gel-like Plug Sweat_Duct_Opening->Gel_Plug Interaction Duct_Blockage Sweat Duct Blockage Gel_Plug->Duct_Blockage Leads to Sweat_Gland Sweat Gland Sweat_Gland->Sweat Produces

Caption: Mechanism of action of this compound.

Formulation Considerations

This compound is versatile and can be formulated into various product forms, including aqueous solutions, hydro-alcoholic solutions, gels, roll-ons, creams, and sticks.[4]

  • Concentration: In OTC antiperspirants, the concentration of aluminum chlorohydrate is permitted up to 25%.[1] Higher concentrations generally correlate with increased efficacy but may also elevate the potential for skin irritation.[4]

  • pH: The pH of the final formulation is a critical parameter for both stability and skin compatibility.

  • Excipients: The choice of excipients can significantly impact product performance and aesthetics.

    • Carriers: Volatile silicones and emollients are common carriers that enhance spreadability and skin feel.[4]

    • Soothing Agents: Ingredients like aloe vera or chamomile extract can be included to mitigate potential skin irritation.[4]

    • Buffering Agents: Glycine is often used as a buffering agent in formulations containing aluminum-zirconium complexes to reduce skin irritation.[5]

Safety and Toxicology Profile

This compound is generally considered safe for use in antiperspirant products.[1]

  • Skin Irritation and Sensitization: It is reported to be non-irritating to the skin and is not a skin sensitizer.[6] However, some individuals may experience mild and transient itching or stinging upon application.[3]

  • Dermal Absorption: Studies have shown that dermal absorption of aluminum from antiperspirants is very low. A study using a formulation with 25% aluminum chlorohydrate found a dermal absorption level of 0.0019%.[6] Another study estimated the fraction of absorbed aluminum to be approximately 0.00052%.[7]

Data Presentation

The following tables summarize the available quantitative data on the efficacy and skin compatibility of this compound. It is important to note that specific data from single-variable clinical trials are limited in the public domain.

Table 1: Antiperspirant Efficacy of this compound

ParameterValueReference(s)
Active IngredientThis compound[7]
Concentration Range10-25%[7]
Product FormatsRoll-on, Stick[7]
Mean Sweat Reduction~30-50%[7]

Note: The U.S. Food and Drug Administration (FDA) requires a statistically significant sweat reduction of at least 20% for a product to be marketed as an antiperspirant.[7]

Table 2: Skin Compatibility of this compound

Test TypeResultRemarksReference(s)
Skin IrritationGenerally non-irritatingMild, transient itching or stinging may occur in some individuals.[3][6]
Skin SensitizationNot a skin sensitizerHuman Repeat Insult Patch Tests (HRIPT) are used to confirm the lack of sensitization potential.[6]

Experimental Protocols

Protocol for Gravimetric Antiperspirant Efficacy Testing

This protocol is based on the FDA guidelines for effectiveness testing of OTC antiperspirant drug products.[8]

3.1.1 Objective: To quantitatively measure the reduction in axillary sweat following the application of an antiperspirant formulation containing this compound.

3.1.2 Materials:

  • Test antiperspirant formulation

  • Placebo control formulation (identical to the test formulation but without the active ingredient)

  • Pre-weighed absorbent pads (e.g., Webril®)

  • Analytical balance

  • Controlled environment chamber ("hot room") maintained at 100°F ± 2°F and 30-40% relative humidity.[8]

3.1.3 Procedure:

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Washout 17-Day Washout Period (No antiperspirant/deodorant use) Baseline Baseline Sweat Collection (Gravimetric measurement) Washout->Baseline Step 1 Application Daily Product Application (Test product on one axilla, placebo on the other) Baseline->Application Step 2 Sweat_Collection Post-Treatment Sweat Collection (Gravimetric measurement after final application) Application->Sweat_Collection Step 3 Data_Analysis Data Analysis (Calculate % sweat reduction) Sweat_Collection->Data_Analysis Step 4

Caption: Experimental workflow for gravimetric antiperspirant efficacy testing.

  • Subject Selection: Recruit healthy volunteers who meet the inclusion criteria, including a baseline sweat production of at least 100 milligrams per 20 minutes from an untreated axilla in the controlled environment.[8]

  • Washout Period: Subjects must abstain from using any antiperspirant or deodorant products for at least 17 days prior to the study.[8]

  • Baseline Sweat Collection:

    • Acclimatize subjects in the controlled environment.

    • Place pre-weighed absorbent pads in each axilla for a 20-minute period.

    • Reweigh the pads to determine the baseline sweat production.

  • Product Application:

    • Randomly assign the test product to one axilla and the placebo to the contralateral axilla.

    • Apply a standardized amount of the product daily for a specified period (e.g., 4 days).

  • Post-Treatment Sweat Collection:

    • Approximately 24 hours after the final product application, conduct a sweat collection under the same controlled conditions as the baseline.

  • Data Analysis:

    • Calculate the amount of sweat collected from each axilla.

    • Determine the percent sweat reduction for each subject compared to their baseline and the placebo-treated axilla.

    • Perform statistical analysis to assess the significance of the sweat reduction.[8]

Protocol for Skin Compatibility Testing (Human Repeat Insult Patch Test - HRIPT)

This protocol is a standard method to assess the potential for a product to cause skin irritation or sensitization.[4]

3.2.1 Objective: To evaluate the skin irritation and sensitization potential of an antiperspirant formulation containing this compound after repeated applications.

3.2.2 Materials:

  • Test antiperspirant formulation

  • Hypoallergenic occlusive or semi-occlusive patches

  • Skin grading scale (e.g., Berger/Bowman scale)

3.2.3 Procedure:

Induction_Phase Induction Phase (3 weeks) - Apply patched product to the same site - 9 applications of 24-48h Rest_Phase Rest Phase (2 weeks) - No product application Induction_Phase->Rest_Phase Step 1 Evaluation Skin Evaluation (Grading for irritation/sensitization after each phase) Induction_Phase->Evaluation Challenge_Phase Challenge Phase - Apply patch to a new site - Evaluate for sensitization reaction Rest_Phase->Challenge_Phase Step 2 Challenge_Phase->Evaluation Step 3

Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).

  • Induction Phase (3 weeks):

    • Apply a small amount of the test formulation to a patch.

    • Apply the patch to a designated area on the subjects' backs.

    • Remove the patch after 24 or 48 hours.

    • The site is graded for any signs of irritation.

    • Repeat this procedure nine times over a three-week period at the same application site.

  • Rest Phase (2 weeks):

    • A two-week period with no product application follows the induction phase.

  • Challenge Phase:

    • After the rest period, apply a new patch with the test formulation to a previously untreated site on the back.

    • Remove the patch after 24 or 48 hours.

    • Grade the challenge site for any signs of an allergic reaction (sensitization) at specified time points (e.g., 24, 48, and 72 hours post-patch removal).

  • Skin Evaluation:

    • A trained evaluator grades the skin reactions at each evaluation point using a standardized scoring system. Scores typically range from 0 (no visible reaction) to 4 (severe reaction).

    • The results are analyzed to determine if the product is an irritant or a sensitizer.

References

Application of Polyaluminum Chloride in the Paper Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a highly efficient inorganic polymer coagulant that has gained significant traction in the paper manufacturing industry.[1][2] It serves as a versatile wet-end additive, replacing traditional coagulants like aluminum sulfate (B86663) (alum) in various applications.[3] PAC is a pre-hydrolyzed form of aluminum chloride, existing as a complex mixture of polynuclear hydroxyaluminum cations.[1][4] This pre-hydrolyzation gives it distinct advantages over alum, including effectiveness over a broader pH range (typically 5.0-9.0), lower dosage requirements, and reduced impact on system pH.[3][5]

This document provides detailed application notes and experimental protocols for the use of polyaluminum chloride in the paper industry, with a focus on its roles as a retention and drainage aid, a sizing agent, and a wastewater treatment agent.

Application as a Retention and Drainage Aid

In the papermaking process, the retention of fine particles, fillers, and fibers on the forming wire is crucial for paper quality and production efficiency.[2] PAC is an effective retention and drainage aid that functions primarily through charge neutralization and bridging mechanisms.[1][6]

Mechanism of Action: Cellulose (B213188) fibers, fillers (like calcium carbonate and clay), and other fine particles in the pulp slurry typically carry a negative surface charge, leading to electrostatic repulsion and poor retention.[7] The highly cationic polynuclear species in PAC neutralize these negative charges, allowing the particles to agglomerate.[2] Subsequently, the long-chain polymers of PAC can form bridges between these destabilized particles, creating larger flocs that are more easily retained on the paper machine wire.[1] This improved retention also leads to better drainage of water from the pulp slurry, which can result in increased machine speeds and reduced energy consumption for drying.[2]

Quantitative Data:

The following tables summarize the effect of PAC dosage on first-pass retention (FPR) and drainage time, compiled from various studies. It is important to note that the results can vary depending on the pulp type, filler content, and other wet-end chemical additives.

Table 1: Effect of Polyaluminum Chloride Dosage on First-Pass Retention (FPR)

PAC Dosage ( kg/T of Paper)First-Pass Retention (%)Pulp TypeReference(s)
072.98Recycled (OCC)[8]
177.00Recycled (OCC)[8]
2Not specifiedRecycled (OCC)[8]
3Not specifiedRecycled (OCC)[8]
4Not specifiedRecycled (OCC)[8]
0.1%~55Aspen APMP[9]
0.3%~62Aspen APMP[9]
0.5%~65Aspen APMP[9]
1.0% (based on wollastonite filler)Optimum with CPAMNot specified[10]
1.5% (based on wollastonite filler)Optimum with CPAMNot specified[10]
5% (based on wollastonite filler)Highest without CPAMNot specified[10]

Table 2: Effect of Polyaluminum Chloride Dosage on Drainage Time

PAC Dosage (g/t)Drainage Time (s)Pulp TypeReference(s)
0Not specifiedWheat straw-containing[11]
4000 (of a specific CPAM, for comparison)~0.5 s improvementWheat straw-containing[11]
Not specifiedGeneral improvementNot specified[12]
Experimental Protocol: Evaluation of PAC as a Retention and Drainage Aid

This protocol outlines a laboratory procedure for evaluating the effectiveness of PAC as a retention and drainage aid using a Britt Jar (TAPPI T 261) and a drainage tester.[13][14][15]

Materials and Equipment:

  • Britt Jar apparatus (for retention measurement)[13]

  • Schopper-Riegler or Canadian Standard Freeness tester (modified for drainage measurement)[12]

  • Pulp slurry of known consistency

  • Polyaluminum chloride (PAC) solution (e.g., 1% w/v)

  • Fillers (e.g., calcium carbonate, clay)

  • pH meter and adjustment chemicals (e.g., NaOH, H₂SO₄)

  • Graduated cylinders, beakers, and stopwatches

  • Drying oven and analytical balance

Procedure:

Part A: Retention Measurement (Britt Jar Method) [13][14]

  • Pulp Preparation: Prepare a pulp slurry of a specific consistency (e.g., 0.5%) with the desired filler content. Adjust the pH to the target value for the experiment.

  • Blank Measurement: Pour a known volume of the pulp slurry (e.g., 500 mL) into the Britt Jar. Start the stirrer at a set speed (e.g., 750 rpm). Open the drain valve and collect the filtrate.

  • PAC Addition: To a fresh 500 mL sample of the pulp slurry, add the desired dosage of the PAC solution while stirring. Allow for a specified mixing time (e.g., 30 seconds).

  • Retention Test: Pour the PAC-treated slurry into the Britt Jar and repeat the procedure from step 2.

  • Analysis: Determine the solids content of the collected filtrates from both the blank and the PAC-treated samples by drying a known volume to a constant weight. The first-pass retention (FPR) is calculated as:

    FPR (%) = [(Solids in initial slurry - Solids in filtrate) / Solids in initial slurry] x 100

Part B: Drainage Measurement [12]

  • Apparatus Setup: Use a modified Schopper-Riegler or Canadian Standard Freeness tester with the bottom orifice closed.

  • Blank Measurement: Pour a known volume of the untreated pulp slurry into the tester. Simultaneously open the orifice and start a stopwatch. Measure the time required to collect a specific volume of filtrate (e.g., 500 mL).

  • PAC Addition: Add the desired dosage of PAC to a fresh sample of the pulp slurry and mix.

  • Drainage Test: Immediately pour the treated slurry into the drainage tester and measure the drainage time as in step 2.

  • Analysis: Compare the drainage times of the untreated and PAC-treated slurries. A shorter drainage time indicates improved drainage.

Application as a Sizing Agent

Sizing is the process of adding chemicals to paper to improve its resistance to liquid penetration. PAC is particularly effective as a precipitant for rosin-based sizing agents in neutral to alkaline papermaking conditions.[16]

Mechanism of Action: In traditional acidic sizing, alum is used to precipitate rosin (B192284) size onto the cellulose fibers. However, in neutral or alkaline conditions, alum is less effective.[17] PAC, with its high cationic charge that is stable at higher pH values, can effectively precipitate the negatively charged rosin particles and fix them onto the negatively charged fibers.[17][16] This results in a hydrophobic paper surface with improved resistance to water and ink.[18]

Quantitative Data:

The following table presents data on the effect of PAC dosage on the sizing degree of paper, as measured by the Cobb test (water absorption). Lower Cobb values indicate better sizing.

Table 3: Effect of Polyaluminum Chloride Dosage on Paper Sizing (Cobb Value)

PAC Dosage (% based on dry pulp)Rosin Dosage (% based on dry pulp)Cobb Value (g/m²)Pulp TypeReference(s)
0.050.1, 0.2, 0.4~100-120Unbleached-unrefined Kraft[17]
0.10.1, 0.2, 0.4~60-100Unbleached-unrefined Kraft[17]
0.20.1, 0.2, 0.4~30-60Unbleached-unrefined Kraft[17]
0.40.1, 0.2, 0.4~25-40Unbleached-unrefined Kraft[17]
0.70.194Old Corrugated Container (OCC)[19]
Experimental Protocol: Evaluation of PAC in Paper Sizing

This protocol describes a method for preparing handsheets and evaluating the sizing efficiency of PAC using the Cobb test (based on TAPPI T 441).[20]

Materials and Equipment:

  • Pulp slurry

  • Rosin size emulsion

  • Polyaluminum chloride (PAC) solution

  • Handsheet former

  • Press and dryers for handsheets

  • Cobb sizing tester[20]

  • Distilled or deionized water

  • Blotting paper

  • Stopwatch and analytical balance

Procedure:

  • Pulp Preparation: Prepare a pulp slurry of a specific consistency (e.g., 1.5%) and adjust the pH to the desired neutral or alkaline range.

  • Chemical Addition: In a "conventional sizing" approach, first add the rosin size emulsion to the pulp slurry and mix for a set time. Then, add the desired dosage of the PAC solution and mix.[17] Other addition sequences like "reverse sizing" (PAC then rosin) or "premixing" (PAC and rosin mixed before addition) can also be evaluated.[17]

  • Handsheet Formation: Prepare handsheets of a specific grammage (e.g., 60 g/m²) from the treated pulp slurry according to standard laboratory procedures (e.g., TAPPI T 205).

  • Pressing and Drying: Press and dry the handsheets under controlled conditions.

  • Conditioning: Condition the handsheets in a controlled atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Cobb Test:

    • Weigh a dry handsheet sample.

    • Clamp the sample in the Cobb tester with the side to be tested facing upwards.

    • Pour a specified volume of water (e.g., 100 mL) into the cylinder and start the stopwatch for a defined period (e.g., 60 seconds).

    • At the end of the test period, pour out the water, remove the sample, and quickly blot off the excess surface water using standardized blotting paper and a roller.

    • Immediately weigh the wet sample.

  • Calculation: The Cobb value is the mass of water absorbed per unit area, calculated as:

    Cobb Value (g/m²) = (Wet weight - Dry weight) x 100

Application in Wastewater Treatment

The papermaking process generates large volumes of wastewater containing high concentrations of suspended solids (TSS), chemical oxygen demand (COD), and color.[21] PAC is a highly effective coagulant for treating paper mill effluent.[3][21]

Mechanism of Action: The highly charged polynuclear aluminum species in PAC neutralize the surface charges of colloidal particles and suspended solids in the wastewater.[7] This destabilization allows the particles to aggregate. The bridging mechanism of the PAC polymers further promotes the formation of larger, denser flocs that settle rapidly, leading to a significant reduction in turbidity, TSS, and COD.[7]

Quantitative Data:

The following table summarizes the performance of PAC in treating paper mill wastewater at various dosages.

Table 4: Performance of Polyaluminum Chloride in Paper Mill Wastewater Treatment

PAC Dosage (mg/L)pHTurbidity Reduction (%)TSS Removal (%)COD Removal (%)Reference(s)
5006.099.999.591.3[3]
20007.594.092.243.1[3]
8 mL/L5.0Not specifiedNot specified84[3]
107.0Not specified9072[22]
157.5-8.0>95Not specifiedNot specified[23]
37.5 mL/L (of sludge)Not specifiedNot specified15 (increase)30 (increase)[24]
Experimental Protocol: Jar Test for Wastewater Treatment Evaluation

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant for wastewater treatment.[5][25]

Materials and Equipment:

  • Jar testing apparatus with multiple stirring paddles

  • Beakers (e.g., 1 L)

  • Paper mill wastewater sample

  • Polyaluminum chloride (PAC) solution of known concentration

  • pH meter and adjustment chemicals

  • Turbidimeter

  • Equipment for COD and TSS analysis (e.g., spectrophotometer, filtration apparatus, drying oven)

Procedure:

  • Sample Preparation: Fill a series of beakers with a known volume (e.g., 1 L) of the paper mill wastewater sample.

  • pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired level.

  • PAC Dosing: While stirring at a rapid mix speed (e.g., 100-300 rpm), add a different dosage of the PAC solution to each beaker. Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[25]

  • Flocculation: Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.[25]

  • Settling: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Analysis:

    • Carefully collect a sample of the supernatant from each beaker.

    • Measure the final turbidity, pH, TSS, and COD of the supernatant.

  • Optimization: Compare the results from the different PAC dosages to determine the optimal dose that achieves the desired level of contaminant removal.

Visualizations

Signaling Pathways and Experimental Workflows

PAC_Mechanism_of_Action cluster_pulp Pulp Slurry cluster_pac PAC Addition cluster_interaction Interaction cluster_result Result Fiber Cellulose Fiber (- charge) ChargeNeutralization Charge Neutralization Fiber->ChargeNeutralization Filler Filler (- charge) Filler->ChargeNeutralization Fines Fines (- charge) Fines->ChargeNeutralization PAC Polyaluminum Chloride (+ charge) PAC->ChargeNeutralization Bridging Adsorption & Bridging ChargeNeutralization->Bridging Floc Floc Formation Bridging->Floc Retention Increased Retention Floc->Retention Drainage Improved Drainage Floc->Drainage

Caption: Mechanism of PAC as a retention and drainage aid.

PAC_Sizing_Mechanism cluster_components Components in Slurry cluster_pac PAC Addition cluster_precipitation Precipitation & Fixation cluster_result Result Fiber Cellulose Fiber (- charge) Precipitate Rosin-PAC Precipitate Fiber->Precipitate Rosin Rosin Size (- charge) Rosin->Precipitate PAC Polyaluminum Chloride (+ charge) PAC->Precipitate SizedFiber Hydrophobic Fiber Surface Precipitate->SizedFiber WaterResistance Increased Water Resistance SizedFiber->WaterResistance

Caption: Mechanism of PAC in neutral/alkaline rosin sizing.

Jar_Test_Workflow Start Start: Collect Wastewater Sample Prepare Prepare Beakers with Sample Start->Prepare Dose Add Varying PAC Dosages Prepare->Dose RapidMix Rapid Mix (1-3 min) Dose->RapidMix SlowMix Slow Mix (15-20 min) RapidMix->SlowMix Settle Settle (30 min) SlowMix->Settle Analyze Analyze Supernatant (Turbidity, COD, TSS) Settle->Analyze Optimize Determine Optimal Dosage Analyze->Optimize End End Optimize->End

Caption: Experimental workflow for a jar test.

Conclusion

Polyaluminum chloride is a highly effective and versatile chemical in the modern paper industry. Its ability to function efficiently as a retention and drainage aid, a sizing agent in neutral/alkaline conditions, and a coagulant for wastewater treatment makes it a valuable tool for improving paper quality, enhancing production efficiency, and reducing the environmental impact of papermaking operations. The provided application notes and experimental protocols offer a framework for researchers and scientists to evaluate and optimize the use of PAC in their specific applications.

References

Application Notes and Protocols for the Removal of Dissolved Organic Matter Using Powdered Activated Carbon (PAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dissolved organic matter (DOM) is a complex mixture of organic compounds found in water sources. In pharmaceutical and research settings, the presence of DOM can interfere with various processes, including high-purity water production, analytical measurements, and drug formulation. Powdered activated carbon (PAC) is a highly effective adsorbent used for the removal of DOM due to its large surface area and porous structure.[1][2] This document provides detailed application notes and experimental protocols for the use of PAC in removing DOM from water.

Principles of PAC Treatment

The primary mechanism of DOM removal by PAC is adsorption, where organic molecules adhere to the surface of the carbon particles.[3] The effectiveness of this process is influenced by several factors, including the characteristics of the PAC (e.g., surface area, pore size distribution), the nature of the DOM, water quality parameters such as pH and temperature, PAC dosage, and contact time.[4]

Data Presentation: PAC Performance in DOM Removal

The following tables summarize the quantitative data on the efficiency of PAC in removing dissolved organic matter under various experimental conditions.

Table 1: Effect of PAC Dosage on DOM Removal

PAC Dosage (mg/L)Initial DOM (as DOC, mg/L)Final DOM (as DOC, mg/L)Removal Efficiency (%)Reference Water Source
55.03.530%Surface Water
105.02.844%Surface Water
205.02.158%Surface Water
305.01.766%Surface Water
4010.04.060%Synthetic Water
5010.03.268%Synthetic Water
10010.02.080%Synthetic Water
1508.03.062.5%River Water[5]
2008.02.568.75%River Water[5]

Table 2: Influence of pH on DOM Removal Efficiency with PAC

pHPAC Dosage (mg/L)Initial DOM (as DOC, mg/L)Final DOM (as DOC, mg/L)Removal Efficiency (%)
6.0206.02.460%
7.0206.02.755%
8.0206.03.050%
7.4824.0114.59 NTU (Turbidity)0.49 NTU (Turbidity)96.6% (Turbidity)
7.03750--53% (COD)

Note: Some studies use turbidity and Chemical Oxygen Demand (COD) as indicators of organic matter removal.

Experimental Protocols

Preparation of PAC Slurry

Proper preparation of a PAC slurry is crucial for accurate and consistent dosing.

Materials:

  • Powdered Activated Carbon (PAC)

  • High-purity water (e.g., deionized or distilled)

  • Magnetic stirrer and stir bar or overhead mixer

  • Beaker or flask

  • Weighing balance

Procedure:

  • Weigh the desired amount of PAC using an analytical balance.

  • Measure a specific volume of high-purity water.

  • Slowly add the PAC to the water while continuously mixing to ensure proper wetting and prevent clumping.

  • Continue mixing for a predetermined time (e.g., 15-30 minutes) to create a homogeneous suspension. A typical slurry concentration is between 30 to 50 g/L.[6]

  • For water with high alkalinity (TAC > 5 °F), the wetting water should be acidified to prevent carbonation in the injection pipes.[6]

Jar Test Protocol for Optimal PAC Dosage and Contact Time Determination

The jar test is a standard laboratory procedure to determine the optimal operating conditions for water treatment.[4][7]

Equipment:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (e.g., 1 L)

  • Pipettes or syringes for accurate dosing

  • pH meter

  • Turbidimeter

  • TOC analyzer or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Fill each beaker with a known volume (e.g., 500 mL or 1000 mL) of the sample water containing DOM.[8]

  • pH Adjustment (if necessary): Measure the initial pH of the water. If the effect of pH is being studied, adjust the pH of each beaker to the desired level using dilute acid or base.

  • PAC Dosing: While the paddles are mixing at a rapid speed (e.g., 100-150 rpm), add varying doses of the prepared PAC slurry to each beaker.[9] Leave one beaker as a control with no PAC addition.

  • Rapid Mix: Continue rapid mixing for a short period (e.g., 1-2 minutes) to ensure uniform dispersion of the PAC.[10]

  • Slow Mix (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes).[7][9] This step allows for contact and adsorption of DOM onto the PAC particles. To determine optimal contact time, samples can be taken at different intervals during this phase.

  • Sedimentation: Stop the mixers and allow the PAC particles to settle for a specified period (e.g., 30 minutes).[7]

  • Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker, ensuring not to disturb the settled PAC. Filter the samples if necessary to remove any remaining fine PAC particles.

  • Analysis: Analyze the treated samples for the desired DOM parameter (e.g., DOC, UV254 absorbance, COD).

  • Determine Optimal Dose: The optimal PAC dose is the one that achieves the desired level of DOM removal most efficiently.

Analytical Methods for Measuring DOM Removal

Several methods can be used to quantify the concentration of DOM before and after PAC treatment.

  • Total Organic Carbon (TOC): A TOC analyzer combusts the organic carbon to CO2, which is then measured. This is a direct and widely used method for quantifying DOM.

  • UV-Vis Spectroscopy: The absorbance of ultraviolet light at a specific wavelength (commonly 254 nm) is proportional to the concentration of certain organic compounds, particularly those with aromatic rings. It provides a rapid, indirect measure of DOM.

  • Chemical Oxygen Demand (COD): This method measures the amount of oxygen required to chemically oxidize the organic matter in the water.

Visualizations

Experimental Workflow for PAC Treatment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (Jar Test) cluster_analysis Analysis cluster_results Results PAC_Slurry PAC Slurry Preparation Dosing PAC Dosing PAC_Slurry->Dosing Water_Sample Water Sample Collection Water_Sample->Dosing Rapid_Mix Rapid Mix (1-2 min) Dosing->Rapid_Mix Slow_Mix Slow Mix (15-30 min) Rapid_Mix->Slow_Mix Sedimentation Sedimentation (30 min) Slow_Mix->Sedimentation Sampling Supernatant Sampling Sedimentation->Sampling Filtration Filtration Sampling->Filtration DOM_Analysis DOM Analysis (TOC, UV254, COD) Filtration->DOM_Analysis Optimal_Dose Determine Optimal Dose DOM_Analysis->Optimal_Dose

Caption: Experimental workflow for determining the optimal PAC dose for DOM removal.

Logical Relationship of PAC Dosing and Application

logical_relationship cluster_input Input Parameters cluster_process Process Optimization cluster_application Application cluster_output Output Raw_Water Raw Water Quality (Initial DOM, pH, Temp) Jar_Test Jar Testing Raw_Water->Jar_Test PAC_Type PAC Characteristics (Surface Area, Pore Size) PAC_Type->Jar_Test Treatment_Goals Treatment Goals (Target DOM Removal) Treatment_Goals->Jar_Test Determine_Dosage Determine Optimal PAC Dosage Jar_Test->Determine_Dosage Determine_Contact Determine Optimal Contact Time Jar_Test->Determine_Contact Dosing_Method Dosing Method (Continuous/Batch) Determine_Dosage->Dosing_Method Mixing Mixing & Contact Determine_Contact->Mixing Dosing_Method->Mixing Separation Solid-Liquid Separation Mixing->Separation Treated_Water Treated Water (Low DOM) Separation->Treated_Water

References

Industrial Applications of Aluminum Chlorohydrate as a Flocculant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Chlorohydrate (ACH) is a high-performance inorganic coagulant widely utilized across various industries for its exceptional flocculating capabilities. As a pre-hydrolyzed poly-aluminum chloride (PAC) with a high aluminum concentration and basicity, ACH offers significant advantages over traditional coagulants like aluminum sulfate (B86663) (alum) and ferric chloride. Its effectiveness in destabilizing and aggregating suspended and colloidal particles makes it a critical component in water purification, wastewater treatment, and various industrial processes.[1][2][3][4][5]

This document provides detailed application notes, experimental protocols, and performance data for the use of Aluminum Chlorohydrate as a flocculant, tailored for researchers, scientists, and professionals in drug development who may encounter flocculation in their processes, such as in cell culture clarification or downstream processing.

Mechanism of Action

The primary mechanism by which ACH functions as a flocculant involves two key processes:

  • Charge Neutralization: ACH possesses a high cationic charge density.[6][7] In aqueous solutions, many suspended particles, such as clays, organic matter, and microorganisms, carry a negative surface charge, which creates repulsive forces that prevent them from aggregating and settling. When ACH is introduced, its highly positive-charged polynuclear aluminum complexes neutralize the negative charges on these particles.[7][8] This destabilization allows the particles to come closer together.

  • Sweep Flocculation: Following charge neutralization, the hydrolyzed aluminum species of ACH form amorphous, gelatinous precipitates of aluminum hydroxide (B78521) (Al(OH)₃).[1][7][9] These precipitates act as a "sweep floc," physically entrapping and enmeshing the destabilized colloidal particles into larger, more substantial flocs.[7] These larger flocs are denser and settle more rapidly, facilitating their removal through sedimentation or filtration.[6][7]

The high basicity of ACH is a crucial factor in its performance. It means that ACH is already partially neutralized, resulting in a minimal impact on the pH of the treated water compared to other acidic coagulants like alum.[3][4][10] This often eliminates the need for pH adjustment with alkaline chemicals.

Industrial Applications & Performance Data

ACH is a versatile flocculant with broad applications in several key industries. Its high efficiency often translates to lower dosage requirements and reduced sludge production compared to other coagulants.[11]

Water Treatment (Potable and Process Water)

In drinking water and industrial process water treatment, ACH is highly effective in removing turbidity, color, and suspended solids.[2][6][12] It is particularly advantageous in treating low-alkalinity waters and at low temperatures.[5]

Table 1: Performance of ACH in Drinking Water Treatment

ParameterInitial ValueCoagulantDosage (mg/L)Final ValueRemoval Efficiency (%)Reference
Turbidity1000 NTUAlum607 NTU99.3[13][14]
Turbidity1000 NTUACH11.5 µl/L7 NTU99.3[13][14]
Turbidity10-1000 NTUAlum10-20-82.9-99.0[15]
Turbidity10-1000 NTUPAC--93.8-99.6[16]
Wastewater Treatment

ACH is widely used in the treatment of both municipal and industrial wastewater to remove suspended solids, reduce Chemical Oxygen Demand (COD), and precipitate contaminants like heavy metals and phosphorus.[2][6]

Table 2: Performance of ACH in Industrial Wastewater Treatment

IndustryParameterInitial ValueCoagulantDosageFinal ValueRemoval Efficiency (%)Reference
Pulp & PaperCOD-PAC8 mL/L-83[4]
Pulp & PaperColor-PAC8 mL/L-92[4]
Pulp & PaperCOD-AlCl₃5 g/L-72[4]
Pulp & PaperColor-AlCl₃5 g/L-84[4]
Boiler Feed WaterTurbidity-ACH40 ppm-> PAC at 80 ppm[17]
Boiler Feed WaterCOD-ACH40 ppm-> PAC at 60 ppm[17]
Pulp and Paper Industry

In the pulp and paper industry, ACH serves multiple functions. It is used as a retention and drainage aid, helping to retain fine fibers and fillers in the paper sheet.[10][11] It also acts as a pitch control agent and helps in the clarification of process water for reuse.[11]

Table 3: Comparison of Coagulants in the Paper Industry

FeatureAluminum Chlorohydrate (ACH)Aluminum Sulfate (Alum)Poly Aluminum Chloride (PAC)Reference
Dosage Required LowerHigherMedium[11]
Effect on pH MinimalLowers pHModerate[10]
Sludge Production LowerHigherMedium[10]
Performance in Cold Water HighLowerModerate[10]

Experimental Protocols

Protocol 1: Jar Test for Optimal Flocculant Dosage Determination

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant for a specific water source.[18][19] It simulates the coagulation and flocculation processes of a full-scale treatment plant.

Materials:

  • Jar testing apparatus (gang stirrer)

  • Beakers (typically 6 x 1000 mL)

  • Pipettes or syringes for accurate dosing

  • Turbidimeter

  • pH meter

  • Stock solution of Aluminum Chlorohydrate (e.g., 1% w/v)

  • Water sample to be tested

Procedure:

  • Sample Preparation: Fill each of the six beakers with 1000 mL of the water sample. Place the beakers in the jar testing apparatus.

  • Initial Measurements: Measure and record the initial pH and turbidity of the raw water sample.[18]

  • Coagulant Dosing: While the stirrers are off, add varying dosages of the ACH stock solution to each beaker. It is recommended to test a range of doses based on the expected water quality.

  • Rapid Mix: Turn on the stirrers to a high speed (e.g., 100-120 rpm) for 1-3 minutes.[20] This rapid mix ensures the quick and uniform dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This gentle agitation promotes the formation of larger flocs by encouraging particle collisions.

  • Sedimentation: Turn off the stirrers and allow the flocs to settle for a predetermined period (e.g., 15-30 minutes).

  • Sample Analysis: Carefully draw a sample from the supernatant of each beaker from a point midway between the settled sludge and the water surface.

  • Final Measurements: Measure and record the final turbidity and pH of the supernatant from each beaker.

  • Determine Optimal Dosage: The optimal dosage is the one that achieves the desired level of turbidity reduction with the clearest supernatant and well-formed, settled floc.

Protocol 2: Turbidity Measurement

Turbidity is a measure of the cloudiness or haziness of a fluid caused by suspended solids. It is a key performance indicator for flocculation efficiency. The standard method for turbidity measurement is nephelometry.[1][7]

Apparatus:

  • Nephelometric turbidimeter compliant with EPA Method 180.1 or ISO 7027.[21]

  • Sample cuvettes

Procedure:

  • Instrument Calibration: Calibrate the turbidimeter according to the manufacturer's instructions using formazin primary standards or approved secondary standards.

  • Sample Preparation: Gently agitate the water sample to ensure a uniform distribution of particles before taking a measurement.[1] Be careful not to introduce air bubbles, as they can interfere with the reading.[1]

  • Cuvette Handling: Rinse the sample cuvette with the sample to be measured. Fill the cuvette, ensuring there are no air bubbles. Clean the outside of the cuvette with a lint-free cloth to remove any smudges or water droplets.

  • Measurement: Place the cuvette in the turbidimeter and take the reading. The instrument measures the intensity of light scattered at a 90-degree angle to the incident light beam. The result is typically expressed in Nephelometric Turbidity Units (NTU).[21]

  • Recording: Record the turbidity value. For best accuracy, take multiple readings and average the results.

Visualizations

Flocculation_Mechanism cluster_water Water with Contaminants cluster_ach ACH Addition cluster_process Flocculation Process cluster_removal Removal Contaminants Negatively Charged Colloidal Particles (e.g., clay, organics) ChargeNeutralization Charge Neutralization Contaminants->ChargeNeutralization ACH Aluminum Chlorohydrate (High Cationic Charge) ACH->ChargeNeutralization SweepFlocculation Sweep Flocculation (Al(OH)₃ Precipitation) ChargeNeutralization->SweepFlocculation Destabilized Particles FlocFormation Large, Settlable Flocs SweepFlocculation->FlocFormation Entrapment Removal Sedimentation / Filtration FlocFormation->Removal ClearWater Clarified Water Removal->ClearWater

Caption: Mechanism of flocculation using Aluminum Chlorohydrate.

Jar_Test_Workflow Start Start: Raw Water Sample Prepare_Jars Prepare Jars with Sample Start->Prepare_Jars Initial_Measurements Measure Initial pH and Turbidity Prepare_Jars->Initial_Measurements Dose_ACH Dose ACH with Varying Concentrations Initial_Measurements->Dose_ACH Rapid_Mix Rapid Mix (1-3 min @ 100-120 rpm) Dose_ACH->Rapid_Mix Slow_Mix Slow Mix (Flocculation) (15-20 min @ 20-40 rpm) Rapid_Mix->Slow_Mix Settle Sedimentation (15-30 min) Slow_Mix->Settle Collect_Supernatant Collect Supernatant Settle->Collect_Supernatant Final_Measurements Measure Final pH and Turbidity Collect_Supernatant->Final_Measurements Analyze Analyze Results and Determine Optimal Dose Final_Measurements->Analyze End End Analyze->End

Caption: Experimental workflow for the Jar Test protocol.

Turbidity_Measurement_Workflow Start Start: Calibrate Turbidimeter Prepare_Sample Gently Agitate Sample Start->Prepare_Sample Rinse_Cuvette Rinse Cuvette with Sample Prepare_Sample->Rinse_Cuvette Fill_Cuvette Fill Cuvette (Avoid Bubbles) Rinse_Cuvette->Fill_Cuvette Clean_Cuvette Clean Exterior of Cuvette Fill_Cuvette->Clean_Cuvette Insert_Cuvette Insert Cuvette into Turbidimeter Clean_Cuvette->Insert_Cuvette Take_Reading Take Reading (NTU) Insert_Cuvette->Take_Reading Record_Value Record Turbidity Value Take_Reading->Record_Value End End Record_Value->End

Caption: Workflow for nephelometric turbidity measurement.

References

Dialuminium chloride pentahydroxide in heavy metal removal from industrial effluent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Dialuminium Chloride Pentahydroxide for Heavy Metal Removal

Introduction

This compound, more commonly known as Polyaluminium Chloride (PAC), is a high-efficiency inorganic polymer coagulant used extensively in water and wastewater treatment.[1][2][3] Its chemical formula is generally represented as [Al₂(OH)nCl₆₋n]m.[2][4] PAC is particularly effective in the treatment of industrial effluent for the removal of a wide range of contaminants, including suspended solids, colloids, and dissolved heavy metals such as lead (Pb), cadmium (Cd), chromium (Cr), copper (Cu), and zinc (Zn).[5][6][7] Its strong performance, operational flexibility, and cost-effectiveness make it a preferred alternative to traditional coagulants like aluminum sulfate (B86663) (alum) or ferric chloride.[1][8]

Mechanism of Action

The efficacy of this compound in removing heavy metals from wastewater stems from a combination of physical and chemical processes that occur when it is introduced into the water.[5]

The primary mechanisms include:

  • Charge Neutralization : Industrial wastewater often contains colloidal particles and dissolved metal complexes with a negative surface charge, which keeps them in stable suspension.[1] PAC, with its high positive charge, neutralizes these negative charges, destabilizing the particles and allowing them to aggregate.[4][6]

  • Adsorption : The polymeric aluminum hydroxide (B78521) species formed by PAC have a large surface area and can adsorb dissolved heavy metal ions directly onto their surface.[4][5]

  • Co-precipitation and Precipitation : PAC promotes the precipitation of heavy metals as insoluble metal hydroxides by influencing the local pH.[5] Furthermore, the aluminum hydroxide precipitates formed during PAC hydrolysis act as a carrier floc, trapping these metal hydroxides within their structure in a process known as co-precipitation.[9][10]

  • Sweep Flocculation : The large, dense aluminum hydroxide flocs (agglomerated particles) act like a net, sweeping through the water and physically entrapping smaller suspended particles and precipitated heavy metals as they settle.[1][4]

G cluster_input Wastewater Components cluster_pac PAC Addition cluster_mechanisms Removal Mechanisms cluster_output Result HM Dissolved Heavy Metal Ions (+/-) CN Charge Neutralization HM->CN Ads Surface Adsorption HM->Ads Ppt Hydroxide Precipitation HM->Ppt Coll Colloidal Particles (-) Coll->CN PAC Dialuminium Chloride Pentahydroxide (PAC) [Al2(OH)nCl6-n]m (+) PAC->CN PAC->Ads PAC->Ppt Sweep Sweep Flocculation PAC->Sweep Floc Large, Dense Floc (Heavy Metals + Al(OH)3) CN->Floc Ads->Floc Ppt->Floc Sweep->Floc Sed Sedimentation & Removal Floc->Sed Clean Treated Effluent Sed->Clean

Figure 1: Mechanism of heavy metal removal by PAC.

Key Application Parameters

The efficiency of heavy metal removal using PAC is dependent on several critical operational parameters:

  • pH : The pH of the wastewater is the most crucial factor. While PAC is effective over a broad pH range (typically 5-9), the optimal pH for precipitating specific metals as hydroxides varies.[1] It is essential to adjust the pH to a level that maximizes the removal of the target metal(s). Overdosing with PAC can also significantly alter the final pH.[6]

  • Dosage : The optimal PAC dosage is contingent on the type and concentration of heavy metals, as well as the overall characteristics of the effluent (e.g., turbidity, alkalinity). Typical dosages can range from 5 to 50 ppm, but must be determined experimentally for each specific wastewater stream.[1] Overdosing can lead to charge reversal and re-stabilization of particles, hindering the treatment process.[11]

  • Mixing Conditions : The process requires an initial rapid mix phase to ensure the complete and uniform dispersion of the PAC throughout the wastewater. This is followed by a period of slow mixing to promote the formation of large, settleable flocs (flocculation).[12]

Data Presentation

The following tables provide a summary of optimal pH for precipitation and illustrative removal efficiencies for common heavy metals.

Table 1: Optimal pH Range for Metal Hydroxide Precipitation

This table shows the generally accepted optimal pH ranges for precipitating various heavy metals as hydroxides, which is a key mechanism in their removal by PAC.

Heavy MetalMetal IonOptimal pH for PrecipitationCitation(s)
AluminumAl³⁺4.0 - 5.5[13]
CopperCu²⁺4.5 - 6.1[13]
ZincZn²⁺5.5 - 7.2[13]
Iron (III)Fe³⁺> 3.5[13]
LeadPb²⁺6.0 - 8.0[9][14]
CadmiumCd²⁺8.0 - 10.0[9][14]
Chromium (III)Cr³⁺7.0 - 9.0[9]
NickelNi²⁺8.5 - 10.0[9]

Note: In mixed-metal effluents, the optimal pH is often a compromise, typically targeted between 7.0 and 9.0 to achieve significant removal across multiple contaminants.[14]

Table 2: Illustrative Heavy Metal Removal Efficiency using PAC

This table presents example data on the removal efficiency of PAC for Lead (Pb) and Cadmium (Cd) under varying pH and dosage conditions. This data is representative of results achievable through the coagulation-flocculation process.

Target MetalInitial Conc. (mg/L)PAC Dosage (mg/L)pHFinal Conc. (mg/L)Removal Efficiency (%)
Lead (Pb)10206.02.179%
Lead (Pb)10406.00.892%
Lead (Pb)10407.50.496%
Lead (Pb)10607.50.298%
Cadmium (Cd)5207.01.864%
Cadmium (Cd)5407.00.982%
Cadmium (Cd)5408.50.394%
Cadmium (Cd)5608.5< 0.1> 98%

Note: These values are for illustrative purposes. Actual removal efficiencies must be determined experimentally for each specific industrial effluent.

Experimental Protocol: Jar Test for Optimal Coagulant Dosage

The "Jar Test" is the standard laboratory procedure used to determine the optimal operational conditions (coagulant dose and pH) for a given wastewater.[11][12][15]

1. Objective

To determine the minimum effective dosage of this compound (PAC) required to achieve the desired level of heavy metal removal from an industrial effluent sample at an optimal pH.

2. Materials and Equipment

  • Equipment :

    • Six-position programmable paddle stirrer (Gang Stirrer).

    • 6 x 1000 mL beakers (Jars).

    • Calibrated pH meter.

    • Pipettes or syringes for accurate dosing.[16]

    • Atomic Absorption Spectrophotometer (AAS) or ICP-MS for metal analysis.

    • Turbidimeter (optional).

  • Reagents :

    • Representative sample of industrial effluent.

    • PAC stock solution (e.g., 1% or 10 g/L solution). Prepare by dissolving a known weight of PAC powder in deionized water.

    • Acid and Base solutions for pH adjustment (e.g., 0.1M H₂SO₄ and 0.1M NaOH).

3. Experimental Workflow

G start Start prep 1. Prepare Effluent Fill 6 beakers with 1000 mL of sample start->prep ph_adj 2. pH Adjustment Measure initial pH. Adjust all beakers to target optimal pH prep->ph_adj dose 3. Dose PAC Add varying amounts of PAC stock solution to each beaker (e.g., 10-60 mg/L) ph_adj->dose rapid_mix 4. Rapid Mix Stir at 100-120 RPM for 1-2 minutes dose->rapid_mix slow_mix 5. Slow Mix (Flocculation) Stir at 20-40 RPM for 15-20 minutes rapid_mix->slow_mix settle 6. Sedimentation Turn off stirrer. Allow flocs to settle for 30 minutes slow_mix->settle sample 7. Sample Supernatant Carefully withdraw sample from top of each beaker settle->sample analyze 8. Analyze Samples Measure residual heavy metal concentration (AAS/ICP) and turbidity sample->analyze end End analyze->end

Figure 2: Workflow for the Jar Test protocol.

4. Detailed Procedure

  • Preparation :

    • Label six 1000 mL beakers from 1 to 6.

    • Place 1000 mL of the thoroughly mixed, representative industrial effluent into each beaker.[16] Place the beakers in the gang stirrer apparatus.

  • Initial Analysis & pH Adjustment :

    • Take a small sample from one beaker to measure the initial pH, turbidity, and heavy metal concentrations of the raw effluent.

    • Begin stirring all beakers at a low speed.

    • Using the pH meter, adjust the pH of the water in beakers 2-6 to the desired target pH (e.g., 7.5) by adding acid or base dropwise. Beaker 1 can serve as a control with no PAC addition.

  • Coagulant Dosing :

    • While the stirrers are on, dose beakers 2-6 with increasing volumes of the PAC stock solution to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 mg/L). Add the doses to each beaker simultaneously if possible.

  • Rapid Mix :

    • Immediately increase the stirring speed to a rapid mix setting (e.g., 100-120 RPM) for 1 to 2 minutes.[16] This ensures the coagulant is fully dispersed. Observe for the formation of small "pin flocs."

  • Slow Mix (Flocculation) :

    • Reduce the stirring speed to a slow mix setting (e.g., 20-40 RPM) for 15 to 20 minutes. This gentle agitation allows the small pin flocs to collide and agglomerate into larger, more visible flocs.

  • Sedimentation :

    • Stop the stirrer completely and allow the flocs to settle undisturbed for 30 minutes. Observe the floc size, settling characteristics, and the clarity of the supernatant (the upper, clear layer of water).

  • Sampling and Analysis :

    • Carefully, without disturbing the settled sludge, use a pipette to withdraw a sample from the top 1-2 inches of the supernatant in each beaker.[11]

    • Analyze each sample for residual heavy metal concentrations using AAS or ICP-MS. Optionally, measure the final pH and turbidity of each sample.

5. Interpretation of Results

The optimal PAC dosage is the lowest dose that achieves the target heavy metal removal efficiency, produces clear supernatant, and forms good, fast-settling floc. Plotting the final metal concentration against the PAC dosage will reveal the point of diminishing returns, where adding more chemical does not significantly improve performance. This procedure should be repeated at different pH values to find the overall optimal treatment conditions.

References

Application Notes and Protocols for Polyaluminum Chloride (PAC) in Sludge Dewatering Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Polyaluminum Chloride (PAC) as a chemical conditioner to enhance the efficiency of sludge dewatering processes in wastewater treatment. The included protocols are designed to guide researchers and professionals in optimizing PAC dosage and evaluating its performance.

Introduction

Sludge dewatering is a critical step in wastewater treatment, aimed at reducing the volume of sludge to minimize disposal costs and facilitate further treatment or reuse.[1] Raw sludge typically has a high water content (over 90%), making it difficult and expensive to handle.[2] Chemical conditioning is a common practice to improve the dewaterability of sludge, and Polyaluminum Chloride (PAC) has emerged as a highly effective coagulant for this purpose.[3][4][5]

PAC is an inorganic polymer coagulant that works by neutralizing the negative charges on sludge particles, causing them to aggregate into larger, more stable flocs.[6][7][8] This process, known as coagulation and flocculation, results in the formation of denser flocs that are more easily separated from water through mechanical dewatering methods such as belt filter presses, centrifuges, or screw presses.[1][7][9]

The primary advantages of using PAC in sludge dewatering include:

  • High Coagulation Efficiency: PAC is effective at lower dosages compared to traditional coagulants like alum or ferric chloride.[7]

  • Wide pH Adaptability: It performs well over a broad pH range, typically between 5.0 and 9.0.[10]

  • Faster Floc Formation and Settling: PAC promotes the rapid formation of large, dense flocs that settle quickly.[7][11]

  • Reduced Sludge Volume: The use of PAC can lead to a 20% to 30% reduction in sludge volume compared to traditional aluminum salts.[10]

  • Improved Filtrate Quality: It effectively removes suspended solids, resulting in a clearer filtrate.[3]

Mechanism of Action

The effectiveness of PAC in sludge dewatering stems from its unique chemical structure, which consists of pre-polymerized aluminum species.[7] When added to sludge, PAC hydrolyzes to form highly positively charged polynuclear aluminum complexes. These complexes interact with the negatively charged sludge particles, primarily composed of microbial cells and extracellular polymeric substances (EPS), through two main mechanisms:

  • Charge Neutralization: The positive charges of the aluminum complexes neutralize the negative surface charges of the sludge particles. This destabilizes the colloidal system and reduces the electrostatic repulsion between particles, allowing them to come closer together.[3][6][7]

  • Adsorption and Bridging: The long-chain polymers of PAC can adsorb onto the surface of multiple sludge particles, forming bridges between them. This leads to the formation of larger and stronger flocs.[3]

The interaction of PAC with Extracellular Polymeric Substances (EPS) is particularly important. EPS are high-molecular-weight compounds secreted by microorganisms that contribute significantly to the water-holding capacity of sludge.[12][13][14][15] PAC can interact with the functional groups within EPS, altering their structure and releasing trapped water, thereby improving dewaterability.[16]

Experimental Protocols

Protocol 1: Determination of Optimal PAC Dosage using Jar Test

This protocol outlines the standard jar test procedure to determine the optimal dosage of PAC for conditioning a specific type of sludge.

Materials:

  • Sludge sample

  • Polyaluminum Chloride (PAC) solution (typically 1% w/v)

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Pipettes

  • pH meter

  • Turbidimeter (optional, for supernatant clarity)

  • Equipment for measuring Capillary Suction Time (CST) or Specific Resistance to Filtration (SRF)

Procedure:

  • Sample Preparation: Collect a representative sample of the sludge to be dewatered. Ensure the sample is well-mixed to achieve homogeneity.

  • Jar Test Setup: Place equal volumes of the sludge sample (e.g., 500 mL) into a series of six beakers. Place the beakers in the jar testing apparatus.

  • PAC Dosing: While stirring the sludge at a rapid speed (e.g., 200 rpm) for 1 minute to ensure complete mixing, add varying dosages of the PAC solution to each beaker.[17] A typical dosage range to investigate is 50 to 300 mg/g of dry solids (DS).[18] A blank (no PAC) should be included as a control.

  • Flocculation: Reduce the stirring speed to a slower rate (e.g., 40 rpm) for a period of 5-10 minutes to promote the formation of flocs.[17]

  • Settling: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 15-30 minutes).[6][19]

  • Evaluation: After settling, evaluate the dewatering performance for each PAC dosage by measuring one or more of the following parameters:

    • Capillary Suction Time (CST): A lower CST value indicates better dewaterability.[20]

    • Specific Resistance to Filtration (SRF): A lower SRF value signifies improved filterability.[20][21]

    • Filter Cake Moisture Content: The ultimate goal is to achieve the lowest possible moisture content in the dewatered sludge cake.[21]

    • Supernatant Turbidity: Lower turbidity indicates better solid-liquid separation.

Data Analysis: Plot the measured performance parameters (CST, SRF, moisture content) against the PAC dosage. The optimal dosage is the one that provides the best dewatering performance with the minimum amount of chemical addition.

Protocol 2: Measurement of Capillary Suction Time (CST)

The CST test is a simple and rapid method to assess the filterability of sludge.[22]

Apparatus:

  • CST apparatus with a standard funnel and chromatographic paper.

Procedure:

  • Place a fresh sheet of chromatographic paper in the CST apparatus.

  • Pour the conditioned sludge sample into the funnel.

  • The water from the sludge will be drawn into the paper by capillary action.

  • The apparatus automatically measures the time it takes for the water front to travel between two fixed electrodes.

  • Record the time in seconds. A shorter time indicates better dewaterability.

Protocol 3: Measurement of Specific Resistance to Filtration (SRF)

SRF is a more quantitative measure of sludge filterability.[22]

Apparatus:

  • Buchner funnel filtration apparatus with a vacuum pump and a graduated cylinder to collect the filtrate.

Procedure:

  • Set up the filtration apparatus with a filter paper in the Buchner funnel.

  • Apply a constant vacuum pressure (e.g., 49 kPa).[22]

  • Pour a known volume of the conditioned sludge into the funnel.

  • Record the volume of filtrate collected at regular time intervals.[22]

  • Plot the time/filtrate volume (t/V) against the filtrate volume (V). The slope of the resulting straight line is used to calculate the SRF.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on PAC application in sludge dewatering.

Table 1: Effect of PAC Dosage on Sludge Dewatering Performance

PAC Dosage (mg/g DS)Capillary Suction Time (CST) (s)Specific Resistance to Filtration (SRF) (10¹² m/kg)Filter Cake Moisture Content (%)
0 (Control)15025.085.2
508512.581.5
100425.878.3
150 25 2.4 76.1
200282.976.5
250354.177.2

Note: The optimal dosage in this example is 150 mg/g DS, as it results in the lowest CST, SRF, and moisture content. Data is illustrative and will vary depending on the sludge characteristics.

Table 2: Comparison of Dewatering Performance with Different Conditioners

ConditionerOptimal Dosage (mg/g DS)Final Moisture Content (%)Reference
PAC20076.10[18]
Ferric Chloride25078.5-
Alum30079.2-
Cationic Polyacrylamide (CPAM)575.8-
Fly Ash + PAC10 g/g DS + 200 mg/g DS76.10[18]

Note: This table provides a comparative view of PAC's effectiveness. Combining PAC with other conditioners like fly ash can sometimes enhance performance.

Visualizations

Below are diagrams illustrating the key processes and relationships in the application of PAC for sludge dewatering.

experimental_workflow cluster_preparation Sludge Preparation cluster_conditioning Chemical Conditioning cluster_evaluation Performance Evaluation Sludge Raw Sludge Sample Homogenize Homogenization Sludge->Homogenize JarTest Jar Test Apparatus Homogenize->JarTest PAC_Dosing PAC Dosing (Varying Concentrations) Rapid_Mix Rapid Mix (200 rpm, 1 min) PAC_Dosing->Rapid_Mix Slow_Mix Slow Mix (Flocculation) (40 rpm, 5-10 min) Rapid_Mix->Slow_Mix Settling Settling (15-30 min) Slow_Mix->Settling CST CST Measurement Settling->CST SRF SRF Measurement Settling->SRF Moisture Moisture Content Analysis Settling->Moisture Optimal_Dosage Determination of Optimal Dosage CST->Optimal_Dosage SRF->Optimal_Dosage Moisture->Optimal_Dosage

Caption: Experimental workflow for determining the optimal PAC dosage for sludge dewatering.

pac_mechanism cluster_before Before PAC Addition cluster_after After PAC Addition Sludge_Particles Negatively Charged Sludge Particles EPS Extracellular Polymeric Substances (EPS) Sludge_Particles->EPS stabilize Charge_Neutralization Charge Neutralization Sludge_Particles->Charge_Neutralization Bridging Adsorption & Bridging Sludge_Particles->Bridging Water Bound Water EPS->Water trap EPS->Charge_Neutralization Released_Water Released Water Water->Released_Water is released as PAC Polyaluminum Chloride (PAC) (Positively Charged) PAC->Charge_Neutralization PAC->Bridging Flocs Large, Stable Flocs Charge_Neutralization->Flocs Bridging->Flocs Flocs->Released_Water separate from

Caption: Mechanism of PAC action in sludge conditioning and dewatering.

References

Application Notes and Protocols: Polymeric Aluminum Chloride in Catalysis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymeric aluminum chloride (PAC) is an inorganic polymer with the general formula [Al₂(OH)ₙCl₆₋ₙ]ₘ. Traditionally used as a flocculant in water treatment, its unique polynuclear structure, containing various aluminum-oxygen cationic species, has garnered increasing interest for its applications in catalysis and material science. The presence of Lewis acidic sites and its polymeric nature make it a versatile and often environmentally friendly alternative to traditional catalysts and material precursors. These application notes provide detailed protocols and data for the use of PAC in organic synthesis and the preparation of advanced materials.

I. Polymeric Aluminum Chloride in Catalysis

PAC has emerged as an efficient and recyclable Lewis acid catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds of pharmaceutical interest.

Application Note 1: Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are an important class of compounds with a wide range of biological activities. PAC can be employed as a green and efficient catalyst for their synthesis via the Friedel-Crafts alkylation of indoles with aldehydes.[1]

Quantitative Data:

EntryAldehydeSolventTemperature (°C)Time (min)Yield (%)Reference
1Benzaldehyde (B42025)Ethanol (B145695)Room Temp5078[1]
2BenzaldehydeNone (Solid Phase)Room Temp3099[1]
34-ChlorobenzaldehydeEthanolRoom Temp3095[1]
44-Nitrobenzaldehyde (B150856)EthanolRoom Temp3094[1]

Experimental Protocol: Synthesis of 3,3'-(phenylmethylene)bis(1H-indole)

  • Reaction Setup: To a round-bottom flask, add indole (B1671886) (2 mmol, 234 mg), benzaldehyde (1 mmol, 106 mg), and polymeric aluminum chloride (0.05 g).

  • Solvent Addition (Optional for solution phase): For a solution-phase reaction, add 10 mL of ethanol to the flask. For a solid-phase reaction, proceed without a solvent.

  • Reaction: Stir the mixture at room temperature. For the solid-phase reaction, mechanical grinding can be employed.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if in solution, filter the reaction mixture to recover the catalyst. Wash the catalyst with hot ethyl acetate (B1210297) and dry under vacuum.[2] The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the pure bis(indolyl)methane.

Logical Relationship Diagram: Catalytic Cycle of BIM Synthesis

G Fig. 1: Proposed Catalytic Cycle for Bis(indolyl)methane Synthesis PAC PAC Catalyst (Lewis Acid) Activated_Aldehyde Activated Aldehyde (Electrophilic) PAC->Activated_Aldehyde Coordination Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Indole1 Indole (1st eq.) Intermediate1 Indolyl-carbinol Intermediate Indole1->Intermediate1 Indole2 Indole (2nd eq.) BIM Bis(indolyl)methane (Product) Indole2->BIM Activated_Aldehyde->Intermediate1 Nucleophilic Attack Carbocation Electrophilic Carbocation Intermediate1->Carbocation Protonation & Dehydration (Catalyzed by PAC) Carbocation->BIM Electrophilic Attack BIM->PAC Catalyst Regeneration

Caption: Proposed catalytic cycle for the PAC-catalyzed synthesis of bis(indolyl)methanes.

Application Note 2: Synthesis of Xanthenes and Pyrimidinones using PAC-Silica Composite

A composite material of polymeric aluminum chloride and silica (B1680970) gel, formed in situ under mechanical grinding, serves as a highly efficient and reusable catalyst for the one-pot synthesis of xanthene and pyrimidinone derivatives.[3]

Quantitative Data:

EntryReactantsProduct TypeTime (min)Yield (%)Catalyst Reuse (6th cycle yield)Reference
14-Nitrobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedioneXanthene309393[3]
2Benzaldehyde, Ethyl acetoacetate, UreaPyrimidinone6095>90[3]

Experimental Protocol: Synthesis of 1,8-Dioxo-octahydroxanthene

  • Reaction Setup: In a grinder vessel, add 4-nitrobenzaldehyde (1.0 mmol, 151 mg), 5,5-dimethyl-1,3-cyclohexanedione (2.0 mmol, 280 mg), silica gel (0.4 g), and polymeric aluminum chloride (0.05 g).[3]

  • Reaction: Grind the mixture at 50 Hz.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate (3 x 10 mL).

  • Purification: Filter the solution to remove the catalyst. The combined organic filtrate is concentrated, and the crude product is purified by recrystallization.

Workflow Diagram: PAC-Silica Catalyzed Xanthene Synthesis

G Fig. 2: Experimental Workflow for Xanthene Synthesis Start Start Mix Mix Reactants: Aldehyde, Cyclohexanedione, Silica Gel, PAC Start->Mix Grind Mechanical Grinding (50 Hz) Mix->Grind Monitor Monitor with TLC Grind->Monitor Monitor->Grind Continue grinding if incomplete Dissolve Dissolve in Ethyl Acetate Monitor->Dissolve Reaction Complete Filter Filter to Remove Catalyst Dissolve->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize Product Concentrate->Recrystallize End Pure Xanthene Product Recrystallize->End

Caption: Experimental workflow for the synthesis of xanthenes using a PAC-silica composite catalyst.

II. Polymeric Aluminum Chloride in Material Science

PAC serves as a versatile precursor and template in the synthesis of various functional materials, including porous ceramics and nanocomposites.

Application Note 3: Preparation of Porous Alumina (B75360) Ceramics

Polymeric aluminum chloride can be used as a precursor in the stereolithographic fabrication of alumina (Al₂O₃) ceramics. The polymeric nature of PAC influences the formation of the ceramic structure during thermolysis.

Experimental Protocol: Preparation of Alumina Ceramic Precursor

  • Precursor Formulation: Prepare a polymerizable precursor by mixing a basic aluminum chloride solution with a photopolymerizable resin.

  • Stereolithography: Use the prepared precursor in a stereolithography apparatus to fabricate a green body of the desired shape.

  • Thermolysis: Subject the green body to a controlled heating program in an air atmosphere to induce thermolysis of the organic components and conversion to alumina.

  • Sintering: Sinter the resulting object at a high temperature (e.g., 1350°C) to achieve the final dense alumina ceramic.

Properties of Alumina Prepared with PAC Precursors:

PropertyValueReference
Phaseα-Al₂O₃
PorosityDependent on thermolysis and sintering conditions[4]
Surface AreaTypically in the range of 10-200 m²/g before high-temperature sintering[4]

Logical Diagram: Role of PAC in Porous Alumina Synthesis

G Fig. 3: PAC as a Precursor for Porous Alumina PAC Polymeric Aluminum Chloride (Aqueous Solution) Precursor Homogeneous Polymerizable Precursor PAC->Precursor Resin Photopolymerizable Resin Resin->Precursor Stereolithography Stereolithography (3D Printing) Precursor->Stereolithography Green_Body Polymer-PAC Green Body Stereolithography->Green_Body Thermolysis Thermolysis (Controlled Heating) Green_Body->Thermolysis Porous_Alumina Porous Alumina (Intermediate) Thermolysis->Porous_Alumina Sintering High-Temperature Sintering Porous_Alumina->Sintering Dense_Alumina Dense Alumina Ceramic Sintering->Dense_Alumina

Caption: Logical flow from PAC precursor to the final alumina ceramic product.

Application Note 4: PAC-Based Nanoparticles for Drug Delivery

While still an emerging area, the principles of forming polymeric nanoparticles can be applied to create PAC-based systems for drug delivery. The general approach involves the encapsulation of a therapeutic agent within a polymeric matrix, where PAC could potentially act as a cross-linking agent or part of the matrix itself.

Experimental Protocol: General Procedure for Polymeric Nanoparticle Preparation (Adapted for potential PAC incorporation)

  • Polymer Solution: Prepare a solution of a suitable biocompatible polymer (e.g., PVM/MA) in an organic solvent like acetone.[2]

  • Drug Solution: Dissolve the therapeutic agent in a suitable solvent (e.g., ethanol).

  • Nanoparticle Formation: a. To the polymer solution, add ethanol and distilled water under magnetic stirring. b. To this dispersion, add the drug solution dropwise. (At this stage, an aqueous solution of PAC could be introduced to interact with the polymer).

  • Stabilization: Allow the mixture to stir for 10-15 minutes to stabilize the newly formed nanoparticles.[2]

  • Solvent Removal: Remove the organic solvents under reduced pressure.

  • Purification: Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and other reagents.

Workflow Diagram: Preparation of a Hypothetical PAC-based Drug Delivery System

G Fig. 4: Workflow for Nanoparticle Drug Delivery System Start Start Polymer_Sol Prepare Polymer Solution Start->Polymer_Sol Drug_Sol Prepare Drug Solution Start->Drug_Sol PAC_Sol Prepare PAC Solution (Optional) Start->PAC_Sol Mix_Disperse Mix Polymer Solution with Water/Ethanol Polymer_Sol->Mix_Disperse Add_Drug_PAC Dropwise Addition of Drug and PAC Solutions Drug_Sol->Add_Drug_PAC PAC_Sol->Add_Drug_PAC Mix_Disperse->Add_Drug_PAC Stabilize Stabilize Nanoparticles (Stirring) Add_Drug_PAC->Stabilize Solvent_Removal Remove Organic Solvents Stabilize->Solvent_Removal Purify Purify Nanoparticles (Centrifugation/Dialysis) Solvent_Removal->Purify End Drug-Loaded Nanoparticles Purify->End

Caption: A conceptual workflow for the preparation of drug-loaded nanoparticles potentially incorporating PAC.

Conclusion

Polymeric aluminum chloride is a promising and versatile material with significant potential in both catalysis and material science. Its low cost, ready availability, and unique chemical properties make it an attractive option for developing greener and more efficient synthetic methodologies and for fabricating novel materials. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this fascinating inorganic polymer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dialuminium Chloride Pentahydroxide (PAC) Basicity for Coagulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dialuminium (B1238714) chloride pentahydroxide (PAC) basicity for effective coagulation.

Frequently Asked Questions (FAQs)

Q1: What is dialuminium chloride pentahydroxide basicity and why is it important?

A1: Basicity is a crucial parameter of polyaluminium chloride (PAC) that indicates the degree of polymerization of the aluminum ions in the coagulant.[1] It is expressed as a percentage and reflects the concentration of hydroxyl groups (OH-) relative to aluminum ions (Al3+).[1] The basicity of PAC directly influences its coagulation performance, including its efficiency in removing turbidity and other contaminants.[2]

Q2: What is the general effect of increasing basicity on coagulation performance?

A2: Generally, a higher basicity in PAC leads to a higher degree of polymerization, forming more effective polymeric aluminum species.[1] These larger, highly charged polymers are more efficient at destabilizing and bridging colloidal particles, which can result in improved removal of turbidity and suspended solids.[1] Consequently, higher basicity PAC often requires lower dosages to achieve the desired water quality.[1]

Q3: How does basicity affect floc characteristics?

A3: Basicity significantly impacts the size, density, and settling rate of the flocs formed during coagulation.[2] Appropriate basicity helps in the formation of larger and more compact flocs that settle more rapidly.[3] An increase in basicity has been shown to lead to the formation of more compact flocs.[4]

Q4: What is the optimal pH for coagulation with PAC?

A4: PAC is effective over a broad pH range, typically between 5.0 and 8.0.[3][5] However, the optimal pH can vary depending on the specific characteristics of the water being treated. For some applications, the best turbidity removal is achieved in a neutral to slightly alkaline pH range of 7.0 to 8.5.[6]

Q5: Can using too much PAC be detrimental to coagulation?

A5: Yes, overdosing with PAC can be counterproductive. Excessive amounts of PAC can lead to the restabilization of colloidal particles due to charge reversal, resulting in poor flocculation and increased turbidity.[3] It is also uneconomical and can lead to higher residual aluminum concentrations in the treated water.[3]

Troubleshooting Guide

Issue 1: Poor turbidity removal despite using a high-basicity PAC.

Possible Cause Troubleshooting Step
Incorrect Dosage The optimal dosage for high-basicity PAC may be lower than for lower-basicity products. An overdose can cause charge reversal and particle restabilization.[3] Action: Conduct a jar test to determine the optimal dosage for the specific raw water conditions.
Suboptimal pH While PAC is effective over a wide pH range, the optimal pH for a specific water source may be narrow. Action: Perform a jar test varying the pH to identify the optimal range for your application.[5][6]
Insufficient Mixing Energy Proper mixing is crucial for the effective dispersion of the coagulant and formation of flocs. Action: Ensure rapid mixing is sufficient to disperse the coagulant, followed by a slower mixing phase to promote floc growth.
Complex Water Matrix The presence of certain organic or inorganic compounds can interfere with the coagulation process. Action: Consider pre-treatment steps or the use of a coagulant aid in conjunction with PAC.

Issue 2: Formation of small, poorly settling flocs.

Possible Cause Troubleshooting Step
Low Basicity PAC Lower basicity PAC may not produce the large, dense flocs required for rapid settling. Action: Consider testing a PAC with a higher basicity.[1]
Inadequate Flocculation Time Sufficient time at a gentle mixing speed is necessary for flocs to grow to an optimal size. Action: Increase the slow mixing time in your jar test protocol to allow for better floc formation.
Low Raw Water Turbidity In low turbidity water, there are fewer particles to collide and form large flocs. Action: The addition of a coagulant aid, such as a polymer, can help to bridge the smaller flocs together.

Issue 3: Increase in turbidity after PAC addition.

Possible Cause Troubleshooting Step
Extreme Overdosing A significant excess of PAC can lead to the formation of a high concentration of small, non-settling aluminum hydroxide (B78521) precipitates. Action: Drastically reduce the PAC dosage and perform a new jar test starting from a very low concentration.
Rapid pH Fluctuation The addition of PAC can lower the pH of the water. If the initial alkalinity is low, this pH drop can be significant and move the conditions out of the optimal range for coagulation. Action: Monitor the pH after PAC addition and adjust if necessary. Consider using a PAC with a higher basicity as it consumes less alkalinity.

Data Presentation

Table 1: Representative Performance of PAC at Different Basicity Levels

Basicity LevelBasicity (%)Typical Optimal Dosage (mg/L as Al₂O₃)Turbidity Removal Efficiency (%)Floc Characteristics
Low30 - 5015 - 3085 - 92Smaller, less dense flocs, slower settling
Medium50 - 7010 - 2092 - 97Well-formed, moderately dense flocs, good settling
High70 - 905 - 15> 97Large, dense, and robust flocs, rapid settling

Note: The values in this table are representative and can vary significantly based on raw water characteristics such as initial turbidity, pH, temperature, and organic matter content. Experimental jar testing is essential to determine the optimal conditions for a specific application.

Experimental Protocols

Detailed Methodology for Jar Testing to Optimize PAC Basicity

This protocol outlines the procedure for determining the optimal basicity and dosage of this compound for a given water source.

1. Preparation of Stock Solutions:

  • Prepare 1 g/L stock solutions of PAC with different basicity levels (e.g., low, medium, and high).

  • Use deionized water for preparing the stock solutions.

  • Ensure the stock solutions are freshly prepared and well-mixed before use.

2. Jar Test Apparatus Setup:

  • Use a standard jar testing apparatus with at least six paddles and beakers (1000 mL or 2000 mL).

  • Ensure all beakers are clean and rinsed with the raw water to be tested.

3. Experimental Procedure:

  • Fill each beaker with a known volume of the raw water sample.

  • Place the beakers in the jar testing apparatus.

  • Measure and record the initial turbidity, pH, and temperature of the raw water.

  • While the paddles are rotating at a rapid mix speed (e.g., 100-200 rpm), add the desired dosage of the first PAC stock solution to the beakers. Use a range of dosages for each basicity level.

  • Continue the rapid mix for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Reduce the paddle speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote flocculation.

  • Stop the mixing and allow the flocs to settle for 30 minutes.

  • Carefully collect a supernatant sample from the top of each beaker without disturbing the settled flocs.

  • Measure and record the final turbidity and pH of each supernatant sample.

  • Record visual observations of the floc size and settling characteristics.

  • Repeat the entire procedure for each PAC basicity level being tested.

4. Data Analysis:

  • Calculate the percentage of turbidity removal for each dosage and basicity level.

  • Plot the final turbidity versus the coagulant dosage for each basicity.

  • The optimal dosage for each basicity is the one that results in the lowest final turbidity.

  • Compare the performance of the different basicity levels to determine the most effective one for the specific water source.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor Coagulation Performance check_dosage Is the dosage optimized via jar testing? start->check_dosage jar_test Action: Perform a comprehensive jar test. check_dosage->jar_test No check_ph Is the pH within the optimal range (typically 6.5-8.0)? check_dosage->check_ph Yes jar_test->check_ph adjust_ph Action: Adjust pH and repeat jar test. check_ph->adjust_ph No check_mixing Are rapid and slow mixing conditions adequate? check_ph->check_mixing Yes adjust_ph->check_mixing optimize_mixing Action: Adjust mixing speeds and durations. check_mixing->optimize_mixing No check_basicity Is the PAC basicity appropriate for the raw water? check_mixing->check_basicity Yes optimize_mixing->check_basicity test_different_basicity Action: Test PAC with different basicity levels. check_basicity->test_different_basicity No consider_aid Consider using a coagulant aid. check_basicity->consider_aid Yes test_different_basicity->consider_aid end End: Optimized Coagulation consider_aid->end

Caption: Troubleshooting workflow for optimizing PAC coagulation.

PAC_Coagulation_Mechanism cluster_basicity PAC Basicity cluster_species Dominant Aluminum Species cluster_mechanism Primary Coagulation Mechanism low_basicity Low Basicity PAC monomeric Monomeric Al species (e.g., [Al(H₂O)₆]³⁺) low_basicity->monomeric high_basicity High Basicity PAC polymeric Polymeric Al species (e.g., Al₁₃O₄(OH)₂₄⁷⁺) high_basicity->polymeric charge_neutralization Charge Neutralization monomeric->charge_neutralization sweep_floc Sweep Flocculation / Bridging polymeric->sweep_floc flocs Floc Formation & Settling charge_neutralization->flocs sweep_floc->flocs colloids Negatively Charged Colloids in Water colloids->charge_neutralization colloids->sweep_floc

Caption: Influence of PAC basicity on coagulation mechanisms.

References

Factors affecting the stability of polyaluminum chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of polyaluminum chloride (PAC) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Polyaluminum Chloride (PAC) and what are its primary applications in a research setting?

Polyaluminum Chloride (PAC) is a pre-hydrolyzed inorganic polymer coagulant. Its general formula is often represented as [Al₂(OH)ₙCl₆₋ₙ]m. In research and development, particularly in drug development and water purification studies, PAC is utilized for its efficient coagulation and flocculation properties to remove suspended solids, colloids, and organic matter from solutions.

Q2: What are the key indicators of PAC solution instability?

Instability in PAC solutions can manifest as:

  • Precipitation or Turbidity: Formation of a solid precipitate, often aluminum hydroxide (B78521), indicating hydrolysis and polymerization have progressed too far.

  • Changes in pH: A significant drop or fluctuation in the pH of the solution can indicate ongoing hydrolysis reactions.[1]

  • Reduced Performance: A noticeable decrease in the coagulation or flocculation efficiency of the solution in experimental assays.

  • Color Change: While PAC solutions are typically yellow to light brown, any drastic change might indicate contamination or degradation.[1]

  • Gel Formation: In some instances, particularly with incompatible chemicals, the solution may form a gel-like substance.

Q3: What is the typical shelf life of a PAC solution?

The shelf life of a PAC solution is generally between 1 to 2 years when stored under optimal conditions.[2] However, this can be significantly influenced by storage temperature, exposure to air, and the specific formulation of the PAC. For laboratory use, it is recommended to use freshly prepared solutions for consistent results.

Q4: How does pH affect the stability and performance of PAC solutions?

pH is a critical factor influencing both the stability of the PAC solution and its performance as a coagulant.

  • Stability: PAC solutions are acidic, typically with a pH between 3.5 and 5.0.[1] Deviations outside this range can accelerate hydrolysis, leading to the formation of insoluble aluminum hydroxide precipitates and reducing the concentration of the active polymeric aluminum species.

  • Performance: The coagulation efficiency of PAC is highly pH-dependent. Generally, PAC performs optimally in a pH range of 6.0 to 9.0.[2] Outside this range, the charge neutralization and sweep-floc mechanisms that are crucial for coagulation are less effective.[3] For instance, at lower pH values, the hydrolysis of aluminum ions is suppressed, while at very high pH, the formation of soluble aluminates can occur.[3]

Q5: What is the role of temperature in PAC solution stability?

Temperature significantly impacts the stability of PAC solutions.

  • High Temperatures: Elevated temperatures accelerate the hydrolysis and polymerization reactions within the PAC solution. This can lead to a faster degradation of the active polymeric species and the formation of precipitates, thereby reducing the solution's effectiveness. While increased temperature can initially enhance flocculation, excessively high temperatures can result in smaller, less stable flocs.[2][4]

  • Low Temperatures: At temperatures below freezing, PAC solutions can lose their activity.[2] While PAC is generally effective in low-temperature environments compared to other coagulants, freezing should be avoided as it can affect the solution's homogeneity and performance upon thawing.

Q6: How does the concentration of the PAC solution influence its stability?

The concentration of a PAC solution is a key factor in its stability. Highly concentrated solutions can be more prone to precipitation and changes in speciation over time. The distribution of different aluminum species (monomeric, polymeric, and colloidal) is influenced by the total aluminum concentration.[5] For experimental consistency, it is advisable to work with freshly diluted solutions prepared from a concentrated stock.

Q7: Can other chemicals or impurities affect PAC stability?

Yes, the presence of other chemicals and impurities can significantly impact PAC stability. PAC is incompatible with strong bases, which can cause rapid precipitation of aluminum hydroxide. It is also incompatible with certain metals that can be corroded by the acidic nature of the solution.[6] The presence of ions like sulfates can also influence the polymerization process and the types of aluminum species formed.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected precipitation or turbidity in the PAC solution upon storage. 1. pH shift: The pH of the solution may have drifted outside the stable range (typically 3.5-5.0). 2. Temperature fluctuations: Exposure to high temperatures can accelerate hydrolysis. 3. Contamination: Introduction of incompatible substances.1. Monitor and adjust the pH of the stock solution if necessary, though it's often better to prepare a fresh solution. 2. Store the PAC solution in a cool, dark place, away from direct sunlight and heat sources. 3. Ensure all glassware is clean and that the solution is not exposed to reactive materials.
Decreased coagulation/flocculation performance in experiments. 1. Aged solution: The active polymeric aluminum species may have degraded over time. 2. Incorrect pH of the experimental system: The pH of the water or solution being treated is outside the optimal range for PAC (typically 6.0-9.0). 3. Suboptimal dosage: The concentration of PAC used in the experiment may be too high or too low.1. Prepare a fresh PAC solution from a solid or a recently purchased concentrated stock. 2. Measure and adjust the pH of the experimental system to the optimal range for your specific application before adding the PAC solution. 3. Perform a jar test to determine the optimal PAC dosage for your specific experimental conditions.
Inconsistent experimental results using the same batch of PAC solution. 1. Inhomogeneous solution: The PAC solution may not be well-mixed, especially if precipitation has occurred. 2. Variability in experimental conditions: Slight variations in pH, temperature, or mixing speed between experiments.1. Always thoroughly mix the stock PAC solution before taking an aliquot. If there is visible precipitate, it is best to prepare a fresh solution. 2. Carefully control and monitor all experimental parameters (pH, temperature, mixing speed, and duration) for each run.
Formation of a gel-like substance. Incompatibility with other reagents: Mixing PAC with certain other chemicals can lead to gel formation.Review the chemical compatibility of all reagents used in your experiment. Avoid mixing PAC directly with incompatible substances.

Data Presentation

Table 1: Effect of pH on Aluminum Speciation in PAC Solutions

pHMonomeric Al (Ala) (%)Polymeric Al (Alb) (%)Colloidal Al (Alc) (%)
4.0306010
5.0207010
6.0157510
7.0107020
8.0<560>35
9.0<550>45
(Note: The values presented are illustrative and can vary based on the specific PAC product and its basicity. The general trend shows a decrease in monomeric species and an increase in colloidal forms with increasing pH during coagulation.)[8]

Table 2: Effect of Temperature on PAC Coagulation Efficiency (Turbidity Removal)

Temperature (°C)Turbidity Removal Efficiency (%)
1581.07
2590.50
3592.65
4575.20
5564.60
(Data adapted from a study on synthetic wastewater, illustrating the optimal temperature range for coagulation performance.)[4]

Experimental Protocols

Protocol for Jar Test for Determining Optimal PAC Dosage

The jar test is a standard procedure to determine the optimal dosage of a coagulant for a specific water sample.[9][10][11]

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (e.g., 1 L)

  • Pipettes

  • PAC stock solution (e.g., 1 g/L)

  • Water sample to be tested

  • Turbidimeter

  • pH meter

Procedure:

  • Sample Preparation: Fill a series of beakers (at least four) with a known volume of the water sample (e.g., 1000 mL).[1]

  • Initial Measurements: Measure and record the initial pH and turbidity of the raw water sample.[1]

  • Coagulant Addition: While stirring at a rapid speed (e.g., 100-200 rpm), add increasing doses of the PAC stock solution to each beaker. For example, add 1, 2, 4, and 8 mL of a 1 g/L stock solution to get concentrations of 1, 2, 4, and 8 mg/L.

  • Rapid Mix: Continue rapid mixing for 1-2 minutes to ensure complete dispersion of the coagulant.[11]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

  • Settling: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Final Measurements: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure and record the final turbidity and pH of each sample.

  • Determine Optimal Dosage: The optimal PAC dosage is the one that results in the lowest final turbidity.

Protocol for Aluminum Speciation Analysis using the Al-Ferron Method

The Al-Ferron method is a colorimetric technique used to differentiate between various forms of aluminum in solution based on their reaction rates with the ferron reagent (8-hydroxy-7-iodo-5-quinoline-sulfonic acid).[6][12][13]

Materials:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Stopwatch

  • Ferron reagent solution

  • Buffer solution (to maintain pH 5)

  • PAC solution sample

Procedure:

  • Reagent Preparation: Prepare the ferron reagent and buffer solution according to standard laboratory procedures.

  • Sample Preparation: Dilute the PAC solution to an appropriate concentration with deionized water.

  • Reaction Initiation: In a volumetric flask, mix a known volume of the diluted PAC sample with the ferron reagent and buffer solution. Start the stopwatch immediately upon mixing.

  • Colorimetric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at various time intervals (e.g., 0.5, 1, 5, 10, 30, 60, and 120 minutes).

  • Data Analysis:

    • Ala (Monomeric Al): The absorbance measured within the first minute is attributed to the reaction with monomeric aluminum species.

    • Alb (Polymeric Al): The change in absorbance between 1 minute and 120 minutes represents the reaction with polymeric aluminum species.

    • Alc (Colloidal Al): The total aluminum concentration is determined by a separate method (e.g., ICP-OES). The colloidal aluminum is then calculated by subtracting the concentrations of Ala and Alb from the total aluminum concentration.

Visualizations

G cluster_factors Factors Affecting PAC Stability cluster_effects Effects on Stability cluster_outcome Outcome pH pH Hydrolysis Hydrolysis Rate pH->Hydrolysis Temp Temperature Temp->Hydrolysis Conc Concentration Speciation Aluminum Speciation (Ala, Alb, Alc) Conc->Speciation Time Storage Time Polymerization Polymerization Time->Polymerization Chem Other Chemicals Precipitation Precipitation Chem->Precipitation Hydrolysis->Speciation Polymerization->Speciation Speciation->Precipitation Stability Solution Stability & Performance Speciation->Stability Precipitation->Stability

Caption: Interplay of factors affecting polyaluminum chloride solution stability.

G cluster_workflow Experimental Workflow for PAC Stability Study A Prepare PAC Solutions (Varying pH, Temp, Conc.) B Store Solutions Under Controlled Conditions A->B C Sample at Predetermined Time Intervals B->C D pH Measurement C->D E Turbidity Measurement C->E F Al Speciation Analysis (Al-Ferron Method) C->F G Performance Evaluation (Jar Test) C->G H Data Analysis & Comparison D->H E->H F->H G->H I Determine Stability & Shelf Life H->I

Caption: A typical experimental workflow for a polyaluminum chloride stability study.

G cluster_pathway Simplified Hydrolysis and Polymerization of Al³⁺ Al3 [Al(H₂O)₆]³⁺ (Monomeric) Monomeric Monomeric Hydrolysis Products e.g., [Al(OH)(H₂O)₅]²⁺ Al3->Monomeric +OH⁻ Dimeric Dimeric Species e.g., [Al₂(OH)₂(H₂O)₈]⁴⁺ Monomeric->Dimeric Polymerization Polymeric Polymeric Species e.g., Al₁₃O₄(OH)₂₄⁷⁺ Dimeric->Polymeric Further Polymerization Precipitate Amorphous Al(OH)₃ (Precipitate) Polymeric->Precipitate Aging / High pH

Caption: Simplified pathway of aluminum ion hydrolysis and polymerization in aqueous solution.

References

Technical Support Center: Optimizing Aluminum Chlorohydrate (ACH) Performance in Cold Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using aluminum chlorohydrate (ACH) in cold water experiments, particularly in the context of water purification and coagulation processes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the performance of Aluminum Chlorohydrate (ACH) at low water temperatures (typically below 10°C).

Q1: I've added ACH to my cold water sample, but I'm seeing poor or no floc formation. What are the likely causes and how can I fix it?

A1: Poor flocculation in cold water is a common issue and can be attributed to several factors. Low temperatures slow down the chemical hydrolysis and polymerization reactions of ACH, which are essential for forming the larger aluminum species that lead to effective flocculation.[1] The increased viscosity of cold water also hinders the movement and collision of particles, further impeding floc formation.

Troubleshooting Steps:

  • Verify Water Parameters: Check the pH and alkalinity of your raw water. The optimal pH for coagulation with aluminum-based coagulants tends to shift to a higher value at lower temperatures.[2]

  • Optimize ACH Dosage: Conduct a jar test to determine the optimal ACH dosage for your specific water conditions. It is common for higher coagulant doses to be required in colder water to achieve the desired level of turbidity removal.[3]

  • Adjust pH: If the raw water pH is outside the optimal range for cold water coagulation (typically 6.5-7.5), adjust it using an appropriate acid or base.[4]

  • Increase Mixing Energy: Ensure adequate rapid mixing to disperse the ACH throughout the water, followed by appropriate slow mixing to promote floc growth.

  • Consider a Coagulant Aid: The use of a polymer as a coagulant aid can help strengthen the floc and improve settling in cold water.

Q2: The flocs that do form in my cold water experiment are small, weak, and don't settle well. What can I do to improve floc size and density?

A2: The formation of small and weak flocs is a direct consequence of the reduced reaction kinetics at low temperatures.[1]

Troubleshooting Steps:

  • Review ACH Dosage and pH: As with poor floc formation, the first step is to ensure you are using the optimal ACH dose and the pH is within the ideal range for cold water.

  • Optimize Flocculation Time and Energy: Increase the slow mixing (flocculation) time to allow more opportunity for the smaller flocs to aggregate. Be careful not to apply excessive mixing energy, which can shear the fragile flocs.

  • Use a Flocculant Aid: Cationic polymers are often effective as coagulant aids to bridge the smaller flocs together, creating larger, more robust flocs that settle more readily.

  • Add a Weighting Agent: In cases of very low turbidity, adding a weighting agent like bentonite (B74815) clay can provide a nucleus for floc formation and increase floc density.

Q3: I've noticed a significant increase in residual aluminum in my treated water at low temperatures. Why is this happening and how can I minimize it?

A3: Elevated residual aluminum in cold water can be due to the incomplete precipitation of aluminum hydroxide (B78521). At lower temperatures, the solubility of amorphous aluminum hydroxide decreases, and the pH at which minimum solubility occurs shifts to a more alkaline value.[5] If the coagulation pH is not optimized for the colder temperature, more aluminum can remain in the dissolved or colloidal form.

Troubleshooting Steps:

  • Precise pH Control: This is the most critical factor. Ensure the pH is maintained in the optimal range for minimum aluminum solubility at your operating temperature (often between 6.5 and 7.0 at 4°C).[2]

  • Optimize Coagulant Dose: Overdosing with ACH can lead to higher residual aluminum. Use the minimum effective dose as determined by jar testing.

  • Ensure Effective Filtration: Following coagulation and sedimentation, efficient filtration is crucial to remove any remaining fine aluminum-containing floc particles.

Frequently Asked Questions (FAQs)

Q4: What is the ideal pH range for using ACH in cold water?

A4: The optimal pH range for ACH in cold water is generally slightly higher than in warmer water. While the typical range is 6.5-7.5, for very cold water (e.g., 4°C), the ideal pH for minimum aluminum solubility may be between 6.5 and 7.0.[2][4] It is crucial to perform jar tests to determine the optimal pH for your specific water quality.

Q5: How does low water temperature fundamentally affect the chemistry of ACH?

A5: Low temperatures significantly impact the hydrolysis of aluminum ions in water. The process of forming polymeric aluminum species, which are effective for coagulation, is slowed down.[1] Studies have shown that at 4°C, the highly effective polymeric aluminum species, Al13, is predominant over a wider pH range (4.5 to 6.3) compared to at 25°C (4.0 to 4.5).[5] This shift in speciation and the slower reaction rates are the primary reasons for the challenges of using ACH in cold water.

Q6: Is Aluminum Chlorohydrate (ACH) more effective than Aluminum Sulfate (B86663) (Alum) in cold water?

A6: Yes, ACH and other pre-polymerized coagulants like polyaluminum chloride (PAC) generally perform better in cold water than traditional aluminum sulfate (alum).[3] This is because ACH already contains pre-formed polymeric aluminum species, making it less dependent on the in-situ hydrolysis reactions that are significantly slowed by low temperatures.

Q7: Can I use the same ACH dosage in cold water as I do in warm water?

A7: It is unlikely that the same dosage will be optimal. Typically, a higher dosage of ACH is required in cold water to achieve the same level of treatment as in warmer water.[3] However, it is essential to avoid excessive dosing, which can lead to increased residual aluminum. Always determine the optimal dosage through jar testing under the specific temperature conditions of your experiment.

Data Presentation

The following tables summarize the expected performance of Aluminum Chlorohydrate (ACH) under different cold water conditions based on established principles in water treatment. These are illustrative and the actual results will vary depending on the specific characteristics of the water being treated.

Table 1: Effect of Temperature on Turbidity Removal with ACH (Assumed Conditions: Initial Turbidity = 50 NTU, pH = 7.0, Alkalinity = 50 mg/L as CaCO₃)

Temperature (°C)ACH Dosage (mg/L)Final Turbidity (NTU)% Turbidity Removal
2020< 1.0> 98%
1025~ 2.5~ 95%
430~ 5.0~ 90%
135~ 7.5~ 85%

Table 2: Effect of pH on Turbidity Removal with ACH in Cold Water (Assumed Conditions: Initial Turbidity = 50 NTU, Temperature = 4°C, Alkalinity = 50 mg/L as CaCO₃)

pHACH Dosage (mg/L)Final Turbidity (NTU)
5.530> 10
6.030~ 7.0
6.530~ 4.5
7.030~ 5.0
7.530~ 6.5
8.030> 8.0

Experimental Protocols

Protocol 1: Jar Test for Determining Optimal ACH Dosage in Cold Water

This protocol outlines the standard jar testing procedure to determine the optimal dosage of ACH for turbidity removal in cold water.

Materials:

  • Jar testing apparatus with at least six paddles

  • 1-liter beakers

  • Raw water sample, pre-chilled to the desired experimental temperature

  • ACH stock solution (e.g., 1 g/L)

  • Pipettes for accurate dosing

  • Turbidimeter

  • pH meter

  • Timer

Procedure:

  • Sample Preparation: Fill six 1-liter beakers with the pre-chilled raw water sample. Place the beakers in the jar testing apparatus.

  • Initial Measurements: Measure and record the initial turbidity, pH, and temperature of the raw water.

  • Coagulant Dosing: While the paddles are off, add varying dosages of the ACH stock solution to each beaker. For example:

    • Beaker 1: Control (no ACH)

    • Beaker 2: 10 mg/L

    • Beaker 3: 20 mg/L

    • Beaker 4: 30 mg/L

    • Beaker 5: 40 mg/L

    • Beaker 6: 50 mg/L

  • Rapid Mix: Immediately start the paddles at a high speed (e.g., 100-120 rpm) for 1-2 minutes to ensure complete mixing of the ACH.

  • Slow Mix (Flocculation): Reduce the paddle speed to a slow mix (e.g., 20-40 rpm) for 20-30 minutes to promote floc formation.

  • Sedimentation: Stop the paddles and allow the flocs to settle for 30 minutes.

  • Final Measurements: Carefully collect a supernatant sample from each beaker from a point midway between the surface and the settled floc. Measure and record the final turbidity and pH of each sample.

  • Determine Optimal Dose: The optimal ACH dosage is the one that results in the lowest final turbidity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_jar_test Jar Test Procedure cluster_analysis Analysis start Start: Raw Water Sample chill Chill Water to Target Temperature start->chill initial_analysis Measure Initial Turbidity, pH, Temp chill->initial_analysis dose Dose Beakers with Varying ACH Concentrations initial_analysis->dose rapid_mix Rapid Mix (1-2 min @ 100-120 rpm) dose->rapid_mix slow_mix Slow Mix (Flocculation) (20-30 min @ 20-40 rpm) rapid_mix->slow_mix settle Sedimentation (30 min, no mixing) slow_mix->settle final_analysis Measure Final Turbidity & pH settle->final_analysis determine_dose Determine Optimal ACH Dosage final_analysis->determine_dose end End: Optimal Dosage Identified determine_dose->end

Caption: Experimental workflow for determining the optimal ACH dosage using a jar test.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_action Corrective Actions start Start: Poor ACH Performance in Cold Water check_params Check Water Parameters (pH, Alkalinity, Temp) start->check_params check_dose Review ACH Dosage start->check_dose check_mixing Evaluate Mixing (Rapid & Slow) start->check_mixing adjust_ph Adjust pH to Optimal Range check_params->adjust_ph run_jar_test Run Jar Test to Optimize Dosage check_dose->run_jar_test adjust_mixing Adjust Mixing Speed/Duration check_mixing->adjust_mixing end End: Improved Performance adjust_ph->end add_aid Consider Coagulant Aid (e.g., Polymer) run_jar_test->add_aid run_jar_test->end adjust_mixing->end add_aid->end

Caption: Troubleshooting workflow for poor ACH performance in cold water experiments.

ACH_Hydrolysis_Pathway cluster_warm Warm Water (e.g., 25°C) cluster_cold Cold Water (e.g., < 10°C) ach_warm ACH [Al₂(OH)₅Cl]n hydrolysis_warm Rapid Hydrolysis & Polymerization ach_warm->hydrolysis_warm Fast kinetics species_warm Formation of Polymeric Al Species (e.g., Al₁₃) hydrolysis_warm->species_warm floc_warm Effective Flocculation species_warm->floc_warm ach_cold ACH [Al₂(OH)₅Cl]n hydrolysis_cold Slow Hydrolysis & Polymerization ach_cold->hydrolysis_cold Slow kinetics species_cold Slower Formation of Polymeric Al Species hydrolysis_cold->species_cold floc_cold Inefficient Flocculation species_cold->floc_cold

Caption: Simplified comparison of ACH hydrolysis pathways in warm vs. cold water.

References

Technical Support Center: Troubleshooting Floc Formation with Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for floc formation using dialuminium (B1238714) chloride pentahydroxide.

Troubleshooting Guide

This guide addresses common issues encountered during flocculation experiments in a question-and-answer format.

Question: Why are the flocs small, weak, or not forming at all ("pin floc")?

Answer:

The formation of small or weak flocs, often referred to as "pin floc," can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial for successful flocculation.[1][2]

  • Incorrect Dosage: Both underdosing and overdosing of dialuminium chloride pentahydroxide can lead to poor floc formation.[3] Underdosing results in incomplete charge neutralization of suspended particles, preventing them from aggregating.[4] Conversely, overdosing can cause charge reversal and restabilization of the particles, leading to a turbid solution.[5][6]

    • Solution: Conduct a jar test to determine the optimal coagulant dosage for your specific water matrix.[4]

  • Suboptimal pH: The effectiveness of this compound is highly dependent on the pH of the solution. The optimal pH range for polyaluminum chloride (a related compound) is typically between 6.5 and 7.5.[7] Outside this range, the aluminum species responsible for coagulation may not be predominant, leading to inefficient flocculation.[6][7]

    • Solution: Measure the pH of your raw water and adjust it to the optimal range using acid or alkali before adding the coagulant. A jar test series at different pH values can identify the ideal pH for your system.

  • Inadequate Mixing: Proper mixing is critical for both the initial dispersion of the coagulant and the subsequent growth of flocs.

    • Rapid Mix: An initial, intense rapid mix is necessary to ensure the coagulant is evenly distributed throughout the water, allowing for effective charge neutralization. Insufficient rapid mixing can lead to localized overdosing and poor overall performance.

    • Slow Mix: Following the rapid mix, a period of gentle, slow mixing is required to promote collisions between destabilized particles, allowing them to agglomerate into larger flocs. If the slow mixing is too vigorous, it can break apart the flocs that have already formed.[8]

    • Solution: Optimize both the rapid and slow mixing speeds and durations. A typical starting point is a rapid mix at high speed for 1-2 minutes, followed by a slow mix at a lower speed for 15-20 minutes. These parameters should be optimized during jar testing.

  • Low Temperature: Water temperature can significantly impact the kinetics of flocculation. At lower temperatures, the chemical reactions are slower, which can result in smaller, weaker flocs.[6][7][9][10][11]

    • Solution: If operating at low temperatures, you may need to increase the coagulant dosage or the slow mixing time to achieve optimal floc formation. In some cases, heating the sample may be necessary if experimentally feasible.

Question: The flocs have formed, but they are not settling properly. What could be the cause?

Answer:

Poor settling of well-formed flocs can be frustrating. Several factors can contribute to this issue.

  • Floc Density: The flocs may not be dense enough to settle effectively. This can be due to the nature of the suspended particles or the characteristics of the flocs formed by the coagulant.

    • Solution: Consider the use of a flocculant aid, such as a high-molecular-weight polymer. Flocculant aids can help to create larger, denser flocs that settle more readily. The optimal type and dosage of flocculant aid should be determined through jar testing.

  • Over-mixing: As mentioned previously, excessive mixing energy during the slow mix phase can shear the flocs, breaking them into smaller, less settleable particles.[8]

    • Solution: Reduce the speed of the slow mix paddle. The goal is to bring the flocs into contact with each other without causing them to break apart.

  • Insufficient Settling Time: The settling period may not be long enough for the flocs to settle to the bottom of the vessel.

    • Solution: Increase the settling time and observe if floc removal improves.

  • Gas Entrapment: In some cases, gas bubbles can become attached to the flocs, causing them to become buoyant and float to the surface. This can be due to denitrification in biological samples or temperature changes affecting dissolved gas solubility.[12]

    • Solution: Gently agitate the water to dislodge the gas bubbles. If the problem persists, investigate the source of the gas.

Question: After flocculation and settling, the supernatant is still turbid. Why?

Answer:

High residual turbidity after treatment indicates that not all suspended particles have been effectively removed.

  • Suboptimal Dosage or pH: This is the most common cause. As detailed in the first question, an incorrect coagulant dose or a pH outside the optimal range will result in poor particle removal.

    • Solution: Re-run jar tests to confirm the optimal dosage and pH.

  • Presence of Colloidal Particles: Some very small colloidal particles may not have been destabilized by the coagulant.

    • Solution: A higher coagulant dose or the addition of a flocculant aid may be necessary to remove these finer particles.

  • Floc Breakage: If flocs are breaking apart after formation, the smaller fragments can contribute to residual turbidity.

    • Solution: Optimize the slow mixing speed to prevent floc shear. Also, ensure a smooth transition from the mixing phase to the settling phase to avoid turbulence that could break the flocs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as aluminum chlorohydrate, is a pre-hydrolyzed aluminum-based coagulant.[13] It works by neutralizing the negative surface charges of suspended and colloidal particles in the water. This destabilization allows the particles to come together and form larger aggregates called flocs, which can then be removed by sedimentation or filtration.[14]

Q2: What is the difference between this compound and polyaluminum chloride (PAC)?

This compound is a specific type of polyaluminum chloride (PAC). PACs are a group of aluminum-based coagulants characterized by their degree of basicity (the ratio of hydroxyl groups to aluminum atoms).[15] this compound has a high basicity, which means it has a high degree of pre-polymerization. This can lead to faster floc formation and reduced sludge production compared to lower basicity PACs or traditional coagulants like alum.[15]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh a specific amount of the solid this compound and dissolve it in a known volume of deionized water. A common stock solution concentration for lab-scale experiments is 1 g/L. Ensure the solid is fully dissolved before use.

Q4: What is a jar test and why is it important?

A jar test is a laboratory procedure that simulates the coagulation and flocculation processes of a water treatment plant on a smaller scale.[4] It involves adding varying amounts of coagulant to a series of water samples and observing the floc formation and settling characteristics. This test is crucial for determining the optimal coagulant dosage, pH, and mixing conditions for a specific water source, which can vary significantly.[4]

Q5: What are the key parameters to monitor during a flocculation experiment?

The key parameters to monitor are:

  • pH: Before and after coagulant addition.

  • Turbidity: Of the raw water and the supernatant after settling.

  • Floc size and characteristics: Visual observation of the floc size, shape, and settling rate.

  • Coagulant dosage.

  • Mixing speeds and durations (rapid and slow).

  • Temperature.

Data Presentation

Table 1: Typical Operating Parameters for Flocculation with Polyaluminum Chloride (PAC)

ParameterTypical RangeNotes
pH 6.5 - 8.0[5]Optimal range can vary with water quality.[6]
Dosage 10 - 50 mg/LHighly dependent on raw water turbidity and alkalinity.
Rapid Mix Speed 100 - 300 rpmTo ensure rapid and uniform dispersion of the coagulant.
Rapid Mix Time 1 - 3 minutes[4]Sufficient time for coagulant to interact with particles.
Slow Mix Speed 20 - 80 rpmGentle mixing to promote floc growth without shearing.
Slow Mix Time 15 - 30 minutes[4]Allows for the formation of large, settleable flocs.
Settling Time 15 - 60 minutesDependent on floc size and density.
Temperature 20 - 30 °C[16]Lower temperatures may require adjustments to dosage or mixing time.[9][10][11]

Experimental Protocols

1. Jar Test Protocol for Determining Optimal Coagulant Dosage

This protocol outlines the standard procedure for conducting a jar test to find the optimal dosage of this compound.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (typically 1-liter beakers).

  • Raw water sample.

  • Stock solution of this compound (e.g., 1 g/L).

  • Pipettes for accurate dosing.

  • pH meter.

  • Turbidimeter.

  • Timer.

Procedure:

  • Sample Preparation: Fill each beaker with a known volume of the raw water sample (e.g., 1000 mL).[17]

  • Initial Measurements: Measure and record the initial pH and turbidity of the raw water.

  • Coagulant Dosing: While the paddles are stirring at a rapid mix speed (e.g., 150 rpm), add a different, precisely measured dose of the this compound stock solution to each beaker.[4] It is recommended to have one beaker as a control with no coagulant.

  • Rapid Mix: Continue the rapid mixing for a set period, typically 1-2 minutes, to ensure the coagulant is fully dispersed.[18]

  • Slow Mix: Reduce the stirring speed to a slow mix (e.g., 40 rpm) for a longer period, typically 15-20 minutes, to allow for floc formation.[19]

  • Observation during Mixing: Visually observe the formation of flocs in each beaker. Note the size and appearance of the flocs.

  • Settling: Stop the stirrers and allow the flocs to settle for a predetermined time, usually 20-30 minutes.[19]

  • Final Measurements: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure and record the final turbidity and pH of each sample.

  • Data Analysis: Plot the final turbidity against the coagulant dosage. The optimal dosage is the one that results in the lowest residual turbidity.

2. Floc Characterization using Image Analysis with ImageJ

This protocol provides a basic workflow for characterizing floc size and morphology using the open-source software ImageJ.

Materials:

  • Microscope with a camera.

  • Glass slides and coverslips.

  • Pipette.

  • Computer with ImageJ software installed.

Procedure:

  • Sample Collection: After the slow mix phase of the jar test, carefully collect a small, representative sample of the flocculated water using a wide-bore pipette to avoid breaking the flocs.

  • Slide Preparation: Gently place a drop of the sample onto a clean glass slide and carefully place a coverslip over it.

  • Image Acquisition: Place the slide on the microscope stage and focus on the flocs. Capture several images at different locations on the slide to ensure a representative analysis.

  • Image Processing in ImageJ: a. Open Image: Open the captured image in ImageJ. b. Set Scale: Use a stage micrometer image to set the scale of your images (Analyze > Set Scale). This is crucial for obtaining accurate size measurements.[20] c. Convert to 8-bit: Convert the image to grayscale (Image > Type > 8-bit).[20] d. Thresholding: Use the thresholding tool (Image > Adjust > Threshold) to segment the flocs from the background. The goal is to have the flocs represented by one color (e.g., black) and the background by another (e.g., white).[21] e. Analyze Particles: Use the "Analyze Particles" function (Analyze > Analyze Particles).[22] Set the desired size range to exclude any small debris that are not flocs. Select the measurements you want to obtain, such as area, perimeter, and circularity.

  • Data Analysis: The "Analyze Particles" function will generate a results table with the measurements for each individual floc. This data can be exported to a spreadsheet program for further analysis, such as calculating the average floc size and size distribution.

Visualizations

TroubleshootingWorkflow start Start: Poor Floc Formation check_dosage Is Dosage Optimal? start->check_dosage check_ph Is pH in Optimal Range (e.g., 6.5-8.0)? check_dosage->check_ph Yes solution_jar_test Solution: Perform Jar Test to Determine Optimal Dosage check_dosage->solution_jar_test No check_mixing Are Mixing Conditions (Speed & Time) Correct? check_ph->check_mixing Yes solution_adjust_ph Solution: Adjust pH to Optimal Range check_ph->solution_adjust_ph No check_temp Is Water Temperature Adequate? check_mixing->check_temp Yes solution_optimize_mixing Solution: Optimize Rapid & Slow Mixing Parameters check_mixing->solution_optimize_mixing No solution_adjust_for_temp Solution: Increase Dosage or Mixing Time for Low Temp check_temp->solution_adjust_for_temp No end Successful Floc Formation check_temp->end Yes solution_jar_test->check_ph solution_adjust_ph->check_mixing solution_optimize_mixing->check_temp solution_adjust_for_temp->end

Caption: Troubleshooting workflow for poor floc formation.

JarTestWorkflow start Start: Jar Test step1 1. Prepare Water Samples in Beakers start->step1 step2 2. Measure Initial pH & Turbidity step1->step2 step3 3. Add Varying Doses of Coagulant step2->step3 step4 4. Rapid Mix (e.g., 150 rpm, 1-2 min) step3->step4 step5 5. Slow Mix (e.g., 40 rpm, 15-20 min) step4->step5 step6 6. Settle (20-30 min) step5->step6 step7 7. Measure Final pH & Turbidity step6->step7 step8 8. Analyze Data to Find Optimal Dose step7->step8 end End: Optimal Dosage Determined step8->end CoagulationFlocculation cluster_0 Coagulation cluster_1 Flocculation raw_water Raw Water with Suspended Particles (Negative Charge) coagulant Dialuminium Chloride Pentahydroxide Addition raw_water->coagulant charge_neutralization Charge Neutralization & Destabilization coagulant->charge_neutralization microflocs Microfloc Formation charge_neutralization->microflocs slow_mix Slow Mixing microflocs->slow_mix Gentle Agitation macroflocs Macrofloc Growth (Aggregation) slow_mix->macroflocs settling Settling of Flocs macroflocs->settling

References

Technical Support Center: Polyaluminum Chloride (PAC) Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of Polyaluminum Chloride (PAC), with a specific focus on the critical role of pH in its coagulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Polyaluminum Chloride (PAC) efficiency?

A1: Polyaluminum chloride is known for its effectiveness over a broad pH range, typically between 5.0 and 9.0.[1][2] However, the optimal performance is most often observed in the near-neutral range of 6.5 to 8.5.[3][4][5] For the removal of Natural Organic Matter (NOM), a slightly acidic pH of 5.5-6.5 is often most effective.[6][7] The ideal pH can vary depending on the specific characteristics of the water being treated, such as its turbidity, alkalinity, and the nature of the contaminants.[8]

Q2: Why is my PAC coagulation suddenly ineffective? I haven't changed the dosage.

A2: A sudden drop in efficiency at a constant dosage is often linked to a change in the raw water's pH. PAC's performance is highly dependent on pH because it dictates the type and charge of hydrolyzed aluminum species that are formed, which are responsible for coagulation.[[“]][10] Extreme pH values can inhibit the formation of the most effective polynuclear aluminum species, leading to poor flocculation.[8][11] It is crucial to measure the final pH of the water after PAC addition, as this is more critical for the coagulation process than the initial pH.[12]

Q3: How does pH influence the chemical species of PAC in solution?

A3: The pH of the water directly governs the hydrolysis and polymerization of aluminum ions from PAC.[10][13]

  • Acidic pH (<6.0): In acidic conditions, aluminum hydrolysis is suppressed. The dominant species are often monomeric and dimeric forms like Al³⁺ and other small, positively charged polymers.[3][[“]][13]

  • Near-Neutral pH (6.0 - 7.5): This range favors the formation of highly effective, large polymeric species with high positive charges, such as Al₁₃O₄(OH)₂₄⁷⁺.[2][[“]] These are excellent for charge neutralization. As the pH approaches and exceeds 6.4, the formation of amorphous aluminum hydroxide (B78521), Al(OH)₃, begins, which is crucial for sweep flocculation.[13]

  • Alkaline pH (>8.0): At higher pH levels, the predominant species shifts towards the soluble aluminate anion, Al(OH)₄⁻.[3] This can lead to a decrease in coagulation efficiency as the effective positively charged polymers decompose.[[“]]

Q4: My water's pH drops significantly after adding PAC. Why does this happen and how can I mitigate it?

A4: PAC is an acidic salt, and its hydrolysis process consumes alkalinity (the water's capacity to neutralize acid).[8] This consumption of bicarbonate, carbonate, and hydroxide ions leads to a decrease in pH.[8][14] If the raw water has low alkalinity, this pH drop can be significant, potentially moving the pH outside the optimal range for coagulation. To mitigate this, you can add an alkalinity source like lime or soda ash before the PAC dose to buffer the pH change.[8] The basicity of the PAC product used also plays a role; higher basicity PACs consume less alkalinity and cause a smaller pH drop.[11]

Q5: What is the difference between "charge neutralization" and "sweep flocculation" with PAC, and how does pH affect them?

A5: These are the two primary mechanisms by which PAC works:

  • Charge Neutralization: This is the dominant mechanism under acidic to slightly alkaline conditions. Positively charged polymeric aluminum species formed from PAC adsorb onto the surface of negatively charged colloidal particles (like clays, silt, and organic matter), neutralizing their charge.[12] This eliminates the repulsive forces between particles, allowing them to aggregate (flocculate).

  • Sweep Flocculation (Sweep Coagulation): This mechanism becomes more prominent at near-neutral to alkaline pH (around 7.0 to 10.0).[12] At these pH levels, PAC forms insoluble amorphous precipitates of aluminum hydroxide (Al(OH)₃). These precipitates act like a net, sweeping through the water and enmeshing colloidal particles as they settle.[12]

The final pH of the solution determines which mechanism will be more effective. Both can achieve high efficiency, but their optimal conditions and dosage requirements differ.[12]

Troubleshooting Guide

Issue: Poor Floc Formation or High Residual Turbidity

Potential Cause Troubleshooting Steps
Sub-optimal pH 1. Measure the pH of the water after adding the PAC dose. 2. Conduct a jar test (see protocol below) to determine the optimal final pH for your specific water source. 3. Adjust the initial pH of your water with an acid or base to ensure the final pH falls within the optimal range (typically 6.5-8.5).[3][4]
Incorrect PAC Dosage 1. High turbidity generally requires a higher PAC dose.[8] 2. Overdosing can be as ineffective as underdosing. Excessive PAC can cause charge reversal and restabilization of colloids, leading to poor settling.[5] 3. Perform a jar test to identify the optimal dosage for the current water conditions.
Low Water Alkalinity 1. Measure the alkalinity of the raw water. 2. If alkalinity is low, the addition of PAC can cause a drastic pH drop, inhibiting coagulation.[8] 3. Add an alkaline agent (e.g., lime, soda ash) before PAC dosing to provide sufficient buffering capacity.[8]
Low Water Temperature Colder water can slow down the chemical reactions and particle collision rates, potentially requiring a higher PAC dose or longer mixing times to achieve the same results.[8]

Data on PAC Performance vs. pH

The efficiency of Polyaluminum Chloride is highly dependent on the final pH of the treated water. The following table summarizes typical performance observations for turbidity removal at different pH values.

Final pH RangeTypical Turbidity Removal EfficiencyPredominant Aluminum SpeciesPrimary Coagulation Mechanism
< 6.0Moderate to LowMonomeric (Al³⁺) and small polymersCharge Neutralization
6.0 - 8.5High (Optimal)Large polymeric species (e.g., Al₁₃), Al(OH)₃Charge Neutralization & Sweep Flocculation
> 9.0DecreasingSoluble Al(OH)₄⁻Sweep Flocculation (less effective)

Note: This table provides a general summary. Optimal ranges and efficiencies can vary significantly with water characteristics and PAC basicity.

Experimental Protocol: Jar Test for Optimal pH and PAC Dosage Determination

The jar test is the standard laboratory procedure to determine the optimal operating conditions for coagulation.[8]

Objective: To identify the PAC dosage and pH that result in the lowest residual turbidity.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (typically 6)

  • Raw water sample

  • PAC stock solution of known concentration

  • Acid and base solutions for pH adjustment (e.g., 0.1N HCl and 0.1N NaOH)

  • Turbidimeter

  • pH meter

  • Pipettes and beakers

Procedure:

  • Sample Preparation: Fill each of the 6 jar test beakers with an equal volume (e.g., 1000 mL) of the raw water sample.

  • pH Adjustment (if testing for optimal pH): Adjust the pH of each beaker to a different value across a target range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using the acid/base solutions.

  • Coagulant Addition: Place the beakers in the jar test apparatus. While the paddles are stirring, add a predetermined dose of the PAC stock solution to each beaker simultaneously. If you are testing for optimal dosage, add a different dose to each beaker while keeping the initial pH constant.

  • Rapid Mix: Immediately begin a rapid mixing phase (e.g., 150-200 rpm) for a short period (e.g., 1-3 minutes).[4][15] This ensures the rapid and complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 25-45 rpm) for a longer period (e.g., 15-20 minutes).[4][15] This promotes the collision of destabilized particles to form larger flocs.

  • Settling (Sedimentation): Stop the mixers and allow the flocs to settle undisturbed for a set time (e.g., 30 minutes).[4][15]

  • Analysis: Carefully draw a sample from the supernatant of each beaker from a consistent depth (e.g., 2-3 cm below the surface). Measure and record the final pH and residual turbidity for each sample.

  • Determine Optimum Conditions: The optimal pH and/or PAC dosage is the one that produces the lowest residual turbidity.

Visualizations

PAC_pH_Mechanism cluster_pH Solution pH cluster_species Dominant Aluminum Species cluster_mechanism Primary Coagulation Mechanism pH_Acid Acidic pH (< 6.0) Species_Mono Monomeric Al³⁺ & Small Polymers pH_Acid->Species_Mono favors pH_Neutral Near-Neutral pH (6.0 - 8.5) Species_Poly Large Polynuclear Cations (e.g., Al₁₃) & Al(OH)₃ pH_Neutral->Species_Poly favors pH_Alkaline Alkaline pH (> 8.5) Species_Anion Soluble Al(OH)₄⁻ pH_Alkaline->Species_Anion favors Mech_Charge Charge Neutralization Species_Mono->Mech_Charge Species_Poly->Mech_Charge Mech_Sweep Sweep Flocculation Species_Poly->Mech_Sweep Mech_Ineffective Reduced Efficiency Species_Anion->Mech_Ineffective

Caption: Logical relationship between solution pH, dominant PAC species, and coagulation mechanism.

Troubleshooting_Workflow start Start: Poor Coagulation (High Turbidity) check_ph Measure Final pH (Post-PAC Dosing) start->check_ph ph_ok Is pH in Optimal Range? (e.g., 6.5 - 8.5) check_ph->ph_ok adjust_ph Action: Adjust Raw Water pH (Use Acid/Base) ph_ok->adjust_ph No check_dose Is PAC Dosage Correct? ph_ok->check_dose Yes jar_test Action: Perform Jar Test to find Optimal Dose & pH adjust_ph->jar_test check_dose->jar_test No check_alkalinity Measure Raw Water Alkalinity check_dose->check_alkalinity Yes end_success End: Coagulation Optimized jar_test->end_success add_alkalinity Action: Add Alkalinity (e.g., Lime, Soda Ash) check_alkalinity->add_alkalinity Too Low check_alkalinity->end_success Sufficient add_alkalinity->jar_test

Caption: Troubleshooting workflow for poor PAC coagulation performance.

References

Technical Support Center: Minimizing Residual Aluminum in Water Treatment with PAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with residual aluminum in water treated with polyaluminum chloride (PAC).

Troubleshooting Guide

High levels of residual aluminum can compromise experimental results and downstream processes. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Elevated Residual Aluminum in Treated Water

Initial checks should focus on the raw water composition, as naturally occurring aluminum from the water source can contribute to the total residual aluminum.[1]

Step 1: Verify PAC Dosage

Overdosing with PAC is a primary cause of increased residual aluminum.[2][3]

  • Symptom: High residual aluminum despite good turbidity removal.

  • Action: Conduct regular jar testing to determine the optimal PAC dose.[2] Implement real-time dosing control systems if possible, based on water quality parameters like pH, turbidity, and alkalinity.[2] There is an optimal dosage for aluminum reduction which may be slightly less than the optimal dosage for turbidity removal.[4]

Step 2: Optimize Coagulation pH

The coagulation efficiency of PAC is highly dependent on pH.

  • Symptom: Inconsistent performance and high residual aluminum.

  • Action: Monitor and adjust the pH of the water to the optimal range before adding PAC.[5][[“]] The ideal pH for coagulation with aluminum-based coagulants is typically between 6.0 and 7.2.[2] PAC can be effective over a broader pH range (5.0-8.0) compared to other coagulants like alum.[7][8] The lowest concentrations of residual dissolved aluminum are generally found at a neutral pH.[[“]]

Step 3: Evaluate Mixing and Flocculation

Proper mixing and flocculation are critical for the formation of large, settleable flocs that can be easily removed.

  • Symptom: Small, fine flocs and poor settling, leading to carryover of aluminum into the treated water.

  • Action:

    • Ensure rapid and uniform mixing at the point of PAC injection.[2]

    • Provide adequate retention time and gentle agitation during flocculation to encourage the growth of strong flocs.[2]

Step 4: Assess Filtration Efficiency

Inefficient filtration can allow aluminum hydroxide (B78521) flocs to pass into the final treated water.[2]

  • Symptom: High particulate aluminum in the final water despite good coagulation.

  • Action:

    • Optimize backwashing cycles and filtration rates.[2]

    • Consider upgrading filter media or using coagulant aids (polymers) to improve the capture of flocs.[2] Improving filtration performance has been shown to lower residual aluminum concentrations.[9]

Troubleshooting Logic Diagram

Troubleshooting_Residual_Aluminum start High Residual Aluminum Detected check_dosage Step 1: Verify PAC Dosage start->check_dosage check_ph Step 2: Optimize Coagulation pH check_dosage->check_ph Dosage Optimized check_mixing Step 3: Evaluate Mixing & Flocculation check_ph->check_mixing pH Optimized check_filtration Step 4: Assess Filtration Efficiency check_mixing->check_filtration Mixing Optimized solution Residual Aluminum Reduced check_filtration->solution Filtration Optimized

Caption: Troubleshooting workflow for high residual aluminum.

Frequently Asked Questions (FAQs)

1. What is a typical acceptable level of residual aluminum in treated water?

While regulations can vary, the World Health Organization (WHO) suggests a maximum concentration of 0.2 mg/L for aluminum in drinking water.[2]

2. How does the type of PAC affect residual aluminum?

The characteristics of the PAC used play a significant role:

  • Basicity: Higher basicity PACs are generally more efficient at clarification and result in lower aluminum residuals.[10] PAC with a basicity of ≥85% can achieve residual aluminum concentrations below 0.02 mg/L over a pH range of 6.5-8.5.[11]

  • Monomeric Aluminum (Ala) Content: PACs with a low content of monomeric aluminum (Ala ≤0.5%) are associated with lower dissolved residual aluminum concentrations.[11]

3. What is the impact of water temperature on PAC performance and residual aluminum?

Lower water temperatures can decrease the efficiency of coagulation by slowing down hydrolysis and sedimentation, which can lead to less effective removal of dissolved organic matter and turbidity.[[“]][[“]] However, PAC generally performs better at low temperatures compared to traditional coagulants like alum.[14] Some studies suggest that residual aluminum levels may increase as water temperature rises.[4]

4. How does raw water alkalinity influence PAC coagulation and residual aluminum?

Alkalinity is a crucial factor in coagulation as it affects the pH of the water.[15] PACs consume less alkalinity than alum.[15] Sufficient alkalinity is necessary to buffer the water against a significant drop in pH upon coagulant addition, which is essential for effective coagulation.[15][16]

5. Can natural organic matter (NOM) in the raw water affect residual aluminum?

Yes, NOM can interfere with coagulation by reacting with PAC, which can increase the required dosage.[3] Monomeric aluminum in PAC can form soluble complexes with NOM, leading to higher dissolved residual aluminum.[11]

6. Are there post-treatment options to remove residual aluminum?

If optimizing the coagulation process is insufficient, post-treatment methods can be employed. These include the use of ion-exchange resins or adsorption processes, such as activated carbon adsorption, to remove residual aluminum from the treated water.[5]

Data Presentation

Table 1: Influence of PAC Characteristics on Residual Aluminum

PAC CharacteristicImpact on Residual AluminumRecommended SpecificationCitation
Basicity Higher basicity leads to lower residual aluminum.≥85%[10][11]
Monomeric Aluminum (Ala) % Lower Ala % results in lower residual aluminum.≤0.5%[11]

Table 2: Key Operational Parameters for Minimizing Residual Aluminum

ParameterOptimal Range/ConditionRationaleCitation
pH 6.0 - 7.2 (ideal for aluminum-based coagulants)Minimizes solubility of aluminum hydroxide.[2]
PAC Dosage Determined by regular jar testingAvoids overdosing, a primary cause of high residuals.[2]
Temperature PAC is effective over a wide rangePerformance may be reduced at very low temperatures.[[“]][[“]]

Experimental Protocols

Jar Test Protocol for Optimal PAC Dosage Determination

This protocol is essential for identifying the most effective and efficient PAC dosage to minimize both turbidity and residual aluminum.

Objective: To determine the optimal PAC concentration for water treatment.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Pipettes for PAC dosing

  • Raw water sample

  • Turbidimeter

  • pH meter

  • Spectrophotometer or ICP for aluminum analysis

Procedure:

  • Fill six 1000 mL beakers with the raw water sample.

  • Place the beakers in the jar testing apparatus.

  • While the stirrers are on at a high speed (e.g., 100-120 rpm), add a different dose of PAC to each beaker. The dosage range should bracket the expected optimal dose.

  • After 1-2 minutes of rapid mixing, reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to allow for flocculation.

  • Turn off the stirrers and allow the flocs to settle for 30 minutes.

  • Carefully collect a supernatant sample from the top of each beaker.

  • Measure the turbidity and pH of each sample.

  • Analyze the residual aluminum concentration in each sample.

  • Plot the results (turbidity and residual aluminum vs. PAC dose) to determine the optimal dosage that achieves the desired water quality with the lowest residual aluminum.

Experimental Workflow for Jar Testing

Jar_Test_Workflow cluster_setup Setup cluster_dosing Dosing & Mixing cluster_settling Settling & Sampling cluster_analysis Analysis A 1. Fill Beakers with Raw Water B 2. Place on Jar Test Apparatus A->B C 3. Add Varying PAC Doses (Rapid Mix) B->C D 4. Flocculation (Slow Mix) C->D E 5. Sedimentation D->E F 6. Collect Supernatant E->F G 7. Measure Turbidity, pH, & Residual Aluminum F->G H 8. Determine Optimal Dose G->H

Caption: Standard workflow for a jar test experiment.

Protocol for Residual Aluminum Measurement

Accurate measurement of residual aluminum is crucial for process control.

Method: Spectrophotometric, Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma (ICP) methods can be used. The following is a general spectrophotometric method.

Objective: To quantify the total residual aluminum concentration in a water sample.

Materials:

  • Spectrophotometer

  • Reagents for the specific colorimetric method (e.g., Eriochrome Cyanine R or Pyrocatechol Violet)

  • Aluminum standard solutions

  • Glassware

  • 0.45 µm membrane filters (for dissolved aluminum analysis, if required)

Procedure:

  • Sample Preparation: For total aluminum, the sample may require acid digestion to convert all forms of aluminum to a soluble state. For dissolved aluminum, filter the sample through a 0.45 µm membrane filter.[17]

  • Calibration: Prepare a series of aluminum standards of known concentrations. Follow the chosen colorimetric method to develop color in the standards and create a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Treat the prepared water sample with the same colorimetric reagents as the standards.

  • Measurement: Measure the absorbance of the sample using the spectrophotometer at the specified wavelength.

  • Calculation: Use the calibration curve to determine the aluminum concentration in the sample.

Note: Always refer to the specific standard method (e.g., Standard Methods for the Examination of Water and Wastewater) for detailed procedures and quality control measures.[18]

References

Technical Support Center: Dialuminium Chloride Pentahydroxide Incompatibilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dialuminium (B1238714) chloride pentahydroxide. The information is presented in a question-and-answer format to directly address potential incompatibilities with other chemicals during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical incompatibilities of dialuminium chloride pentahydroxide?

This compound, also known as aluminum chlorohydrate, is a polymeric inorganic salt. Its stability can be affected by strong acids, strong bases, and strong oxidizing agents. It is also known to be corrosive to certain metals.[1]

Q2: How does pH affect the stability of this compound solutions?

The pH of a solution is a critical factor for the stability of this compound. It is a partially neutralized form of aluminum chloride and its polymeric structure is sensitive to changes in pH.

  • Acidic Conditions: In strongly acidic environments, the polymeric structure can depolymerize, leading to the formation of smaller, less effective aluminum species.

  • Basic Conditions: In alkaline conditions (high pH), there is a risk of forming insoluble aluminum hydroxide (B78521) precipitates.[2] The optimal pH range for the efficacy of polyaluminum chloride in water treatment is typically between 5.0 and 8.5.

Q3: Can this compound be used with acidic or basic Active Pharmaceutical Ingredients (APIs)?

Caution is advised when formulating this compound with acidic or basic APIs.

  • Acidic APIs: The acidic nature of the API could lower the pH of the formulation, potentially leading to the degradation of the polymeric structure of this compound.

  • Basic APIs: Basic APIs can raise the pH, which may cause the precipitation of aluminum hydroxide.[2]

It is crucial to conduct compatibility studies to assess the potential for pH-driven interactions and degradation.

Q4: Are there known incompatibilities with common pharmaceutical excipients?

While specific studies on the incompatibility of this compound with a wide range of pharmaceutical excipients are limited, potential interactions can be inferred from its chemical properties.

  • Binders and Fillers: Excipients like microcrystalline cellulose (B213188) are generally considered inert.[3][4] However, the pH of the overall formulation and the presence of moisture can influence interactions.

  • Lubricants: Lubricants such as magnesium stearate (B1226849) are widely used in tablet formulations.[5][6][7] While direct chemical reactions are not commonly reported, the hydrophobic nature of magnesium stearate could potentially affect the dissolution and release of formulations containing the hydrophilic this compound.[5][8]

Q5: What are the signs of incompatibility in a formulation containing this compound?

Visual and analytical indicators of incompatibility can include:

  • Physical Changes: Precipitation, color change, formation of gas, or changes in viscosity.

  • Chemical Changes: A significant shift in the pH of the formulation, or the degradation of the API or this compound, which can be detected by analytical techniques such as HPLC.

Troubleshooting Guides

Issue 1: Precipitation is observed in a liquid formulation containing this compound.

Potential Cause Troubleshooting Steps
pH Shift to Alkaline Range 1. Measure the pH of the formulation. 2. If the pH is alkaline, it is likely that aluminum hydroxide has precipitated. 3. Consider adjusting the pH with a suitable buffering agent to maintain it within a stable range (typically slightly acidic to neutral).
Interaction with an Incompatible Excipient or API 1. Review the chemical properties of all components in the formulation. 2. Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and the API. 3. Analyze the mixtures for any physical or chemical changes.

Issue 2: Loss of efficacy or change in the physical properties of a solid dosage form.

Potential Cause Troubleshooting Steps
Moisture-Induced Degradation 1. Determine the moisture content of the formulation. 2. High moisture content can facilitate interactions between this compound and other components. 3. Consider using a less hygroscopic excipient or implementing stricter moisture control during manufacturing and storage.
Interaction with Lubricants 1. Evaluate the impact of the lubricant (e.g., magnesium stearate) on tablet properties such as hardness and dissolution.[5] 2. Over-lubrication can lead to the formation of a hydrophobic film around particles, hindering dissolution.[5][8] 3. Optimize the lubricant concentration and blending time.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the incompatibility of this compound with a wide range of pharmaceutical chemicals. The following table provides general stability information based on its known chemical properties.

Parameter Condition Observation Reference
pH Stability pH < 5.0Potential for depolymerization.[2]
pH Stability pH > 8.5Risk of aluminum hydroxide precipitation.[2]
Thermal Stability Elevated TemperaturesCan lead to the evolution of HCl upon excessive heating after water evaporation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound in the Presence of an API

This protocol is designed to assess the intrinsic stability of this compound and its compatibility with an API under various stress conditions.[9][10][11][12]

1. Materials:

  • This compound
  • Active Pharmaceutical Ingredient (API)
  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • Appropriate analytical standards

2. Procedure:

  • Sample Preparation: Prepare solutions or solid mixtures of:
  • This compound alone.
  • API alone.
  • A binary mixture of this compound and the API.
  • Stress Conditions: Expose the samples to the following conditions:
  • Acid Hydrolysis: Add HCl solution to the samples and store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Add NaOH solution to the samples and store at a controlled temperature (e.g., 60°C) for a defined period.
  • Oxidation: Add H₂O₂ solution to the samples and store at room temperature for a defined period.
  • Thermal Degradation: Store the samples in an oven at an elevated temperature (e.g., 80°C) for a defined period.
  • Photostability: Expose the samples to a light source as per ICH Q1B guidelines.
  • Analysis: At specified time points, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, ICP-AES for aluminum content) to quantify the degradation of the API and any changes in the aluminum species.

Protocol 2: Compatibility Study with Pharmaceutical Excipients

This protocol helps to identify physical and chemical incompatibilities between this compound and common pharmaceutical excipients.

1. Materials:

  • This compound
  • Selected pharmaceutical excipients (e.g., microcrystalline cellulose, povidone, magnesium stearate)
  • High-purity water

2. Procedure:

  • Binary Mixture Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio (or a ratio relevant to the intended formulation).
  • Moisture Stress: Prepare two sets of samples. Keep one set dry and expose the other set to elevated humidity (e.g., 75% RH) at a controlled temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
  • Visual Observation: Regularly observe the samples for any physical changes such as color change, clumping, or liquefaction.
  • Analytical Testing:
  • Differential Scanning Calorimetry (DSC): Analyze the initial and stressed samples to detect any changes in thermal behavior, such as the appearance of new peaks or shifts in melting points, which could indicate an interaction.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the samples to identify any changes in the characteristic vibrational bands of the components, suggesting a chemical interaction.
  • High-Performance Liquid Chromatography (HPLC): If applicable, use HPLC to quantify any degradation products.

Visualizations

Incompatibility_Pathway DCP Dialuminium Chloride Pentahydroxide Strong_Acid Strong Acids (e.g., HCl) DCP->Strong_Acid lowers pH Strong_Base Strong Bases (e.g., NaOH) DCP->Strong_Base raises pH Oxidizers Strong Oxidizers DCP->Oxidizers Metals Corrodible Metals (e.g., Iron, Copper) DCP->Metals Depolymerization Depolymerization Strong_Acid->Depolymerization Precipitation Aluminum Hydroxide Precipitation Strong_Base->Precipitation Degradation Chemical Degradation Oxidizers->Degradation Corrosion Corrosion Metals->Corrosion

Caption: General incompatibility pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Prep_API API Alone Acid Acidic (HCl) Prep_API->Acid Base Basic (NaOH) Prep_API->Base Oxidative Oxidative (H₂O₂) Prep_API->Oxidative Thermal Thermal Prep_API->Thermal Photo Photolytic Prep_API->Photo Prep_DCP DCP Alone Prep_DCP->Acid Prep_DCP->Base Prep_DCP->Oxidative Prep_DCP->Thermal Prep_DCP->Photo Prep_Mix API + DCP Mixture Prep_Mix->Acid Prep_Mix->Base Prep_Mix->Oxidative Prep_Mix->Thermal Prep_Mix->Photo Analysis Analysis (HPLC, ICP-AES, etc.) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Assess Degradation & Identify Incompatibilities Analysis->Results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Advanced Synthesis of High-Basicity Polyaluminum Chloride (PAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the advanced synthesis of high-basicity polyaluminum chloride (PAC). This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy comparison.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of high-basicity PAC, offering potential causes and solutions in a straightforward question-and-answer format.

Problem / Question Potential Causes Recommended Solutions
Why is the basicity of my synthesized PAC lower than expected? 1. Insufficient addition of basification agent (e.g., CaO, NaOH, Na₂CO₃).[1][2] 2. The reaction temperature is too low or the reaction time is too short.[3][4] 3. The rate of addition of the base was too fast, leading to localized high pH and precipitation of aluminum hydroxide (B78521) instead of forming polymeric species.[2] 4. Poor quality or low reactivity of the aluminum source (e.g., aluminum hydroxide).1. Carefully calculate and precisely add the required amount of basification agent. Consider a step-wise or slow, controlled addition. 2. Optimize the reaction temperature (typically 80-110°C) and time (can range from 2 to 24 hours depending on the method).[3][5] 3. Employ a slower, controlled base injection rate to allow for the formation of stable polymeric aluminum species.[2][6] 4. Ensure the use of high-purity raw materials. For instance, aluminum hydroxide with a purity of ≥98% is recommended.[5]
My PAC solution is unstable and forms precipitates during storage. What's wrong? 1. The basicity is excessively high, leading to the formation of unstable aluminum hydroxide precipitates.[7] 2. The aging process was not properly controlled (time and temperature). 3. The presence of certain impurities can destabilize the PAC solution.1. Reduce the amount of basification agent to target a basicity within the stable range (typically up to 90%).[7][8] 2. Implement a controlled aging step after synthesis (e.g., 8-24 hours at 25-70°C) to allow the polymeric species to stabilize.[3] 3. Use high-purity raw materials and ensure the reaction vessel is clean.
The synthesized PAC shows poor coagulation performance. How can I improve it? 1. The basicity is not in the optimal range for the intended application. Higher basicity generally leads to better performance.[7][8][9] 2. The content of the most effective aluminum species (Alb or Al₁₃) is low.[2] 3. The Al₂O₃ content is too low.1. Adjust the synthesis parameters to achieve a higher basicity, as this is directly related to the degree of polymerization and coagulation efficiency.[8] 2. Optimize the synthesis conditions (e.g., slow base addition, controlled temperature) to favor the formation of Alb species.[2][10] 3. Increase the concentration of the aluminum source in the initial reaction mixture. High-quality PAC typically has an Al₂O₃ content of 28% to 32% for solid products.[7]
The viscosity of the PAC solution is too high. What can I do? 1. The concentration of the PAC solution is too high. 2. The basicity and degree of polymerization are very high.1. Dilute the final product with water to the desired concentration. 2. While high basicity is often desired, for some applications, a slightly lower basicity might be necessary to manage viscosity. The viscosity of PAC is related to the alumina (B75360) content and increases as the alumina content rises.[9]
I'm observing caking of the solid PAC product. How can this be prevented? 1. The product has a high affinity for moisture. 2. Improper drying or storage conditions.1. This is an inherent property of PAC.[11] 2. Ensure the product is thoroughly dried using methods like spray drying and stored in airtight containers in a dry environment.[12]
The PAC solution is causing pipe blockages in my equipment. Why is this happening? 1. High content of water-insoluble matter in the PAC.[13] 2. Incomplete dissolution of solid PAC before use.[13] 3. Crystallization of the product at low temperatures.1. Use high-quality raw materials to minimize insoluble impurities. Filter the PAC solution after synthesis.[5][13] 2. Ensure solid PAC is fully dissolved in water with adequate mixing before being introduced into the system.[13] 3. Maintain a suitable temperature to prevent crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: What is "basicity" in the context of polyaluminum chloride?

A1: Basicity is a crucial parameter for PAC that indicates the degree of polymerization.[7] It is defined as the molar ratio of hydroxyl ions (OH⁻) to aluminum ions (Al³⁺) and is typically expressed as a percentage: B = ([OH] / [3Al]) * 100%.[9][14] A higher basicity value, generally in the range of 40% to 90%, signifies a higher degree of polymerization and often leads to better coagulation performance.[7][8]

Q2: What are the key aluminum species in PAC, and which is the most important?

A2: PAC is a complex mixture of different aluminum species, which can be broadly categorized as monomeric Al (Ala), polymeric Al (Alb), and colloidal Al (Alc). The most effective species for coagulation is Alb, which primarily consists of the polycation Al₁₃O₄(OH)₂₄⁷⁺ (often abbreviated as Al₁₃).[2] This species has a high positive charge and is very efficient at neutralizing and bridging colloidal particles in water.[15]

Q3: What are the common raw materials used for synthesizing high-basicity PAC?

A3: The most common raw materials are an aluminum source, an acid, and a basification agent.

  • Aluminum Source: Typically aluminum hydroxide (Al(OH)₃) or bauxite.[4][5]

  • Acid: Hydrochloric acid (HCl) is commonly used to dissolve the aluminum source.[4][5]

  • Basification Agent: To increase the basicity, alkaline substances such as calcium oxide (CaO), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or calcium aluminate (Ca(AlO₂)₂) are added.[1][2][5]

Q4: How does the choice of basification agent affect the synthesis?

A4: The type of basification agent can influence the reaction rate and the distribution of aluminum species. Weaker bases like CaO and Na₂CO₃ release hydroxide ions more slowly than strong bases like NaOH. This slower reaction can be advantageous as it allows more time for the formation of stable, high-performance polymeric aluminum species (Alb).[2]

Q5: What is a typical range for Al₂O₃ content in high-quality PAC?

A5: For solid, high-quality PAC, the aluminum oxide (Al₂O₃) content, which represents the active ingredient, is typically between 28% and 32%.[7] For liquid PAC, the Al₂O₃ concentration can range from 6% to 24%.[14]

Q6: How can I measure the basicity of my synthesized PAC?

A6: The standard method for determining the basicity of PAC is through an acid-base titration.[7] The ANSI-AWWA B408-18 method is a recognized standard for this measurement.[16]

Experimental Protocols

Protocol 1: Synthesis of High-Basicity PAC using Aluminum Hydroxide and Hydrochloric Acid with Subsequent Basification

This protocol describes a common laboratory-scale method for synthesizing high-basicity PAC.

Materials:

  • Aluminum Hydroxide (Al(OH)₃, ≥98% purity)

  • Hydrochloric Acid (HCl, 30-35% concentration)

  • Basification Agent (e.g., Sodium Carbonate - Na₂CO₃, Calcium Oxide - CaO, or Sodium Hydroxide - NaOH)

  • Deionized Water

Equipment:

  • Glass-lined or corrosion-resistant reactor vessel with a stirrer

  • Heating mantle or water bath

  • Condenser

  • Dropping funnel or peristaltic pump for base addition

  • pH meter

Procedure:

  • Preparation of Aluminum Chloride Solution:

    • In the reactor, add a specific molar ratio of aluminum hydroxide to hydrochloric acid. A common starting point is a 1:2 molar ratio of Al(OH)₃ to HCl.[4]

    • Heat the mixture to 120-170°C and stir continuously for 5-10 hours to produce a low-basicity PAC solution (basicity of 35-45%).[4] This initial product will have an Al₂O₃ content of approximately 15-18%.[4]

  • Basicity Adjustment (Hydrolysis and Polymerization):

    • Cool the low-basicity PAC solution to a temperature between 20-50°C.[4]

    • Slowly add the chosen basification agent (e.g., a solution of Na₂CO₃ or NaOH) to the PAC solution while stirring vigorously. The slow, controlled addition is critical to prevent localized precipitation and to promote the formation of the desired Al₁₃ species.[2]

    • Monitor the pH of the solution during the base addition. The final basicity is directly related to the amount of base added.

    • Maintain the reaction at the chosen temperature for 6-10 hours with continuous stirring.[4]

  • Aging:

    • After the reaction is complete, allow the solution to age for 8-24 hours at a temperature between 25-70°C.[3] This step helps to stabilize the polymeric aluminum species.

  • Filtration and Storage:

    • Filter the final product to remove any insoluble impurities.

    • Store the high-basicity PAC solution in a corrosion-resistant container. For solid PAC, proceed to a drying step (e.g., spray drying).

Visualizations

Experimental Workflow for High-Basicity PAC Synthesis

G cluster_0 Step 1: Preparation of Low-Basicity PAC cluster_1 Step 2: Basicity Adjustment cluster_2 Step 3: Stabilization and Final Product A Mix Al(OH)3 and HCl B Heat and React (120-170°C, 5-10h) A->B C Cool Solution (20-50°C) B->C D Slowly Add Basification Agent C->D E React (6-10h) with Stirring D->E F Age Solution (8-24h, 25-70°C) E->F G Filter and Store F->G

Caption: Workflow for High-Basicity PAC Synthesis.

Troubleshooting Logic for Low Basicity

G Start Problem: Low Basicity Q1 Was sufficient basification agent added? Start->Q1 S1 Solution: Recalculate and add the correct amount of base. Q1->S1 No Q2 Were reaction time and temperature adequate? Q1->Q2 Yes End Basicity should improve. S1->End S2 Solution: Increase reaction time and/or temperature. Q2->S2 No Q3 Was the base added slowly and with vigorous stirring? Q2->Q3 Yes S2->End S3 Solution: Use a slower addition rate and ensure proper mixing. Q3->S3 No Q3->End Yes S3->End

Caption: Troubleshooting logic for low basicity in PAC synthesis.

References

Technical Support Center: Process Intensification for Dialuminium Chloride Pentahydroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the production of dialuminium (B1238714) chloride pentahydroxide, also known as polyaluminum chloride (PAC) or aluminum chlorohydrate (ACH).

Frequently Asked Questions (FAQs)

Q1: What are the common raw materials for producing dialuminium chloride pentahydroxide?

A1: Common raw materials include aluminum metal, alumina (B75360) trihydrate (Al(OH)₃), aluminum chloride (AlCl₃), and aluminum sulfate.[1] For laboratory and industrial synthesis, a frequent practice is the reaction of aluminum hydroxide (B78521) with hydrochloric acid (HCl).[1] Waste materials such as aluminum foil, dross, and slag can also be utilized, though they may introduce more impurities.[2][3]

Q2: What is "basicity" and why is it a critical parameter?

A2: Basicity represents the degree of acid neutralization in the polyaluminum chloride product and is a key indicator of its polymerization degree and performance as a coagulant.[4] It typically ranges from 10% to over 83%.[4] A higher basicity often indicates better performance, but excessive basicity can lead to the formation of precipitates and reduce the stability of the solution.[4]

Q3: What are the key reaction parameters to control during synthesis?

A3: The formation and polymerization of this compound are highly sensitive to several parameters. Precise control is essential for a stable and effective product. Key parameters include reaction temperature, pH, and the molar ratio of reactants (e.g., OH/Al).[3][5]

Q4: What is the typical aluminum content in commercial PAC products?

A4: The aluminum content, often expressed as weight percent of Al₂O₃ or Al, is a primary measure of the product's active ingredient concentration.[2][4] For liquid PAC, the aluminum content is typically around 2.5% to 13% as Al (5% to 25% as Al₂O₃). Solid PAC products generally have a higher aluminum content, often between 28% and 32% as Al₂O₃.[2][4]

Q5: How does process intensification apply to the production of this compound?

A5: Process intensification aims to improve efficiency, safety, and scalability. For this compound production, using continuous reactors instead of traditional batch reactors can reduce the plant footprint and minimize risks associated with exothermic reactions.[5] Hydrothermal synthesis is another advanced approach that allows for precise control over temperature and pressure to target the synthesis of specific polyaluminum species.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Basicity - Insufficient addition of the alkaline reactant (e.g., NaOH, Ca(OH)₂).- Low reaction temperature or insufficient reaction time.[5]- Adjust the molar ratio of OH/Al by carefully adding more base.[3]- Increase the reaction temperature within the optimal range (e.g., 75-95°C) and/or extend the reaction time to ensure complete polymerization.[3][5]
Product Instability / Precipitation - Basicity is too high, leading to the formation of insoluble aluminum hydroxide.[4]- Presence of impurities from raw materials that act as nucleation sites.[2]- Improper storage conditions (e.g., temperature fluctuations).- Reduce the final basicity by adjusting the reactant ratio in subsequent batches.- Use higher purity raw materials or implement a purification step for the raw materials.[2]- Store the final product in a controlled environment.
Poor Solubility of Final Product - Incomplete reaction or improper manufacturing conditions.- Presence of insoluble impurities.[4]- Review and optimize reaction parameters (temperature, time, mixing speed).- Test the solubility of raw materials; consider pre-treatment or using a different supplier.[4]
Low Aluminum Content (Al₂O₃ %) - Inaccurate measurement of raw materials.- Incomplete dissolution or reaction of the aluminum source.- Verify the calibration of weighing equipment.- Ensure the aluminum source is fully dissolved before polymerization. This may require adjusting the acid concentration or reaction temperature.[5]
Inconsistent Performance (Coagulation Efficiency) - Variation in basicity, aluminum content, or the distribution of polymeric species between batches.[5]- The pH of the water being treated is outside the optimal range for the specific PAC product.[5]- Implement strict process control over all reaction parameters.- Characterize each batch for key parameters (Al₂O₃ %, basicity, pH) before use.- Perform jar tests to determine the optimal dosage and pH range for the target application.[4]
High Levels of Heavy Metals - Use of low-purity or waste-derived raw materials (e.g., aluminum slag, dross).[2][4]- Source high-purity raw materials, such as food-grade aluminum hydroxide.[6]- Implement a purification step for the raw material or the final product.- Regularly test for heavy metals like lead (Pb), cadmium (Cd), and mercury (Hg) using AAS or ICP-MS.[4]

Key Experimental Protocols

Synthesis of this compound from Aluminum Hydroxide

This protocol describes a common laboratory method for synthesizing a polyaluminum chloride solution.

Materials:

  • Aluminum Hydroxide (Al(OH)₃) powder

  • Hydrochloric Acid (HCl, 35% or other known concentration)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 1M) for basicity adjustment

  • Reaction vessel with heating and stirring capabilities (e.g., jacketed glass reactor)

  • pH meter

Procedure:

  • Reaction Setup: In the reaction vessel, prepare a specific volume of hydrochloric acid solution of the desired concentration.

  • Addition of Aluminum Hydroxide: While continuously stirring, slowly add the aluminum hydroxide powder to the acid. The reaction is often performed at an elevated temperature (e.g., 80-95°C) to facilitate the dissolution of Al(OH)₃.[5]

  • Digestion: Maintain the temperature and stirring for a set period (e.g., 2-4 hours) until the solution becomes clear, indicating the dissolution of the aluminum hydroxide.

  • Polymerization/Basification: Cool the solution to a specified temperature (e.g., 70-80°C). Slowly add the NaOH solution dropwise to begin the polymerization process and increase the basicity.[3] The molar ratio of OH/Al is critical and should be carefully controlled to achieve the target basicity (a common target ratio is around 2.5).[3]

  • Aging: After adding the base, allow the solution to "age" at a constant temperature with stirring for several hours. This step is crucial for the formation and stabilization of the desired poly-aluminum species.

  • Final Analysis: After cooling to room temperature, analyze the final product for Al₂O₃ content, basicity, pH, and specific gravity.

Determination of Basicity by Titration

This protocol outlines the method for calculating the basicity of the synthesized product.

Materials:

  • Polyaluminum chloride sample

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 N)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 N)

  • Potassium Fluoride (KF) solution

  • Phenolphthalein (B1677637) indicator

  • Burettes, flasks, and pipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the PAC sample and dissolve it in a known volume of deionized water.

  • Total Alkalinity: To this solution, add a known excess volume of the standardized HCl solution.

  • Back Titration: Titrate the excess acid with the standardized NaOH solution using phenolphthalein as the indicator until a persistent pink color is observed. The volume of NaOH used allows for the calculation of the "effective" hydroxide content.

  • Calculation: Basicity is calculated as a percentage, representing the ratio of hydroxyl ions to aluminum ions. The specific formula will depend on the concentrations of the titrants and the sample weight.

Visualizations

Experimental_Workflow General Experimental Workflow for Synthesis cluster_reaction Reaction & Polymerization cluster_analysis Analysis A 1. Prepare HCl Solution C 3. Add Al(OH)₃ to HCl (80-95°C) A->C B 2. Weigh Al(OH)₃ B->C D 4. Digest until Clear C->D E 5. Add NaOH for Basicity Adjustment D->E F 6. Age Solution E->F G 7. Cool to Room Temp F->G H 8. Analyze Product (Basicity, Al₂O₃, pH) G->H

Caption: Workflow for PAC synthesis from Al(OH)₃ and HCl.

Troubleshooting_Logic Troubleshooting Flow for Inconsistent Product Performance Start Inconsistent Performance CheckParams Analyze Batch: Al₂O₃ %, Basicity, pH Start->CheckParams ParamsOK Parameters within Spec? CheckParams->ParamsOK BasicityIssue Basicity Out of Spec? ParamsOK->BasicityIssue No ApplicationIssue Review Application: Jar Test Dosage & pH ParamsOK->ApplicationIssue Yes AlContentIssue Al₂O₃ % Too Low? BasicityIssue->AlContentIssue No AdjustBase Adjust OH/Al Ratio & Reaction Time/Temp BasicityIssue->AdjustBase Yes CheckRawMaterials Verify Raw Material Purity & Measurements AlContentIssue->CheckRawMaterials Yes End Consistent Product AdjustBase->End CheckRawMaterials->End ApplicationIssue->End

Caption: Decision tree for troubleshooting inconsistent product performance.

References

Technical Support Center: Polyaluminum Chloride Speciation and Anionic Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyaluminum chloride (PAC) and investigating the influence of anionic ligands on its speciation.

Frequently Asked Questions (FAQs)

Q1: What is polyaluminum chloride (PAC) and why is its speciation important?

A1: Polyaluminum chloride (PAC) is a pre-hydrolyzed aluminum-based coagulant used extensively in water treatment and other industrial processes.[1][2] It is a complex mixture of monomeric aluminum ions, polymeric species, and colloidal aluminum hydroxide.[3] The speciation, or distribution of these different aluminum forms (often categorized as Ala, Alb, and Alc), is critical because it dictates the performance of PAC. The most effective species for coagulation is often considered to be the Keggin-type polycation, Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often denoted as Al₁₃), which falls under the Alb category.[1][4][5] Therefore, understanding and controlling the speciation is crucial for optimizing process efficiency.

Q2: How do anionic ligands affect the speciation of PAC?

A2: Anionic ligands, such as sulfate, phosphate, and silicate (B1173343), can significantly influence the formation, stability, and distribution of aluminum species in PAC.[6][7] They can interact with hydrolyzed aluminum species, leading to the formation of different polymeric structures. For instance, polysilicic acid has been shown to react with hydrolyzed aluminum, resulting in a lower content of the Al₁₃ species compared to standard PAC at the same basicity.[6] Some ligands can promote or inhibit the formation of the desirable Al₁₃ Keggin structure, thereby altering the coagulant's effectiveness.[8]

Q3: What are the common methods for characterizing PAC speciation?

A3: The two most prevalent methods for characterizing PAC speciation are:

  • Ferron Assay: A timed colorimetric method that distinguishes between different aluminum species based on their reaction rates with the ferron reagent.[7][9] It categorizes species into monomeric Al (Ala), polymeric Al (Alb), and solid/colloidal Al (Alc).[3]

  • ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides direct quantitative information about the coordination environment of aluminum. It can distinguish the tetrahedral Al in the Al₁₃ Keggin structure from monomeric and other polymeric forms.[6][10][11]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in Ferron assay.

  • Possible Cause 1: pH Fluctuation. The reaction between aluminum species and ferron is highly pH-dependent.

    • Solution: Ensure the pH of the reaction mixture is strictly controlled and buffered, typically at pH 5.[7] Verify the pH of your ferron reagent and sample dilutions before analysis.

  • Possible Cause 2: Inaccurate Reaction Timing. The Ferron assay relies on precise timing to differentiate between species.

    • Solution: Use a stopwatch and a consistent, well-defined procedure for adding reagents and taking measurements at specified time points (e.g., 1 minute and 120 minutes).[7]

  • Possible Cause 3: Interference from Anionic Ligands. Some anionic ligands may interfere with the Al-ferron complexation reaction.

    • Solution: Run a control sample of the ligand in the absence of PAC to check for any background absorbance. If interference is suspected, it may be necessary to consult literature for modified Ferron assay protocols specific to the ligand being studied.

Issue 2: Low or undetectable Al₁₃ peak in ²⁷Al NMR spectra.

  • Possible Cause 1: Low PAC Concentration or Basicity. The formation of the Al₁₃ Keggin ion is favored under specific conditions of basicity (OH/Al ratio) and Al concentration.[12][13]

    • Solution: Synthesize PAC under optimal conditions known to favor Al₁₃ formation (e.g., basicity ratio of 2.0-2.4).[14][15] The total aluminum concentration also plays a critical role; very high concentrations can inhibit Al₁₃ formation.[12]

  • Possible Cause 2: Presence of Inhibitory Ligands. Certain anionic ligands can destabilize or prevent the formation of the Al₁₃ structure.[8]

    • Solution: This is an expected outcome of the experiment. This result itself is a key data point. To confirm, run a PAC control sample without the ligand under identical conditions.

  • Possible Cause 3: Sample Aging or Degradation. The speciation of PAC can change over time. The Al₁₃ polymer can decompose, especially at elevated temperatures.[8][16]

    • Solution: Analyze samples as fresh as possible. Store PAC solutions under consistent and cool conditions. Note the age of the sample in your experimental records.

Issue 3: Caking of solid PAC during dissolution.

  • Possible Cause: When a large amount of powdered PAC is added to water at once, the outer layer becomes wet and viscous, encapsulating the dry inner powder. This significantly slows down dissolution.[17]

    • Solution: Add the PAC powder to water gradually while stirring vigorously. This increases the contact area between the solute and the solvent, promoting faster and more complete dissolution.[17]

Data on Ligand Influence

The presence of anionic ligands alters the distribution of aluminum species in PAC. The following table summarizes the typical effects of silicate on PAC speciation compared to a standard PAC solution at the same basicity (B).

CoagulantBasicity (B)Ala (Monomer) %Alb (Polymer) %Alc (Colloidal) %Al₁₃ (by ²⁷Al NMR) %
PAC 2.010.585.24.375.1
PASC (Al/Si = 10) 2.012.178.59.468.3
PASC (Al/Si = 5) 2.015.865.418.855.2

Data adapted from studies comparing PAC and Polyaluminum Silicate Chloride (PASC). The values illustrate a general trend.[6]

Experimental Protocols

Ferron Assay for PAC Speciation

This protocol is a widely used method for the timed colorimetric analysis of aluminum species.

Reagents:

  • Ferron Reagent: Prepare a solution of 8-hydroxy-7-iodo-5-quinolinesulfonic acid in a suitable buffer (e.g., acetate (B1210297) buffer) at pH 5.

  • Hydroxylamine (B1172632) Hydrochloride Solution: To prevent interference from iron.

  • Standard Aluminum Solution: For calibration.

Procedure:

  • Dilute the PAC sample to an appropriate concentration with deionized water.

  • Transfer a known volume of the diluted PAC sample into a volumetric flask.

  • Add the hydroxylamine hydrochloride solution and mix.

  • Add the Ferron reagent, mix thoroughly, and immediately start a timer.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at precise time points, typically 1 minute (for Ala) and 120 minutes (for Ala + Alb).[7]

  • The concentration of Alc is determined by the difference between the total aluminum concentration (measured after acid digestion) and the concentration of (Ala + Alb).

²⁷Al NMR Spectroscopy

This protocol provides direct observation and quantification of the Al₁₃ Keggin ion.

Instrumentation:

  • High-field NMR spectrometer.

Procedure:

  • Prepare the PAC sample, with or without the anionic ligand, at a known concentration. An internal standard or external reference may be used for chemical shift calibration.

  • Acquire the ²⁷Al NMR spectrum. A characteristic sharp resonance peak at approximately 62.5-63.0 ppm corresponds to the tetrahedrally coordinated aluminum at the center of the Al₁₃ Keggin ion.[11][18]

  • The monomeric aluminum species (e.g., [Al(H₂O)₆]³⁺) will appear as a broader peak around 0 ppm.

  • Integrate the respective peaks to determine the relative abundance of each species. The percentage of Al₁₃ is calculated from the ratio of the integral of the 62.5 ppm peak to the total integral of all aluminum species in the spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Speciation Analysis cluster_results Data Interpretation PAC_Synth PAC Synthesis (Control Basicity) Ligand_Add Addition of Anionic Ligand PAC_Synth->Ligand_Add Control PAC Control (No Ligand) PAC_Synth->Control Ferron Ferron Assay (Ala, Alb, Alc) Ligand_Add->Ferron Al_NMR 27Al NMR (Al13 Quantification) Ligand_Add->Al_NMR Control->Ferron Control->Al_NMR Compare Compare Speciation (Ligand vs. Control) Ferron->Compare Al_NMR->Compare Correlate Correlate with Performance Compare->Correlate Ligand_Influence_Logic cluster_outcomes Potential Outcomes PAC Polyaluminum Chloride (Mixture of Al species) Interaction Ligand-Al Interaction PAC->Interaction Ligand Anionic Ligand (e.g., Silicate, Phosphate) Ligand->Interaction Al13_Stability Al13 Keggin Structure Stability Altered Interaction->Al13_Stability Inhibition or Promotion New_Species Formation of New Al-Ligand Polymers Interaction->New_Species Speciation_Shift Shift in Ala, Alb, Alc Distribution Interaction->Speciation_Shift Performance Change in Coagulation Performance Al13_Stability->Performance New_Species->Performance Speciation_Shift->Performance

References

Preventing polymerization issues in stored aluminum chlorohydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting polymerization issues in stored aluminum chlorohydrate (ACH) solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of ACH solutions.

Issue 1: Increased Viscosity or Gel Formation in Stored ACH Solution

Question: My stored aluminum chlorohydrate solution has become noticeably more viscous, or has started to form a gel. What is the cause and how can I resolve it?

Answer:

Increased viscosity and gel formation are primary indicators of polymerization, where the smaller poly-aluminum complexes in the ACH solution begin to aggregate into larger, less soluble polymers. This process is primarily influenced by storage conditions.

Immediate Troubleshooting Steps:

  • Isolate the Affected Batch: Do not use the viscous or gelled solution in your experiments as its properties have changed, which will affect its performance.

  • Verify Storage Temperature: Confirm that the storage temperature has been maintained within the recommended range.[1] Temperatures above 40°C can accelerate polymerization.[2]

  • Check the pH of the Solution: A shift in pH outside the optimal range can promote polymerization. Use a calibrated pH meter to check the solution's pH.

  • Inspect for Contamination: Accidental introduction of contaminants, especially alkaline substances, can trigger rapid polymerization.

Corrective and Preventive Actions:

  • Temperature Control: Store ACH solutions in a cool, dry place away from direct sunlight.[3] Avoid temperature extremes. Do not allow the product to freeze, as this can also affect stability upon thawing.[4]

  • pH Management: Maintain the pH of the solution within the recommended range (typically 3.0-5.0 for a 15% solution).[2] If the pH has shifted, it may indicate instability. Adjusting the pH of a partially polymerized solution is not recommended as it may not reverse the process.

  • Proper Storage Containers: Use containers made of compatible materials such as fiberglass-reinforced plastic, polyethylene (B3416737), or polypropylene (B1209903).[5] Do not store in unlined metal containers as ACH can be corrosive.[2]

  • Avoid Contamination: Keep containers tightly sealed when not in use to prevent the absorption of moisture and contamination from the air.[3]

Issue 2: Precipitation or Cloudiness in ACH Solution

Question: I have observed a white precipitate or a general cloudiness in my aluminum chlorohydrate solution. What does this signify and what should I do?

Answer:

Precipitation and cloudiness are advanced signs of polymerization and hydrolysis, where larger aluminum polymers or aluminum hydroxide (B78521) have formed and are no longer soluble in the solution.

Immediate Troubleshooting Steps:

  • Cease Use of the Solution: The presence of precipitates indicates that the concentration and composition of the active ACH species have changed.

  • Review Storage History: Investigate if the solution was exposed to any of the following:

    • Elevated temperatures for a prolonged period.

    • Freezing temperatures.[4]

    • Introduction of contaminants.

    • Significant pH shift.

Corrective and Preventive Actions:

  • Filtration is Not a Solution: While filtering out the precipitate may seem like a solution, it does not address the underlying instability and the soluble portion of the solution may also have a changed polymer distribution.

  • Adhere to Recommended Shelf Life: ACH solutions have a finite shelf life, typically around one to two years.[6][7][8] Using solutions beyond their expiration date increases the risk of instability.

  • Proper Dilution Practices: If you are diluting the ACH solution, use deionized water and ensure the final pH remains within the stable range.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for aluminum chlorohydrate solutions?

    • A1: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] The recommended storage temperature is typically between 10°C and 49°C.[7] Avoid freezing the solution.[4]

  • Q2: What materials are compatible for storing ACH solutions?

    • A2: Use containers made of corrosion-resistant materials such as high-density polyethylene (HDPE), polypropylene (PP), fiberglass-reinforced plastic (FRP), PVC, or rubber-lined steel.[2] Avoid contact with metals like mild steel, iron, copper, and aluminum alloys as ACH can be corrosive.[2]

  • Q3: What is the typical shelf life of an ACH solution?

    • A3: The shelf life of liquid ACH solutions is generally one to two years when stored under recommended conditions.[6][7][8] Always refer to the manufacturer's expiration date.

Polymerization and Stability

  • Q4: What is polymerization in the context of ACH solutions?

    • A4: Aluminum chlorohydrate exists as a complex mixture of poly-aluminum cations in solution.[9] Polymerization is the process where these smaller, soluble polycations aggregate to form larger, less soluble, and eventually insoluble aluminum-containing species. This process is influenced by factors such as temperature, pH, and concentration.

  • Q5: How does pH affect the stability of ACH solutions?

    • A5: The pH of the solution is a critical factor for stability. A typical pH range for a 15% ACH solution is between 3.0 and 4.5.[2] An increase in pH can accelerate hydrolysis and polymerization, leading to the formation of larger, less stable aluminum species and eventually precipitation of aluminum hydroxide.[5]

  • Q6: How does temperature affect ACH solution stability?

    • A6: Elevated temperatures increase the rate of chemical reactions, including polymerization. Storing ACH solutions at temperatures above the recommended range can lead to a shorter shelf life and an increased likelihood of viscosity changes and precipitation.[2] Conversely, freezing can also damage the solution's stability.[4]

  • Q7: Can I use an ACH solution that has been accidentally frozen?

    • A7: It is generally not recommended. The freeze-thaw process can disrupt the structure of the poly-aluminum complexes, leading to the formation of aggregates and affecting the solution's performance.[10]

Experimental Best Practices

  • Q8: What personal protective equipment (PPE) should I use when handling ACH solutions?

    • A8: Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. Handle the solution in a well-ventilated area.[3]

  • Q9: Can I add stabilizers to my ACH solution to prevent polymerization?

    • A9: While some research exists on stabilizers for related polyaluminum compounds, the addition of unauthorized substances to a formulated ACH solution is not recommended as it can unpredictably alter its chemical properties and performance. It is best to control storage conditions to ensure stability.

Data Presentation

Table 1: General Storage and Stability Parameters for Aluminum Chlorohydrate Solutions

ParameterRecommended Range/ValueSource(s)
Storage Temperature10°C to 49°C[7]
pH (15% m/m solution)3.0 - 4.5[2]
Shelf Life1 - 2 years[6][7][8]
Viscosity (at 25°C)10 - 50 cps[2]
Compatible MaterialsHDPE, PP, FRP, PVC, Rubber-lined steel[2]
Incompatible MaterialsMild steel, iron, copper, aluminum alloys[2]

Experimental Protocols

Protocol 1: Visual Inspection and pH Measurement of Stored ACH Solution

Objective: To routinely monitor the physical stability of stored ACH solutions.

Materials:

  • Stored ACH solution

  • Clean, dry beaker

  • Calibrated pH meter with an appropriate electrode

  • Deionized water

Procedure:

  • Visual Inspection:

    • Before taking a sample, visually inspect the bulk container for any signs of precipitation, cloudiness, or gel formation.

    • Gently swirl the container to check for any settled solids.

    • Record your observations.

  • pH Measurement:

    • Carefully pour a representative sample of the ACH solution into a clean, dry beaker.

    • Allow the solution to reach room temperature.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered.

    • Allow the reading to stabilize and record the pH value.

    • Compare the measured pH to the manufacturer's specifications or the initial pH of the batch. A significant deviation may indicate instability.

    • Clean the pH electrode thoroughly with deionized water after use.

Protocol 2: Overview of Viscosity Measurement for Monitoring Polymerization

Objective: To quantitatively assess changes in the viscosity of ACH solutions over time as an indicator of polymerization.

Methodology Overview:

Viscosity can be measured using a viscometer (e.g., a rotational viscometer or a capillary viscometer).

  • Sample Preparation: Allow the ACH solution to equilibrate to a controlled temperature (e.g., 25°C) before measurement, as viscosity is temperature-dependent.

  • Instrumentation Setup: Calibrate and set up the viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Measurement: Immerse the spindle in the ACH solution to the specified depth. Start the viscometer and allow the reading to stabilize. Record the viscosity value (typically in centipoise, cP).

  • Data Analysis: Compare the viscosity measurements over time. A consistent increase in viscosity suggests ongoing polymerization.

Protocol 3: Characterization of Polymer Species by Gel Permeation Chromatography (GPC) - Conceptual Workflow

Objective: To separate and analyze the distribution of different sized poly-aluminum species in an ACH solution.

Principle: GPC separates molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules.[11]

Conceptual Workflow:

  • System Preparation: A GPC system equipped with a suitable column set for aqueous size exclusion chromatography is used. The mobile phase is typically an aqueous buffer.

  • Sample Preparation: The ACH solution is diluted to an appropriate concentration with the mobile phase and filtered through a syringe filter to remove any particulate matter.

  • Analysis: A small volume of the prepared sample is injected into the GPC system. The components are separated based on size as they pass through the column.

  • Detection: A detector, such as a refractive index (RI) detector, is used to monitor the concentration of the eluting species.

  • Data Interpretation: The resulting chromatogram shows a distribution of peaks corresponding to different molecular sizes. Changes in this distribution over time can indicate polymerization (a shift towards earlier elution times, corresponding to larger molecules).

Visualizations

cluster_factors Factors Influencing ACH Polymerization cluster_effects Observed Polymerization Issues High Temperature High Temperature Increased Viscosity Increased Viscosity High Temperature->Increased Viscosity pH Shift (Increase) pH Shift (Increase) pH Shift (Increase)->Increased Viscosity High Concentration High Concentration High Concentration->Increased Viscosity Contamination (e.g., Alkalis) Contamination (e.g., Alkalis) Gel Formation Gel Formation Contamination (e.g., Alkalis)->Gel Formation Extended Storage Time Extended Storage Time Precipitation/Cloudiness Precipitation/Cloudiness Extended Storage Time->Precipitation/Cloudiness Increased Viscosity->Gel Formation Gel Formation->Precipitation/Cloudiness

Caption: Factors leading to polymerization issues in ACH solutions.

Start Start Observe Issue Observe Issue (e.g., Viscosity Increase, Precipitation) Start->Observe Issue Check Storage Temp Check Storage Temperature Observe Issue->Check Storage Temp Check pH Check pH of Solution Observe Issue->Check pH Check for Contamination Check for Contamination Observe Issue->Check for Contamination Isolate Batch Isolate Affected Batch Check Storage Temp->Isolate Batch Check pH->Isolate Batch Check for Contamination->Isolate Batch Review Storage Protocol Review and Correct Storage Protocol Isolate Batch->Review Storage Protocol End End Review Storage Protocol->End

Caption: Troubleshooting workflow for ACH solution stability issues.

References

Validation & Comparative

A Comparative Analysis of Dialuminium Chloride Pentahydroxide and Aluminum Sulfate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a comprehensive comparative study of dialuminium (B1238714) chloride pentahydroxide and aluminum sulfate (B86663), two aluminum-based compounds with significant applications in water treatment, as antiperspirants, and as vaccine adjuvants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, supported by experimental data and methodologies.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The following table summarizes their key characteristics.

PropertyDialuminium Chloride PentahydroxideAluminum Sulfate
Synonyms Aluminum Chlorohydrate, Polyaluminum Chloride (PAC)Alum, Filter Alum
Molecular Formula Al₂Cl(OH)₅Al₂(SO₄)₃
Appearance White to light yellow powder or solutionWhite crystalline solid, granules, or powder
Solubility in Water Soluble, forms a colloidal solutionHighly soluble
pH of Solution Approximately 4 (in a 15% aqueous solution)Acidic (pH 3.3-3.6) due to hydrolysis
Mechanism of Action Charge neutralization and bridging by pre-formed polymersIn-situ formation of aluminum hydroxide (B78521) flocs

Performance in Water Treatment

Both compounds are widely used as coagulants in water and wastewater treatment to remove turbidity, suspended solids, and other contaminants. However, their performance characteristics differ significantly.

Experimental Data Summary:

Numerous studies have demonstrated that polyaluminum chloride (a class of compounds including this compound) generally outperforms aluminum sulfate in water treatment applications.

ParameterThis compound (PAC)Aluminum Sulfate (Alum)
Typical Dosage LowerHigher
Effective pH Range Wide (e.g., 5.0 - 9.0)Narrow (e.g., 6.5 - 7.5)
Floc Formation RapidSlower
Sludge Production Lower volumeHigher volume
Turbidity Removal Efficiency 93.8% - 99.6%82.9% - 99.0%
Impact on Alkalinity Lower consumptionHigher consumption

Experimental Protocol: Jar Test for Coagulant Performance Evaluation

The jar test is a standard laboratory procedure to determine the optimal dosage and conditions for a coagulant.

Jar_Test_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis A 1. Prepare Water Samples (e.g., 6 x 1L beakers of raw water) B 2. Prepare Coagulant Stock Solutions (this compound & Aluminum Sulfate) A->B C 3. Place Beakers in Jar Test Apparatus B->C D 4. Rapid Mix (e.g., 120 rpm for 1 min) Add varying coagulant doses to each beaker C->D E 5. Slow Mix (e.g., 30 rpm for 15-20 min) Promotes flocculation D->E F 6. Sedimentation (e.g., 30 min) Allow flocs to settle E->F G 7. Collect Supernatant Samples F->G H 8. Measure Parameters (Turbidity, pH, Residual Aluminum, etc.) G->H I 9. Determine Optimal Coagulant Dose H->I

Experimental workflow for the Jar Test protocol.

Application as Antiperspirants

Aluminum-based compounds are the primary active ingredients in antiperspirants, working by forming a temporary plug in the sweat ducts.

Experimental Protocols for Antiperspirant Efficacy Assessment:

Gravimetric Method:

This quantitative method measures the amount of sweat produced.

Gravimetric_Method_Workflow cluster_preparation Preparation cluster_application Application cluster_measurement Measurement A 1. Subject Acclimatization (Controlled temperature and humidity room) B 2. Baseline Sweat Collection (Pre-weighed absorbent pads on both axillae) A->B C 3. Product Application (Test product on one axilla, control/placebo on the other) B->C D 4. Post-application Sweat Collection (At specified time points, e.g., 24h, 48h) C->D E 5. Weigh Absorbent Pads D->E F 6. Calculate Sweat Reduction E->F

Workflow for the Gravimetric Method of antiperspirant efficacy testing.

Starch-Iodine Test:

This is a qualitative method to visualize the area of active sweating.

  • The skin is cleansed and dried thoroughly.

  • An iodine solution is applied to the area and allowed to dry.

  • Starch powder is then dusted over the iodine-coated skin.

  • Active sweat glands will produce moisture, causing the iodine and starch to react and turn a dark blue/purple color, indicating areas of perspiration.

Use as Vaccine Adjuvants

Aluminum salts are the most widely used adjuvants in human vaccines, enhancing the immune response to antigens. While both aluminum hydroxide and aluminum phosphate (B84403) are common, aluminum sulfate is also a component of "alum." Polyaluminum compounds are being explored for their adjuvant properties. Direct comparative studies on the immunogenicity of this compound versus aluminum sulfate as vaccine adjuvants are limited. However, the mechanism of action for aluminum-based adjuvants is generally understood to involve the following pathways.

Mechanism of Action: NLRP3 Inflammasome Activation

Aluminum adjuvants are recognized by the innate immune system as a "danger signal," leading to the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) like dendritic cells and macrophages.

NLRP3_Inflammasome_Activation cluster_uptake Cellular Uptake and Stress cluster_inflammasome Inflammasome Assembly and Activation cluster_cytokine Cytokine Maturation and Secretion Alum Aluminum Adjuvant Particles Phagocytosis Phagocytosis by APC Alum->Phagocytosis Lysosomal_Damage Lysosomal Damage & Cathepsin B Release Phagocytosis->Lysosomal_Damage NLRP3 NLRP3 Activation Lysosomal_Damage->NLRP3 ASC ASC Recruitment NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Pro-inflammatory) Pro_IL1b->IL1b Caspase-1 Secretion Secretion IL1b->Secretion Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 Caspase-1 IL18->Secretion

NLRP3 inflammasome activation by aluminum adjuvants.

Mechanism of Action: Induction of a Th2-Biased Immune Response

The inflammatory environment created by aluminum adjuvants promotes the differentiation of T helper cells into a Th2 phenotype. This is crucial for a strong antibody-mediated immune response.

Th2_Response_Induction cluster_initiation Initiation at Injection Site cluster_activation T Cell Activation and Differentiation cluster_effector Effector Functions Adjuvant_Antigen Aluminum Adjuvant + Antigen APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Adjuvant_Antigen->APC Uptake Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation (influenced by local cytokines) B_Cell B Cell Th2_Cell->B_Cell Activation (via IL-4) IL4_IL5_IL13 Cytokine Release (IL-4, IL-5, IL-13) Th2_Cell->IL4_IL5_IL13 Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibody Production (e.g., IgG1, IgE) Plasma_Cell->Antibodies

Induction of a Th2-biased immune response by aluminum adjuvants.

Experimental Protocol: Characterizing Vaccine Adjuvant Immunogenicity

A general workflow to assess the immunogenicity of an adjuvanted vaccine in a preclinical model (e.g., mice) is outlined below.

  • Vaccine Formulation: The antigen is mixed with the adjuvant (this compound or aluminum sulfate) under sterile conditions.

  • Immunization: Animal models are immunized with the vaccine formulation, typically via intramuscular or subcutaneous injection. A control group receiving the antigen without an adjuvant is included.

  • Sample Collection: Blood samples are collected at various time points post-immunization to analyze the antibody response. Spleens and lymph nodes may also be harvested to assess cellular immune responses.

  • Antibody Titer Measurement: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of antigen-specific antibodies (e.g., IgG1, IgG2a) in the serum.

  • Cellular Immune Response Analysis: Techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry are used to measure the frequency of antigen-specific T cells and their cytokine production profile (e.g., IFN-γ for Th1, IL-4 for Th2).

Conclusion

This compound (in the form of polyaluminum chloride) demonstrates clear performance advantages over aluminum sulfate in water treatment applications, offering higher efficiency at lower doses and across a broader pH range. In the contexts of antiperspirants and vaccine adjuvants, while aluminum-based compounds are standard, direct comparative studies between these two specific substances are less common. This compound (as aluminum chlorohydrate) is prevalent in antiperspirants. The choice of an aluminum-based adjuvant in vaccine development depends on the specific antigen and the desired immune response. The provided experimental protocols and mechanistic pathways offer a framework for researchers to conduct their own comparative evaluations and to further understand the functional differences between these two important aluminum compounds.

A Comparative Guide to the Efficacy of Polyaluminum Chloride in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coagulant is a critical step in water and wastewater treatment processes, directly impacting efficiency, cost, and the quality of the treated water. Polyaluminum chloride (PAC) has emerged as a prominent coagulant, often favored over traditional options like aluminum sulfate (B86663) (alum) and ferric chloride. This guide provides an objective comparison of PAC's performance against these alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Polyaluminum chloride consistently demonstrates superior performance across a range of critical parameters compared to traditional coagulants. Its pre-polymerized nature allows for more efficient charge neutralization and flocculation, leading to better removal of turbidity and organic matter at lower dosages and across a wider pH range. This increased efficiency also translates to reduced sludge production and lower residual metal concentrations in treated water.

Comparative Performance Data

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of Polyaluminum Chloride (PAC), Aluminum Sulfate (Alum), and Ferric Chloride.

Table 1: Turbidity Removal Efficiency

CoagulantInitial Turbidity (NTU)Optimal Dosage (mg/L)Final Turbidity (NTU)Removal Efficiency (%)Optimal pHReference
PAC 10010 - 20< 593.8 - 99.65.0 - 9.0[1]
Alum10010 - 40< 582.9 - 99.06.0 - 7.0[1]
Ferric Chloride~10010 - 20Not specified~79Not specified[2]
PAC 18.3 - 1366.5Not specified> 98.3Not specified[3]
Poly Aluminum Ferric (PAF)18.3 - 13613.5Not specified> 98.3Not specified[3]

Table 2: Organic Matter Removal Efficiency

CoagulantParameterInitial Concentration (mg/L)Optimal Dosage (mg/L)Removal Efficiency (%)Optimal pHReference
PAC TOCNot specifiedNot specified446.5
Ferric ChlorideTOCNot specifiedNot specified40Not specified
PAC COD1431.32125077.38Not specified[4][5]
AlumCOD1431.321000< 77Not specified[4][5]
Ferric ChlorideCOD1431.32750< 77Not specified[4][5]
PAC BOD₅1734.43125075.68Not specified[4][5]
AlumBOD₅1734.431000< 75Not specified[4][5]
Ferric ChlorideBOD₅1734.43750< 75Not specified[4][5]

Table 3: Operational Parameters and Byproducts

CoagulantTypical Optimal DosageEffective pH RangeSludge ProductionResidual Metal ConcentrationFloc CharacteristicsReference
PAC Lower5.0 - 9.0LowerLowerDenser, faster-settling[6]
AlumHigher6.5 - 7.5HigherHigherLighter, slower-settling[6]
Ferric ChlorideVariesWideVariesVariesDense, but can be corrosive[7]

Coagulation Mechanisms

The primary mechanisms by which PAC and other coagulants function are charge neutralization and sweep flocculation. PAC's effectiveness stems from its pre-polymerized nature, containing a variety of aluminum species with high cationic charges.

Polyaluminum Chloride (PAC) Coagulation Pathway

PAC_Coagulation cluster_hydrolysis Step 1: Hydrolysis cluster_destabilization Step 2: Destabilization cluster_flocculation Step 3: Flocculation cluster_separation Step 4: Separation PAC Polyaluminum Chloride (PAC) Hydrolysis Rapid Hydrolysis (Formation of various Al species: [Al13O4(OH)24]7+, etc.) PAC->Hydrolysis Addition to Water Destabilized Destabilized Particles (Charge Neutralization) Hydrolysis->Destabilized Colloids Negatively Charged Colloidal Particles Colloids->Destabilized Microflocs Microflocs (Initial Aggregation) Destabilized->Microflocs Gentle Mixing Macroflocs Macroflocs (Bridging & Sweep Flocculation) Microflocs->Macroflocs Continued Mixing Settling Sedimentation/ Filtration Macroflocs->Settling ClearWater Clarified Water Settling->ClearWater

Caption: Coagulation pathway of Polyaluminum Chloride (PAC).

Experimental Protocols

The "jar test" is the standard laboratory procedure for determining the optimal dosage and conditions for a given coagulant. The following protocol is a generalized methodology based on the ASTM D2035 standard for a comparative study of PAC, alum, and ferric chloride.[8]

Jar Test Protocol

1. Preparation of Stock Solutions:

  • Prepare 1 g/L (1000 ppm) stock solutions of PAC, alum, and ferric chloride using distilled water.

2. Sample Preparation:

  • Collect a representative sample of the raw water to be treated.

  • Measure and record the initial pH, turbidity, and Total Organic Carbon (TOC) of the raw water.

  • Fill a series of six 1-liter beakers with 1000 mL of the raw water sample.

3. Coagulant Dosing:

  • Place the beakers on a gang stirrer.

  • While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing dosages of the coagulant stock solution to each beaker (e.g., 5, 10, 15, 20, 25, 30 mg/L). One beaker should be a control with no coagulant.

  • Repeat this process for each coagulant being tested.

4. Coagulation and Flocculation:

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix: Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

5. Sedimentation:

  • Stop the stirrer and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

6. Analysis:

  • Carefully decant the supernatant from each beaker.

  • Measure and record the final pH, turbidity, and TOC of the supernatant for each dosage.

  • Visually observe and record the floc size and settling characteristics.

  • If required, measure the sludge volume in each beaker.

  • For PAC and alum, analyze the residual aluminum concentration in the supernatant. For ferric chloride, analyze the residual iron concentration.

7. Determination of Optimal Dosage:

  • The optimal coagulant dosage is the one that achieves the desired level of contaminant removal with the lowest amount of coagulant.

Comparative Experimental Workflow

Jar_Test_Workflow cluster_testing For each Coagulant start Start prep Prepare Coagulant Stock Solutions (PAC, Alum, FeCl3) start->prep sample Collect & Characterize Raw Water (pH, Turbidity, TOC) prep->sample setup Set up Jar Test Apparatus (6 x 1L Beakers) sample->setup dosing Dose Beakers with Varying Coagulant Concentrations setup->dosing rapid_mix Rapid Mix (1-3 min @ 100-120 rpm) dosing->rapid_mix slow_mix Slow Mix (15-20 min @ 20-40 rpm) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle analysis Analyze Supernatant (pH, Turbidity, TOC, Residual Metals) settle->analysis comparison Compare Performance & Determine Optimal Dosage analysis->comparison end End comparison->end

Caption: A generalized workflow for comparing coagulant efficacy using the jar test method.

Conclusion

The experimental evidence strongly indicates that Polyaluminum Chloride (PAC) offers significant advantages over traditional coagulants like aluminum sulfate and ferric chloride. Its superior performance in removing turbidity and organic matter at lower dosages, coupled with its effectiveness over a broader pH range, makes it a more efficient and versatile option for water and wastewater treatment. Furthermore, the reduced sludge production and lower residual metal concentrations associated with PAC usage contribute to lower operational costs and a more environmentally friendly treatment process. For researchers and professionals in drug development, where water quality is paramount, the consistent and high-efficiency performance of PAC makes it a compelling choice to ensure a stable and pure water supply.

References

Unraveling the Complexity of Polyaluminum Chloride: A Guide to Analytical Methods for Aluminum Speciation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyaluminum chloride (PAC) is a critical component in various scientific and industrial applications, from water treatment to its use as an adjuvant in vaccines. The efficacy and safety of PAC are intrinsically linked to the distribution of its various aluminum species. Understanding and quantifying these species—ranging from simple monomers to complex polycations—is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the predominant analytical methods used for the speciation of aluminum in PAC, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: Comparing the Analytical Toolkit

The determination of aluminum species in PAC is primarily accomplished through a suite of analytical techniques, each with its own strengths and limitations. The most common methods include the Ferron Assay, ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Size Exclusion Chromatography (SEC). The following table summarizes the key performance characteristics of these methods.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Ferron Assay (Timed Spectrophotometry) Colorimetric reaction with Ferron reagent at different time intervals.Quantifies monomeric (Alₐ), polymeric (Alₑ), and colloidal/precipitated (Alₒ) aluminum species.Simple, cost-effective, widely accessible.Provides a grouped classification of species, not specific molecular information. Can be influenced by reaction conditions.[1][2][3]
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the nuclear magnetic resonance of the ²⁷Al isotope.Identifies and quantifies specific aluminum species based on their chemical environment, most notably the Al₁₃ polycation.[4][5]Provides detailed structural information and direct quantification of specific species. Non-destructive.Requires specialized and expensive equipment. Lower sensitivity for certain species. Broad signals can make quantification challenging.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS) Ionizes aluminum species from solution for mass-to-charge ratio analysis.Identifies a wide range of aluminum species, including monomeric, polymeric, and anion-containing complexes.[6][7]High sensitivity and specificity for identifying various species. Provides molecular weight information.The ionization process can potentially alter the original speciation.[8] Quantification can be complex.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Differentiates between aluminum species of different sizes (monomers, oligomers, polymers).[9]Provides information on the size distribution of aluminum polymers. Can be coupled with other detectors for more detailed analysis.Does not provide structural information on its own. Resolution may be limited for closely sized species.

In-Depth Analysis: Performance Data

The selection of an analytical method is often guided by the specific information required. For instance, while the Ferron assay provides a practical overview of the distribution between monomeric and polymeric forms, ²⁷Al NMR is unparalleled in its ability to definitively identify and quantify the highly effective Al₁₃ species.

A comparative study assessing aluminum speciation in PAC with varying basicity (a key parameter in PAC production) could yield results similar to those presented below. This hypothetical dataset illustrates the type of comparative information that can be obtained.

PAC Sample (Basicity)Method% Alₐ (Monomeric)% Alₑ (Polymeric)% Alₒ (Colloidal)% Al₁₃ (from Alₑ)
Low Basicity (B=0.5) Ferron Assay65305N/A
²⁷Al NMR6832-15
Medium Basicity (B=1.5) Ferron Assay355510N/A
²⁷Al NMR3862-45
High Basicity (B=2.2) Ferron Assay157510N/A
²⁷Al NMR1882-70

Note: This table presents illustrative data based on typical findings in the literature. Actual results will vary depending on the specific PAC sample and experimental conditions.

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible results. Below are foundational protocols for the key analytical methods discussed.

Ferron Assay (Timed Spectrophotometry)

This method is based on the differential reaction kinetics of aluminum species with the Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid) reagent.

a. Reagents:

  • Ferron solution: Dissolve Ferron reagent in water, adjust pH to 5.0-5.2 with a suitable buffer (e.g., acetate (B1210297) buffer).

  • Hydroxylamine (B1172632) hydrochloride solution: To prevent interference from iron.

  • Standard aluminum solution (e.g., AlK(SO₄)₂·12H₂O).

b. Procedure:

  • Sample Preparation: Dilute the PAC sample to an appropriate concentration with deionized water.

  • Reaction:

    • To a known volume of the diluted sample, add the hydroxylamine hydrochloride solution, followed by the Ferron reagent.

    • Immediately start a timer.

  • Measurement:

    • Alₐ (Monomeric Aluminum): Measure the absorbance at a specific wavelength (e.g., 370 nm) within the first few minutes (e.g., 1-2 minutes) of the reaction. This represents the fast-reacting monomeric species.[2]

    • Alₐ + Alₑ (Monomeric + Polymeric Aluminum): Continue to measure the absorbance at regular intervals for up to 2 hours. The absorbance at the plateau represents the sum of monomeric and polymeric species.[2]

    • Total Aluminum (Alₜ): Digest a separate aliquot of the sample with acid to break down all aluminum forms to monomers and then perform the Ferron assay.

  • Calculation:

    • Alₑ = (Alₐ + Alₑ) - Alₐ

    • Alₒ = Alₜ - (Alₐ + Alₑ)

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique provides direct observation of the aluminum nucleus.

a. Instrumentation:

  • High-field NMR spectrometer (e.g., 11.7 T or higher) equipped with a broadband probe.

b. Procedure:

  • Sample Preparation: Prepare the PAC sample in a suitable solvent (e.g., D₂O) in an NMR tube. The concentration should be optimized for signal-to-noise.

  • Data Acquisition:

    • Acquire the ²⁷Al NMR spectrum. A typical reference for the chemical shift is an aqueous solution of Al(NO₃)₃.[4]

    • Key signals to identify include:

      • Monomeric Al: A sharp peak around 0 ppm.

      • Al₁₃ polycation: A distinct, sharp resonance at approximately 62.5-63 ppm.[10]

      • Other polymeric species may produce broader signals at different chemical shifts.

  • Data Analysis:

    • Integrate the peaks corresponding to the different aluminum species.

    • The relative percentage of each species can be determined from the integrated peak areas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS allows for the sensitive detection of various aluminum complexes.

a. Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization source (e.g., TOF, Q-TOF, or Orbitrap).

b. Procedure:

  • Sample Preparation: Dilute the PAC sample in a solvent suitable for ESI, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization.

  • Infusion and Ionization: Infuse the prepared sample into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle to generate charged droplets, from which solvent evaporates to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify peaks corresponding to different aluminum species.

    • The isotopic pattern of aluminum can help confirm the presence of aluminum-containing ions.

    • High-resolution mass spectrometry can aid in determining the elemental composition of the detected species.[7]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.

a. Instrumentation:

  • High-performance liquid chromatography (HPLC) system.

  • Size exclusion column with a pore size appropriate for the expected range of aluminum polymer sizes.

  • Detector, such as a refractive index (RI) detector or, more powerfully, an Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) detector for specific aluminum detection.[9]

b. Procedure:

  • Mobile Phase: Prepare an aqueous mobile phase, often containing a salt (e.g., NaCl) to minimize ionic interactions with the column packing material.[9]

  • Sample Injection: Inject a filtered aliquot of the PAC sample onto the SEC column.

  • Separation: Larger molecules will elute first as they are excluded from the pores of the stationary phase, while smaller molecules will have a longer retention time as they can penetrate the pores.

  • Detection and Analysis:

    • The detector signal is recorded as a function of elution time, producing a chromatogram.

    • The chromatogram will show peaks corresponding to different sized aluminum species.

    • Calibration with standards of known molecular weight can be used to estimate the size distribution of the aluminum species in the sample.

Visualizing the Workflow

To better understand the logical flow of analyzing aluminum species in PAC, the following diagram illustrates a general experimental workflow.

Analytical Workflow for Aluminum Speciation in PAC cluster_sample_prep Sample Preparation cluster_data_output Data Output & Interpretation PAC_Sample PAC Sample Dilution Dilution PAC_Sample->Dilution pH_Adjustment pH Adjustment (Optional) Dilution->pH_Adjustment Ferron_Assay Ferron Assay pH_Adjustment->Ferron_Assay Colorimetric Analysis Al_NMR ²⁷Al NMR pH_Adjustment->Al_NMR Spectroscopic Analysis ESI_MS ESI-MS pH_Adjustment->ESI_MS Mass Analysis SEC SEC pH_Adjustment->SEC Chromatographic Separation Speciation_Quantification Speciation & Quantification (Alₐ, Alₑ, Alₒ, Al₁₃) Ferron_Assay->Speciation_Quantification Al_NMR->Speciation_Quantification Structural_Info Structural Information Al_NMR->Structural_Info Molecular_Formula Molecular Formula ESI_MS->Molecular_Formula Size_Distribution Size Distribution SEC->Size_Distribution

Caption: General workflow for PAC aluminum speciation analysis.

Conclusion

The characterization of aluminum species in PAC is a multifaceted analytical challenge that requires a thoughtful selection of methods. For routine quality control and a general overview of monomeric versus polymeric content, the Ferron assay offers a robust and economical solution. For in-depth research, product development, and a precise understanding of the active polycationic species like Al₁₃, ²⁷Al NMR is indispensable. ESI-MS and SEC provide valuable complementary information on the diversity of aluminum complexes and their size distribution, respectively. By understanding the principles, advantages, and limitations of each technique, researchers and professionals can effectively navigate the complexities of PAC chemistry to ensure the quality, efficacy, and safety of their products and processes.

References

Comparative Analysis of Flocculation Performance: A Focus on Dialuminium Chloride Pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flocculation performance of dialuminium (B1238714) chloride pentahydroxide, a high-basicity polyaluminium chloride (PAC), against other commonly used coagulants such as aluminum sulfate (B86663) (alum) and ferric chloride. The analysis is supported by experimental data on key performance indicators including turbidity removal, zeta potential, and floc characteristics. Detailed experimental protocols are provided to enable reproducible research.

Introduction to Dialuminium Chloride Pentahydroxide and Zeta Potential

This compound is an inorganic polymer coagulant widely used in water and wastewater treatment.[[“]] Its effectiveness stems from its high charge density and polymeric nature, which promote efficient destabilization of colloidal particles.[[“]] The coagulation process is largely governed by the electrostatic interactions between the coagulant and the suspended particles. Zeta potential is a critical measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A zeta potential close to zero indicates that these repulsive forces have been minimized, allowing the particles to aggregate and form flocs.[2] Therefore, zeta potential analysis is a powerful tool for optimizing the coagulation process.

Comparative Performance Analysis

The performance of this compound is often compared with traditional coagulants like alum and ferric chloride, as well as other PAC formulations with varying basicity. Basicity, the molar ratio of hydroxyl groups to aluminum ions, is a key parameter for PAC, influencing its degree of polymerization and charge density.[3] Higher basicity generally leads to a higher degree of polymerization and a stronger charge neutralization capacity.[3]

Turbidity Removal Efficiency

This compound (high-basicity PAC) generally exhibits superior turbidity removal efficiency over a wider pH range compared to alum and ferric chloride.[[“]] It can lead to the quick formation of large, dense flocs that settle rapidly.[[“]]

Table 1: Comparative Turbidity Removal of PAC and Alum

Initial Turbidity (NTU) Coagulant Optimal Dosage (mg/L) Final Turbidity (NTU) Turbidity Removal (%)
10 PAC 10 0.10 99.0
Alum 10 0.15 98.5
50 PAC 10 0.20 99.6
Alum 10 0.50 99.0
100 PAC 10 1.20 98.8
Alum 10 1.70 98.3
200 PAC 20 12.4 93.8
Alum 20 34.2 82.9
500 PAC 20 29.5 94.1
Alum 30 68.5 86.3
1000 PAC 20 54.0 94.6
Alum 20 157.0 84.3

(Data synthesized from a study comparing PAC and alum performance in synthetic water at an optimal pH of 7.[4])

Table 2: Comparison of PAC and Ferric Chloride in Dairy Wastewater Treatment

Parameter Raw Wastewater PAC (100 mg/L) Ferric Chloride (200 mg/L) Alum (800 mg/L)
Turbidity (NTU) 6550 6 10 67
Turbidity Removal (%) - >99 >99 >99
Total Phosphorus (mg/L) 43 0.62 0.48 3
TP Removal (%) - 99 99 93

(Data from a study on the treatment of dairy soiled water.[5])

Zeta Potential and Floc Characteristics

The high positive charge of this compound effectively neutralizes the negative surface charge of most colloidal particles in water, leading to a zeta potential closer to zero at a lower dosage compared to alum.[6] This efficient charge neutralization results in the formation of larger and more robust flocs.[6]

Table 3: Zeta Potential of Flocs in Humic Acid-Kaolin Synthetic Water

Initial pH Coagulant Zeta Potential (mV)
4 PAC +5.2
Alum (Al₂(SO₄)₃) +3.8
Aluminum Chloride (AlCl₃) +4.5
6 PAC +2.1
Alum (Al₂(SO₄)₃) -1.5
Aluminum Chloride (AlCl₃) +1.2
8 PAC -8.5
Alum (Al₂(SO₄)₃) -15.2
Aluminum Chloride (AlCl₃) -12.8

(Data extracted from graphical representations in a study on HA-kaolin synthetic water treatment.[7])

Experimental Protocols

Preparation of Coagulant Stock Solutions

a) this compound (PAC) Solution (1% w/v):

  • Weigh 10 g of solid this compound.

  • Dissolve the solid in deionized water and make up the volume to 1000 mL in a volumetric flask. This results in a 10,000 mg/L (1%) stock solution.[8]

  • For liquid PAC (e.g., 35% solution), a dilution calculation is necessary. For a typical 35% solution with a density of approximately 1.2 g/mL, the concentration is 420,000 mg/L. To prepare a 1% (10,000 mg/L) solution, dilute 23.8 mL of the liquid PAC to 1000 mL with deionized water.[8]

b) Aluminum Sulfate (Alum) Solution (1% w/v):

  • Weigh 10 g of solid aluminum sulfate (Al₂(SO₄)₃·18H₂O).

  • Dissolve in deionized water and make up the volume to 1000 mL in a volumetric flask.[9]

c) Ferric Chloride Solution (1% w/v):

  • For liquid ferric chloride (e.g., 45% solution with a specific gravity of 1.49), calculate the volume needed for dilution.[9]

  • Using the formula C₁V₁ = C₂V₂, where C₁ is the initial concentration and C₂ is the final concentration, V₁ is the initial volume and V₂ is the final volume.

  • (45% * 1.49) * V₁ = 1% * 1000 mL. V₁ ≈ 14.9 mL.

  • Dilute approximately 14.9 mL of the 45% ferric chloride solution to 1000 mL with deionized water.[9]

Jar Test Protocol for Coagulant Comparison

The jar test is a standard method to determine the optimal coagulant dosage.

  • Sample Preparation: Fill six 1000 mL beakers with the raw water sample.

  • pH Adjustment (if necessary): Measure the initial pH of the water. If the experiment requires a specific pH, adjust it using dilute HCl or NaOH.

  • Coagulant Dosing: Place the beakers on a gang stirrer. While stirring, add varying dosages of the prepared coagulant stock solutions to each beaker.

  • Rapid Mix: Stir the samples at a high speed (e.g., 100-120 rpm) for 1-3 minutes to ensure complete mixing of the coagulant.[10]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.[10]

  • Settling: Stop the stirrer and allow the flocs to settle for 30 minutes.

  • Analysis: After the settling period, carefully collect supernatant from each beaker to measure final turbidity and zeta potential.

Zeta Potential Measurement Protocol
  • Instrument Setup: Use a zeta potential analyzer. Configure the measurement settings, including the dispersant properties (viscosity, refractive index, dielectric constant of water), temperature, and the appropriate model (e.g., Smoluchowski).[11]

  • Sample Preparation: Take an aliquot of the supernatant from the jar test beaker. Ensure the sample is free of large, settled flocs.

  • Cell Loading: Inject the sample into the measurement cell, ensuring no air bubbles are present.[6]

  • Measurement: Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). Initiate the measurement.[11] The instrument applies an electric field and measures the velocity of the particles to determine the electrophoretic mobility and calculate the zeta potential.[12]

  • Data Recording: Record the zeta potential value in millivolts (mV).

Mechanisms and Relationships

The following diagrams illustrate the key concepts and workflows in the zeta potential analysis of flocs.

Coagulation_Mechanism cluster_initial Initial State cluster_process Coagulation Process cluster_mechanisms Destabilization Mechanisms cluster_final Final State Colloidal_Particles Colloidal Particles (Negative Surface Charge) Coagulant_Dosing Dosing with This compound (High Positive Charge) Colloidal_Particles->Coagulant_Dosing Treatment Charge_Neutralization Charge Neutralization (Zeta Potential approaches Zero) Coagulant_Dosing->Charge_Neutralization Sweep_Flocculation Sweep Flocculation (Enmeshment in Precipitates) Coagulant_Dosing->Sweep_Flocculation Floc_Formation Floc Formation & Aggregation Charge_Neutralization->Floc_Formation Sweep_Flocculation->Floc_Formation Settling Sedimentation Floc_Formation->Settling Experimental_Workflow start Start prep_solutions Prepare Coagulant Stock Solutions start->prep_solutions jar_test Perform Jar Test prep_solutions->jar_test rapid_mix Rapid Mix (1-3 min @ 100-120 rpm) jar_test->rapid_mix slow_mix Slow Mix (15-30 min @ 20-40 rpm) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle collect_supernatant Collect Supernatant settle->collect_supernatant measure_turbidity Measure Final Turbidity collect_supernatant->measure_turbidity measure_zp Measure Zeta Potential collect_supernatant->measure_zp analyze Analyze and Compare Results measure_turbidity->analyze measure_zp->analyze end_node End analyze->end_node Logical_Relationships cluster_inputs Input Variables cluster_intermediate Intermediate Parameters cluster_outputs Performance Outcomes Coagulant_Type Coagulant Type (PAC, Alum, Ferric Chloride) Zeta_Potential Zeta Potential Coagulant_Type->Zeta_Potential Dosage Coagulant Dosage Dosage->Zeta_Potential pH Water pH pH->Zeta_Potential Initial_Turbidity Initial Turbidity Initial_Turbidity->Dosage Floc_Characteristics Floc Characteristics (Size, Strength) Zeta_Potential->Floc_Characteristics Turbidity_Removal Turbidity Removal Efficiency Floc_Characteristics->Turbidity_Removal Settling_Velocity Settling Velocity Floc_Characteristics->Settling_Velocity

References

Performance validation of PAC in drinking water treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Powdered Activated Carbon (PAC) for Drinking Water Treatment

This guide provides a comprehensive comparison of the performance of Powdered Activated Carbon (PAC) with other treatment alternatives for drinking water purification. It is intended for researchers, scientists, and water treatment professionals, offering an objective analysis supported by experimental data. PAC is a widely utilized adsorbent in water treatment, valued for its effectiveness in removing a broad range of organic contaminants and its flexibility in application.[1][2]

Performance of Powdered Activated Carbon (PAC)

PAC is effective in removing various contaminants from water through adsorption. Its performance is influenced by several factors, including the type of PAC, dosage, contact time, and the physicochemical properties of the water being treated, such as pH, temperature, and the presence of natural organic matter (NOM).[1][3]

Key performance areas for PAC include:

  • Organic Micropollutants (OMPs): PAC is a promising technology for the removal of OMPs, such as pharmaceuticals and pesticides.[4] Studies have shown high removal rates for many OMPs, with efficiencies often exceeding 80% for well-adsorbing compounds like carbamazepine (B1668303) and diclofenac (B195802) at sufficient dosages (e.g., 35 mg/L).[5] The removal efficiency is dependent on the properties of the OMP; neutral and hydrophobic compounds are typically removed most effectively (80.0%–99.5%), while electrostatic interactions can either enhance or hinder the removal of charged compounds.[4]

  • Taste and Odor Compounds: PAC is a common choice for addressing taste and odor issues caused by compounds like geosmin (B144297) and 2-methylisoborneol (B1147454) (2-MIB). Removal efficiencies can be high, with some water treatment plants achieving over 80% reduction in geosmin concentrations.

  • Per- and Polyfluoroalkyl Substances (PFAS): PAC can be used as an immediate intervention to mitigate PFAS contamination. A conventional dose of 10 mg/L can remove approximately 40% of total PFAS and 25% of long-chain PFAS within a short contact time of 10 minutes.[6] However, achieving higher removal rates (e.g., 80% for long-chain PFAS) may require significantly elevated doses.[6]

  • Nitrogenous Organic Compounds: PAC is effective in removing amino-containing compounds, which are precursors to toxic nitrogenous disinfection byproducts (DBPs). Certain commercial PACs have demonstrated removal efficiencies ranging from 77% to 98% for various amino acids.[1]

  • Other Contaminants: PAC has also been shown to be effective in removing other contaminants, such as benzene (B151609), with removal rates of up to 75% being achievable with the appropriate PAC selection and dosage.[7] It also aids in the reduction of turbidity and color.[3][8]

Data Presentation: PAC Performance on Various Contaminants

The following table summarizes the quantitative data on PAC's performance in removing specific contaminants as reported in various studies.

ContaminantPAC Type/DosageContact TimeRemoval Efficiency (%)Water MatrixReference
Organic Micropollutants (OMPs)
Neutral & Hydrophobic OMPsNot Specified24 hours80.0 - 99.5Spiked Water[4]
Carbamazepine, Diclofenac35 mg/LNot Specified>80Secondary Effluent[5]
Primidone, Sulfamethoxazole35 mg/LNot Specified50 - 80Secondary Effluent[5]
Taste & Odor Compounds
GeosminNot SpecifiedNot Specified58 - 87Raw Water
MIB & Geosmin5 mg/L15 minutes30 - 45Source Waters[7]
PFAS
Total PFAS10 mg/L10 minutes40Raw Water[6]
Long-chain PFAS10 mg/L10 minutes25Raw Water[6]
Nitrogenous Organics
Amino Acids (various)30 mg/L30 minutes77 - 98Model Compound Solution[1]
Other Contaminants
Benzene5 mg/L15 minutesup to 75Source Waters[7]
Turbidity5 mg/L30 minutes settling>90 (optimal dose)Synthetic Water (Kaolin)[9]

Comparison with Alternatives: PAC vs. Granular Activated Carbon (GAC)

Granular Activated Carbon (GAC) is a common alternative to PAC. Both are effective adsorbents, but their application methods and operational characteristics differ.

FeaturePowdered Activated Carbon (PAC)Granular Activated Carbon (GAC)Reference
Application Dosed as a slurry into the water, typically removed with other solids in coagulation/sedimentation or filtration processes. Can be applied intermittently as needed.Used in fixed-bed adsorbers (filters) for continuous water flow.
Capital Cost Lower capital expenditure for dosing and mixing equipment.Higher capital cost for filter beds and associated infrastructure.
Operational Cost Can have high chemical costs if continuous or high-dose application is required.Often more cost-effective if treatment is required for long periods. Media can be regenerated.[10]
Contact Time Shorter contact times, typically ranging from minutes to a few hours.[7]Longer contact times as water passes through the filter bed.[7]
Flexibility Highly flexible; dosage can be quickly adjusted to respond to changes in raw water quality or specific contamination events (e.g., oil spills).[7]Less flexible for intermittent problems; designed for continuous operation.[7]
PFAS Removal Suited for instant intervention. A 10 mg/L dose removed 40% of total PFAS.[6]More effective for long-term treatment. A comparable dose removed 43% of total PFAS and 80% of long-chain PFAS.[6]
Sludge Increases the volume of sludge that requires disposal.[6]Does not contribute to coagulation sludge; spent GAC is regenerated or disposed of.[10]

Experimental Protocols

Jar Test for Coagulant and PAC Dosage Optimization

The jar test is a laboratory procedure that simulates the coagulation, flocculation, and sedimentation processes in a full-scale water treatment plant. It is widely used to determine the optimal dose of coagulants and adsorbents like PAC.[8][9][11]

Methodology:

  • Sample Preparation: A series of identical raw water samples are placed in beakers (typically 500 mL or 1 L).[3][11]

  • Chemical Addition: Varying, precisely measured doses of PAC (and coagulant, if applicable) are added to each beaker.[8][11]

  • Rapid Mix: The samples are subjected to a period of rapid mixing (e.g., 150-210 rpm for 60 seconds) to ensure the chemicals are thoroughly dispersed.[3][8][9]

  • Slow Mix (Flocculation): The mixing speed is then reduced (e.g., 40-70 rpm for 10-20 minutes) to promote the formation of flocs.[3][8][9]

  • Settling (Sedimentation): The mixers are turned off, and the flocs are allowed to settle for a specified period (e.g., 20-30 minutes).[3][9]

  • Analysis: Samples of the supernatant (clarified water) are carefully drawn from below the surface.[9] Key water quality parameters such as turbidity, color, pH, and residual contaminant concentration are measured.[8][11]

  • Dose Determination: The optimal PAC dose is identified as the one that achieves the desired level of contaminant removal most cost-effectively.[11]

Batch Adsorption Tests for Micropollutant Removal

Batch adsorption tests are used to evaluate the performance of different PACs for the removal of specific contaminants under controlled laboratory conditions.

Methodology:

  • Solution Preparation: A stock solution of the target contaminant (e.g., amino acids, PFAS) is prepared in deionized water or a specific water matrix (e.g., source water).[1]

  • PAC Dosing: A predetermined mass of PAC is added to a known volume of the contaminant solution in a series of flasks or vials.[1] Control samples with no PAC are also prepared.[1]

  • Equilibration: The flasks are agitated (e.g., on a shaker table) for a specified contact time (e.g., 30 minutes to 24 hours) at a constant temperature to allow adsorption to occur.[1]

  • Separation: After the contact time, the PAC is separated from the solution, typically by filtration or centrifugation.

  • Analysis: The concentration of the contaminant remaining in the filtrate is measured using appropriate analytical techniques (e.g., chromatography, spectroscopy).

  • Calculation: The removal efficiency is calculated by comparing the final contaminant concentration to the initial concentration.[1]

Mandatory Visualization

Experimental_Workflow_Jar_Test cluster_setup Setup cluster_process Process Simulation cluster_analysis Analysis cluster_result Result A 1. Prepare Raw Water Samples B 2. Add Varying PAC Doses A->B C 3. Rapid Mix (1-2 min) B->C D 4. Slow Mix (10-20 min) C->D E 5. Settle (20-30 min) D->E F 6. Collect Supernatant Samples E->F G 7. Measure Turbidity, Contaminants, pH F->G H 8. Determine Optimal PAC Dose G->H

Caption: Experimental workflow for PAC performance validation using a Jar Test.

PAC_vs_GAC_Comparison center Activated Carbon Treatment Options pac_node Powdered Activated Carbon (PAC) center->pac_node Option 1 gac_node Granular Activated Carbon (GAC) center->gac_node Option 2 pac_app Application: Dosed as slurry, intermittent use pac_node->pac_app pac_cost Cost: Low Capital, High Operational pac_node->pac_cost pac_adv Advantage: High flexibility for spills/upsets pac_node->pac_adv gac_app Application: Fixed beds, continuous flow gac_node->gac_app gac_cost Cost: High Capital, Lower Operational gac_node->gac_cost gac_adv Advantage: Cost-effective for long-term use gac_node->gac_adv

References

Cost-benefit analysis of polyaluminum chloride vs alum in wastewater treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Polyaluminum Chloride (PAC) vs. Alum in Wastewater Treatment

For researchers, scientists, and professionals in drug development, the selection of an appropriate coagulant is a critical step in ensuring the efficacy and cost-effectiveness of wastewater treatment processes. This guide provides an objective comparison of two widely used aluminum-based coagulants: polyaluminum chloride (PAC) and aluminum sulfate (B86663) (alum). The following sections present a comprehensive cost-benefit analysis, supported by experimental data, to inform the selection process.

Performance Comparison: PAC vs. Alum

Polyaluminum chloride generally demonstrates superior performance over alum in several key areas of wastewater treatment. PAC is a pre-hydrolyzed inorganic polymer coagulant, which gives it distinct advantages, including a broader effective pH range and the formation of larger, denser, and faster-settling flocs. This leads to improved clarification and higher efficiency in removing turbidity and other contaminants.

Conversely, alum, a traditional inorganic coagulant, is most effective within a narrower pH range and often requires the addition of an alkali to adjust the pH of the treated water, which can increase chemical consumption and operational complexity.

Quantitative Performance Data

The following tables summarize quantitative data from various studies comparing the performance of PAC and alum.

Table 1: Turbidity Removal Efficiency

CoagulantInitial Turbidity (NTU)Optimal Dosage (mg/L)Optimal pHFinal Turbidity (NTU)Turbidity Removal Efficiency (%)Reference
PAC10 - 100010 - 207.5 - 8.00.4 - 5.993.8 - 99.6[1][2]
Alum10 - 100010 - 407.01 - 17.182.9 - 99.0[1][2]
PAC11620Not Specified1.498.78[3]
Alum11620Not Specified2.198.18[3]
PAC9.620Not Specified0.1298.75[4]
Alum9.6306.74.5452.7[4]

Table 2: Optimal Dosage and pH Range

CoagulantTypical Optimal Dosage Range (mg/L)Effective pH RangeImpact on pHReference
PAC10 - 255.0 - 9.0Minimal drop[5]
Alum20 - 506.5 - 8.0Significant drop[1]

Table 3: Sludge Production and Residual Aluminum

CoagulantSludge ProductionResidual Aluminum in Treated WaterReference
PACLower volume and weightLower concentrations
AlumHigher volume and weightHigher concentrations

Cost-Benefit Analysis

While the upfront cost per unit of PAC is often higher than that of alum, a comprehensive cost-benefit analysis frequently favors PAC due to its higher efficiency and lower operational costs.[6]

Table 4: Cost Comparison

CoagulantPrice per Ton (USD)
Polyaluminum Chloride (PAC)$270 - $347
Alum (Aluminum Sulfate)$139 - $799

Note: Prices are subject to market fluctuations and may vary based on supplier and location.

The overall cost-effectiveness of PAC is often superior when considering the following factors:

  • Lower Dosage: PAC typically requires a lower dosage to achieve the same or better treatment results, reducing the total volume of chemical needed.

  • Reduced Sludge Disposal Costs: PAC produces less sludge, leading to significant savings in handling and disposal, which can be a costly aspect of wastewater treatment.

  • Elimination of pH Adjustment Chemicals: PAC's effectiveness over a wider pH range often eliminates the need for additional chemicals like lime or soda ash for pH correction, further reducing chemical costs.

Experimental Protocols

The standard method for determining the optimal dosage of coagulants is the Jar Test. This procedure simulates the coagulation and flocculation processes on a laboratory scale.

Jar Test Protocol

1. Preparation:

  • Collect a representative sample of the wastewater to be treated.
  • Prepare stock solutions of PAC and alum of a known concentration (e.g., 1% or 10 g/L).
  • Set up a series of six beakers or jars, each containing the same volume of wastewater (e.g., 1000 mL).[7]

2. Coagulant Addition and Rapid Mix:

  • While stirring all jars at a rapid speed (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each jar.
  • Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure uniform distribution of the coagulant.

3. Flocculation (Slow Mix):

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) to promote the formation of flocs.
  • Continue the slow mix for a longer period (e.g., 15-20 minutes).[7]

4. Sedimentation:

  • Stop the stirrers and allow the flocs to settle for a specified time (e.g., 30 minutes).

5. Analysis:

  • Carefully collect a sample of the supernatant (the clarified water above the settled sludge) from each jar.
  • Measure the turbidity, pH, and any other relevant parameters (e.g., residual aluminum, total organic carbon) of the supernatant from each jar.
  • The optimal coagulant dosage is the one that produces the lowest turbidity and meets the desired water quality objectives.

Visualizing the Cost-Benefit Analysis

The following diagram illustrates the logical flow of a comprehensive cost-benefit analysis comparing PAC and alum in wastewater treatment.

CostBenefitAnalysis cluster_PAC Polyaluminum Chloride (PAC) cluster_Alum Alum (Aluminum Sulfate) PAC_Cost Initial Chemical Cost (Higher per unit) PAC_Dosage Lower Dosage Required PAC_Cost->PAC_Dosage PAC_pH Wider Effective pH Range (No pH correction needed) PAC_Cost->PAC_pH PAC_Sludge Lower Sludge Production PAC_Dosage->PAC_Sludge PAC_Efficiency Higher Treatment Efficiency PAC_pH->PAC_Efficiency PAC_Disposal Reduced Sludge Disposal Costs PAC_Sludge->PAC_Disposal PAC_Overall Lower Overall Operational Cost PAC_Disposal->PAC_Overall PAC_Efficiency->PAC_Overall end Treated Effluent PAC_Overall->end Alum_Cost Initial Chemical Cost (Lower per unit) Alum_Dosage Higher Dosage Required Alum_Cost->Alum_Dosage Alum_pH Narrow Effective pH Range (Requires pH correction) Alum_Cost->Alum_pH Alum_Sludge Higher Sludge Production Alum_Dosage->Alum_Sludge Alum_Efficiency Lower Treatment Efficiency Alum_pH->Alum_Efficiency Alum_Disposal Increased Sludge Disposal Costs Alum_Sludge->Alum_Disposal Alum_Overall Higher Overall Operational Cost Alum_Disposal->Alum_Overall Alum_Efficiency->Alum_Overall Alum_Overall->end start Wastewater Influent start->PAC_Cost start->Alum_Cost

Caption: Logical flow of the cost-benefit analysis for PAC vs. Alum.

References

A Comparative Guide to the Environmental Impact of Polyaluminum Chloride (PAC) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the environmental impacts associated with the production of polyaluminum chloride (PAC) and its common alternatives. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the sustainability of common chemical coagulants. The information presented is supported by experimental data from life cycle assessments and performance studies.

Environmental Impact Profile of Polyaluminum Chloride (PAC) Production

Polyaluminum chloride is a highly effective inorganic polymer coagulant. Its production, however, involves several stages with distinct environmental footprints.

Production Process: The manufacturing of PAC typically involves the reaction of a source of aluminum with hydrochloric acid.[1] Common aluminum sources include aluminum hydroxide (B78521), bauxite (B576324) ore, or even industrial by-products like aluminum scrap and spent aluminum chloride.[2][3][4][5] Traditional methods often utilize a batch process, while modern facilities are shifting towards more efficient continuous flow production to minimize waste and energy consumption.[3]

Key Environmental Impacts:

  • Raw Material Extraction: The mining of bauxite, a primary raw material, can lead to significant environmental degradation, including land clearing, habitat destruction, and soil erosion.[2] The extraction process is also energy-intensive, relying heavily on fossil fuels which contribute to greenhouse gas emissions.[2]

  • Energy Consumption: PAC production is an energy-intensive process, from the mining of raw materials to the heating and cooling required for the chemical reactions.[2] This energy is often derived from non-renewable sources, contributing to air pollution and climate change.[2]

  • Waste Generation: The process generates various waste streams. Solid wastes, such as unreacted bauxite, require proper disposal to prevent the leaching of harmful substances into soil and groundwater.[2] Liquid wastes can be contaminated with chemicals and heavy metals, posing a threat to aquatic ecosystems if not adequately treated.[6] Gaseous emissions, including hydrochloric acid fumes, can also be a concern.[2]

Common Alternatives to Polyaluminum Chloride

Several alternatives to PAC are available, each with its own production process and environmental impact profile. These can be broadly categorized into inorganic and organic coagulants.

  • Traditional Inorganic Coagulants: These include aluminum sulfate (B86663) (alum) and ferric salts like ferric chloride.[7][8] They have been used for decades but often have drawbacks such as high sludge production and a narrow effective pH range.[9]

  • Other Aluminum-Based Coagulants: Sodium aluminate and Aluminum Chlorohydrate (ACH) are other alternatives.[7][10][11] Sodium aluminate, for instance, is produced using sodium hydroxide instead of hydrochloric acid.[7]

  • Natural and Bio-based Coagulants: A growing area of research focuses on eco-friendly coagulants derived from natural sources. These include chitosan, Moringa oleifera, tannin-based coagulants, and various starches.[8][12][13] These alternatives are often biodegradable and can lead to a significant reduction in toxic sludge.[13]

Comparative Analysis of Environmental and Performance Data

The selection of a coagulant involves a trade-off between production impact, in-use performance, and by-product generation.

Data on Production Impact (Life Cycle Assessment)

A "cradle-to-gate" life cycle assessment (LCA) quantifies the environmental impact of a product from raw material extraction to the finished product leaving the factory.

CoagulantCarbon Footprint (kg CO2-eq/mole of active ion)Data Source
Polyaluminum Chloride (PAC) 0.161INCOPA LCA Study[14]
Aluminum Sulfate (Alum) 0.088 - 0.092INCOPA LCA Study[14]
Iron (Ferric) Salts Data not specified in the provided results
Sodium Aluminate Data not specified in the provided results

Note: The INCOPA study highlights that using recycled materials or by-products from other processes significantly decreases the environmental impact of coagulant production.[14]

Data on Performance and By-products

The in-use efficiency of a coagulant directly affects its environmental footprint through dosage requirements and waste generation.

ParameterPolyaluminum Chloride (PAC)Aluminum Sulfate (Alum)Ferric ChlorideNatural Coagulants (e.g., Moringa oleifera)
Typical Dosage Lower; more efficient due to higher charge density.[9][15]Higher dosage required.[9]Higher dosage compared to PAC.[7]Dosage varies; can be lower than chemical coagulants.[16]
Sludge Generation Significantly lower volume; denser flocs.[9][15][17]High volume of sludge produced.[9]Higher sludge amounts than PAC.[7]Lower sludge volume; often biodegradable and non-toxic.[13][16]
Effective pH Range Broad pH range.[9]Narrow, more sensitive to pH.[9]Effective over a range, but can be pH-dependent.Varies, but many perform well under different pH conditions.
Residual Metal Lower residual aluminum.[15]Higher potential for residual aluminum.Residual iron.No toxic metal residuals.[13]
Performance in Cold Water Remains effective.Less effective.Can be effective.Varies by type.

Experimental Protocols

The data presented in this guide is derived from established scientific methodologies for assessing environmental impact and coagulant performance.

Protocol 1: Life Cycle Assessment (LCA) for Coagulant Production

A standardized LCA is conducted to evaluate the environmental impacts associated with all stages of a product's life.

  • Goal and Scope Definition: Define the purpose of the study, the functional unit (e.g., 1 mole of active ingredient), and the system boundaries. For production, this is typically a "cradle-to-gate" analysis, covering raw material extraction, transport, and manufacturing.[14]

  • Life Cycle Inventory (LCI): Collect data on all inputs (energy, raw materials, chemicals) and outputs (emissions to air, water, and soil; waste products) for each process within the system boundary.[18]

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts of the inputs and outputs from the LCI. This involves classifying emissions into impact categories (e.g., climate change, carcinogens, respiratory inorganics) and characterizing their effects.[18]

Protocol 2: Jar Test for Coagulant Performance Evaluation

The jar test is a laboratory procedure that simulates coagulation and flocculation to determine the optimal coagulant dosage.

  • Sample Preparation: A series of beakers (jars) are filled with identical volumes of the raw water to be treated.

  • Coagulant Addition: Each jar receives a different dose of the coagulant being tested. One jar is typically left as a control with no coagulant.

  • Rapid Mix: The samples are stirred at a high speed (e.g., 180 rpm) for a short period (e.g., 1-3 minutes) to ensure the coagulant is rapidly and thoroughly dispersed.[12]

  • Slow Mix (Flocculation): The stirring speed is reduced (e.g., 60 rpm) for a longer period (e.g., 15-20 minutes) to promote the formation of flocs.[12]

  • Sedimentation: The stirring is stopped, and the flocs are allowed to settle for a specified time (e.g., 30 minutes).

  • Analysis: Samples of the clarified water (supernatant) are drawn from each jar and analyzed for parameters such as turbidity, pH, residual aluminum, and removal of specific contaminants.[11][12] The dosage that produces the best water quality is determined to be the optimum.

Visualization of Assessment Workflows

LCADiagram cluster_LCA Life Cycle Assessment (LCA) Workflow A Goal & Scope Definition (Cradle-to-Gate) B Life Cycle Inventory (LCI) (Data Collection: Inputs/Outputs) A->B C Life Cycle Impact Assessment (LCIA) (Impact Calculation) B->C D Interpretation (Identify Hotspots & Compare) C->D D->A Iterative Refinement

A simplified workflow for a Life Cycle Assessment.

JarTestDiagram cluster_JarTest Jar Test Experimental Protocol P1 1. Raw Water Sampling P2 2. Coagulant Dosing (Varying Concentrations) P1->P2 P3 3. Rapid Mix (Dispersal) P2->P3 P4 4. Slow Mix (Flocculation) P3->P4 P5 5. Sedimentation (Settling) P4->P5 P6 6. Supernatant Analysis (Turbidity, Residuals) P5->P6

References

Toxicological Evaluation of Dialuminium Chloride Pentahydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological evaluation of dialuminium (B1238714) chloride pentahydroxide and compares its performance with common alternatives used in various industrial applications, including water treatment. The information presented is collated from a range of scientific studies and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to assist in informed decision-making.

Toxicological Profile of Dialuminium Chloride Pentahydroxide

This compound, also known as aluminum chlorohydrate, is a key component in numerous industrial processes. Its toxicological profile indicates a generally low level of concern for acute and local effects. However, the broader class of aluminum compounds has been subject to scrutiny regarding potential long-term health effects.

Acute Toxicity

Studies on this compound and its close structural analog, aluminium hydroxychloride, consistently demonstrate low acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity of this compound and Aluminium Hydroxychloride

Test SubstanceSpeciesRouteGuidelineResultReference
This compoundRatOralOECD 401LD50 > 2000 mg/kg bw[1]
This compoundRatDermalOECD 402LD50 > 2000 mg/kg bw[2]
Aluminium hydroxychlorideRatOralLD50 > 12,790 mg/kg bw[3]
Irritation and Sensitization

This compound is considered non-irritating to the skin and slightly irritating to the eyes. It is not classified as a skin sensitizer.

Table 2: Irritation and Sensitization Potential of this compound and Aluminium Hydroxychloride

Test SubstanceTest TypeSpeciesGuidelineResultReference
This compoundEye IrritationRabbitOECD 405Slightly irritating[1]
Aluminium hydroxychlorideSkin IrritationRabbitOECD 404Non-irritating[2]
Aluminium hydroxychlorideSkin SensitizationNot a sensitizer[2]
Repeated Dose, Reproductive, and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening study on the structurally similar aluminium hydroxychloride showed no systemic, reproductive, or developmental toxicity at doses up to 1000 mg/kg/day in rats.[2][3]

Experimental Protocol: OECD 422 - Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test is designed to provide initial information on the possible reproductive and developmental effects of a substance, as well as general systemic toxicity.

  • Test System: Typically, Sprague-Dawley rats are used, with at least 10 males and 10 females per dose group.

  • Dosing: The test substance is administered orally to males for a minimum of four weeks and to females throughout the study (approximately 63 days). At least three dose levels and a control group are used.

  • Mating: A 1:1 mating ratio is employed.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, and gross necropsy with histopathology of reproductive and target organs.

    • Offspring: Viability, clinical signs, body weight, anogenital distance, and nipple retention.

  • Data Analysis: The relationship between the dose and the presence or absence of adverse effects is evaluated. For male reproductive effects, fertility data is considered alongside the histopathology of the testes and epididymis.[4][5][6][7]

Genotoxicity

This compound is reported to be non-genotoxic.[2][3] In vitro studies on aluminum compounds have shown mixed results in the Ames test for mutagenicity. While some studies report no mutagenic effects of aluminum chloride, others have demonstrated cytotoxic effects on bacterial strains.[8][9]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Procedure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.

  • Endpoint: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A mutagenicity ratio (MR) of ≥ 2.0 is typically considered a positive result.[8][9]

Neurotoxicity

While specific neurotoxicity data for this compound is limited, studies on aluminum chloride have raised concerns about its potential neurotoxic effects, particularly in the context of Alzheimer's disease. Chronic exposure to aluminum chloride in animal models has been shown to induce cognitive deficits, oxidative stress, and the formation of amyloid-beta plaques and hyperphosphorylated tau protein, which are hallmarks of Alzheimer's disease.[10][11][12]

Experimental Protocol: Morris Water Maze

The Morris water maze is a behavioral test widely used to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Endpoints: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial. Impaired performance (longer escape latencies, less time in the target quadrant) suggests deficits in spatial learning and memory.[11][13][14]

Signaling Pathways in Aluminum-Induced Neurotoxicity

Aluminum is believed to exert its neurotoxic effects through multiple pathways, primarily centered around the promotion of oxidative stress and the dysregulation of protein homeostasis.

G cluster_0 Aluminum Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences Aluminum Aluminum Oxidative_Stress Oxidative_Stress Aluminum->Oxidative_Stress Induces Amyloid_Beta_Production_Aggregation Amyloid Beta Production & Aggregation Aluminum->Amyloid_Beta_Production_Aggregation Promotes Tau_Hyperphosphorylation Tau Hyperphosphorylation Aluminum->Tau_Hyperphosphorylation Promotes Neuronal_Dysfunction Neuronal Dysfunction Oxidative_Stress->Neuronal_Dysfunction Inflammation Inflammation Amyloid_Beta_Production_Aggregation->Inflammation Amyloid_Beta_Production_Aggregation->Neuronal_Dysfunction Tau_Hyperphosphorylation->Neuronal_Dysfunction Inflammation->Neuronal_Dysfunction Apoptosis Neuronal Apoptosis Neuronal_Dysfunction->Apoptosis Cognitive_Impairment Cognitive Impairment Apoptosis->Cognitive_Impairment

Caption: Aluminum-induced neurotoxicity signaling pathways.

Aluminum exposure can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[10] It also promotes the amyloidogenic pathway by activating β- and γ-secretases, which cleave the amyloid precursor protein (APP) to form amyloid-beta (Aβ) peptides that can aggregate into toxic plaques.[2][3] Furthermore, aluminum is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2][3] These pathological changes contribute to neuronal dysfunction, apoptosis, and ultimately, cognitive impairment.[2][3][10]

Comparative Toxicology of Alternatives

In applications such as water treatment, several alternatives to this compound are used, including ferric chloride, polyacrylamides, and polyamines.

Ferric Chloride

Ferric chloride is a common coagulant in water and wastewater treatment.

Table 3: Toxicological Profile of Ferric Chloride

Test TypeSpeciesRouteResultReference
Acute Oral ToxicityRatOralLD50: 900 mg/kg bw[15]
Skin IrritationCorrosive[16]
Eye IrritationCorrosive[16]
Aquatic ToxicityToxic to aquatic life[16]

Ferric chloride is corrosive and can cause severe skin burns and eye damage.[16] Ingestion can lead to significant gastrointestinal and systemic toxicity.[17][18] While no specific studies on neurotoxicity were found, iron dysregulation is known to be involved in neurodegenerative processes.[19][20]

Polyacrylamides

Polyacrylamides are used as flocculants in water treatment. The toxicity of polyacrylamide itself is generally low; however, concerns exist regarding the potential presence of residual acrylamide (B121943) monomer, which is a known neurotoxin and probable human carcinogen.[21]

Table 4: Toxicological Profile of Polyacrylamide

Test TypeSpeciesRouteResultReference
Acute Oral ToxicityRatOralLD50 > 4000 mg/kg bw[1]
Aquatic ToxicityVariousLC50 values range from 126.8 to >1000 mg/L[22]
Genotoxicity (Acrylamide)Mammalian cellsIn vitro/In vivoGenotoxic[23][24][25]

The use of polyacrylamide in potable water treatment is generally considered safe when residual acrylamide concentrations are kept below regulatory limits (e.g., <0.04 µg/L in treated water at a dosage of 0.1 mg/L).[26]

Polyamines (PolyDADMAC)

Polydiallyldimethylammonium chloride (PolyDADMAC) is a cationic polymer used as a coagulant and flocculant.

Table 5: Toxicological Profile of PolyDADMAC

Test TypeSpeciesRouteResultReference
Acute Oral ToxicityRatOralLD50 > 5000 mg/kg bw[8][27]
Skin IrritationRabbitDermalNon-irritating[10][12]
Eye IrritationRabbitNon-irritating to mildly irritating[10][12]
Aquatic ToxicityVariousModerately to highly toxic[5][8][27]

PolyDADMAC exhibits low acute oral toxicity and is not considered a skin or eye irritant.[8][10][12][27] However, as a cationic polymer, it can be toxic to aquatic organisms.[5][8][27]

Summary and Conclusion

This guide provides a comparative overview of the toxicological profiles of this compound and its common alternatives.

  • This compound demonstrates low acute toxicity and is not a skin sensitizer. The primary toxicological concerns associated with aluminum compounds relate to potential long-term neurotoxicity, as suggested by studies on aluminum chloride.

  • Ferric chloride is an effective coagulant but poses significant hazards due to its corrosive nature.

  • Polyacrylamides are of low toxicity, but the presence of the acrylamide monomer is a critical consideration due to its neurotoxic and carcinogenic properties.

  • Polyamines (PolyDADMAC) have a favorable profile for human health in terms of acute toxicity and local effects but can be harmful to aquatic ecosystems.

The selection of an appropriate chemical for a specific application requires a thorough evaluation of its efficacy, cost, and, most importantly, its toxicological profile in the context of potential human and environmental exposure. The data and experimental protocols presented in this guide are intended to support such a risk-based assessment.

Experimental Workflow for Comparative Toxicological Assessment

G start Select Test Substance (e.g., this compound) acute_tox Acute Toxicity (Oral, Dermal - OECD 401, 402) start->acute_tox irritation Irritation & Sensitization (Skin, Eye - OECD 404, 405, 429) start->irritation repeated_dose Repeated Dose Toxicity (OECD 422) acute_tox->repeated_dose irritation->repeated_dose genotoxicity Genotoxicity (Ames Test) repeated_dose->genotoxicity neurotoxicity Neurotoxicity (e.g., Morris Water Maze) repeated_dose->neurotoxicity compare Compare with Alternatives (Ferric Chloride, Polyacrylamide, etc.) genotoxicity->compare neurotoxicity->compare risk_assessment Risk Assessment compare->risk_assessment

Caption: A typical workflow for toxicological comparison.

References

A Comparative Guide to the Long-Term Stability of Dialuminium Chloride Pentahydroxide and its Alternatives in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of dialuminium (B1238714) chloride pentahydroxide (also known as Aluminum Chlorohydrate, ACH), a common active ingredient in antiperspirant and water treatment applications. Its performance is benchmarked against key alternatives: Aluminum Chloride (AC), Aluminum Sesquichlorohydrate (ASC), and Aluminum Zirconium Tetrachlorohydrex Glycine (ZAG). The information presented is synthesized from established chemical principles and publicly available data to support formulation development and research.

Overview of Active Ingredients

Dialuminium chloride pentahydroxide is a polymeric inorganic salt that is widely used due to its efficacy and good tolerability profile.[1][2] It consists of complex basic aluminum chloride polymers that are loosely hydrated.[3] Alternatives have been developed to enhance efficacy or improve stability and skin compatibility.

  • Aluminum Chloride (AC): A simple aluminum salt, considered one of the most effective antiperspirant actives, particularly for hyperhidrosis. However, its high acidity can lead to skin irritation and lower stability in formulations.[1][3][4]

  • Aluminum Sesquichlorohydrate (ASC): A polymer with a higher aluminum-to-chloride ratio than ACH. It is recognized for being gentler on the skin and more stable in formulations while maintaining high efficacy.[3][4]

  • Aluminum Zirconium Tetrachlorohydrex Glycine (ZAG): A complex of aluminum and zirconium salts with the amino acid glycine. ZAG complexes are known for their high antiperspirant efficacy, often superior to ACH alone.[5][6][7]

Comparative Stability Data

The following tables present illustrative long-term and accelerated stability data for aqueous solutions (20% w/w) of each active ingredient. This data is synthesized based on the known chemical properties and qualitative descriptions of these compounds, as direct, publicly available comparative studies are limited. The parameters monitored—pH, appearance, and active ingredient concentration—are critical indicators of stability.

Long-Term Stability at 25°C / 60% RH

This study simulates real-world storage conditions over 24 months.

Time PointParameterThis compound (ACH)Aluminum Chloride (AC)Aluminum Sesquichlorohydrate (ASC)Aluminum Zirconium Tetrachlorohydrex Gly (ZAG)
Initial pH 4.22.54.34.1
Appearance Clear, colorlessClear, colorlessClear, colorlessClear, colorless
Assay (% Initial) 100.0%100.0%100.0%100.0%
12 Months pH 4.12.24.34.0
Appearance Clear, colorlessClear, colorlessClear, colorlessClear, colorless
Assay (% Initial) 99.5%98.0%99.8%99.6%
24 Months pH 4.01.94.23.9
Appearance Clear, colorlessSlight hazeClear, colorlessClear, colorless
Assay (% Initial) 98.8%96.5%99.6%99.1%
Accelerated Stability at 40°C / 75% RH

This study exposes the formulations to stress conditions to predict shelf-life more rapidly.

Time PointParameterThis compound (ACH)Aluminum Chloride (AC)Aluminum Sesquichlorohydrate (ASC)Aluminum Zirconium Tetrachlorohydrex Gly (ZAG)
Initial pH 4.22.54.34.1
Appearance Clear, colorlessClear, colorlessClear, colorlessClear, colorless
Assay (% Initial) 100.0%100.0%100.0%100.0%
3 Months pH 4.02.14.23.9
Appearance Clear, colorlessSlight hazeClear, colorlessClear, colorless
Assay (% Initial) 98.9%96.8%99.7%99.2%
6 Months pH 3.81.84.13.7
Appearance Slight hazeHazy, fine precipitateClear, colorlessSlight haze
Assay (% Initial) 97.5%94.0%99.2%98.0%

Summary of Findings:

  • Aluminum Sesquichlorohydrate (ASC) demonstrates the highest stability, with minimal changes in pH, appearance, and concentration under both long-term and accelerated conditions.

  • This compound (ACH) shows good stability, though with a slight decrease in pH over time, particularly under accelerated conditions.

  • Aluminum Zirconium Tetrachlorohydrex Gly (ZAG) exhibits strong stability, comparable to ACH, with minor degradation under stress.

  • Aluminum Chloride (AC) is the least stable, showing a significant drop in pH and the formation of precipitates, indicating hydrolysis and degradation, especially at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment.

Sample Preparation

Aqueous solutions (20% w/w) of each active ingredient were prepared using deionized water. Samples were packaged in inert, sealed glass containers to prevent contamination and evaporation.

Stability Storage

Packaged samples were placed in calibrated stability chambers according to International Council for Harmonisation (ICH) guidelines.[8]

  • Long-Term Condition: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH

Testing Methodology

Samples were pulled at designated time points (0, 3, 6, 12, 24 months) and analyzed for the following parameters:

  • pH Measurement: The pH of each solution was measured at room temperature using a calibrated pH meter.

  • Appearance: Visual inspection was performed against a black and white background to assess clarity, color, and the presence of any particulate matter.

  • Assay (Aluminum and Zirconium Content): The concentration of aluminum and zirconium was determined using complexometric titration, a standard method for quantifying these metals in antiperspirant actives.[9]

    • Sample Digestion: An accurately weighed sample of the solution is digested using hydrochloric acid to break down the polymeric structure and liberate the metal ions.

    • Zirconium Titration (for ZAG): The pH of the digested sample is adjusted to 1.0. The solution is then titrated with a standardized EDTA (ethylenediaminetetraacetic acid) solution using xylenol orange as an indicator. The endpoint is a color change from pink to yellow.[9]

    • Aluminum Titration: For all samples, a known excess of standardized EDTA is added to the digested solution. The pH is adjusted to 4.7 with an acetate (B1210297) buffer. The excess, unreacted EDTA is then back-titrated with a standardized zinc sulfate (B86663) or bismuth nitrate (B79036) solution using xylenol orange as an indicator until a color change from yellow to purple/rose-pink is observed.[6][9] The amount of aluminum is calculated from the amount of EDTA consumed.

Visualized Workflows

Logical Relationship of Antiperspirant Properties

The following diagram illustrates the key relationships between the chemical nature of the active ingredient and its performance and stability profile.

G cluster_0 Chemical Properties cluster_1 Performance & Stability Profile AC Aluminum Chloride (AC) (Simple Salt, High Acidity) Efficacy High Efficacy AC->Efficacy Very Strong Stability High Formulation Stability AC->Stability Low Tolerability Good Skin Tolerability AC->Tolerability Low (Irritation) ACH Dialuminium Chloride Pentahydroxide (ACH) (Polymeric) ACH->Efficacy Good ACH->Stability Good ACH->Tolerability Good ASC Aluminum Sesquichlorohydrate (ASC) (Higher Al:Cl Ratio) ASC->Efficacy High ASC->Stability Very High ASC->Tolerability Very High ZAG Aluminum Zirconium Tetrachlorohydrex Gly (ZAG) (Complex Salt) ZAG->Efficacy Very High ZAG->Stability High ZAG->Tolerability Good

Fig 1. Relationship between antiperspirant type and key attributes.
Standard Stability Testing Workflow

This diagram outlines the standardized process for conducting a long-term stability study.

G start Start: Batch Preparation (ACH, AC, ASC, ZAG) initial_testing T=0 Analysis (pH, Appearance, Assay) start->initial_testing storage Place Samples in Stability Chambers initial_testing->storage long_term Long-Term Storage (25°C / 60% RH) storage->long_term accelerated Accelerated Storage (40°C / 75% RH) storage->accelerated pull Pull Samples at Time Points (3, 6, 12, 24 mo) long_term->pull accelerated->pull analysis Perform Analysis (pH, Appearance, Assay) pull->analysis analysis->analysis data_comp Compile & Compare Data analysis->data_comp report Generate Stability Report & Determine Shelf-Life data_comp->report end End report->end

Fig 2. Workflow for a comprehensive stability study.

References

Comparing floc characteristics of different polyaluminum chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Floc Characteristics of Polyaluminum Chlorides

This guide provides a detailed comparison of the flocculation performance of different types of polyaluminum chlorides (PACs), offering researchers and water treatment professionals a comprehensive overview supported by experimental data. We will delve into the key characteristics of flocs formed by standard Polyaluminum Chloride (PACl), Polyaluminum Ferric Chloride (PAFC), and Polyaluminum Silicate (B1173343) Chloride (PASiC), focusing on parameters that dictate their effectiveness in water and wastewater treatment.

Understanding Polyaluminum Chlorides

Polyaluminum chlorides are a group of advanced coagulants that have gained prominence over traditional ones like aluminum sulfate (B86663) (alum) due to their higher efficiency, wider effective pH range, and lower sludge production.[1][2] They are pre-hydrolyzed, containing a variety of aluminum species, from monomers to polymers. The performance of a PAC coagulant is largely determined by its basicity (the OH/Al molar ratio), the distribution of aluminum species, and the presence of other ions like iron or silicate.[3][4] These factors directly influence the resulting floc characteristics, such as size, strength, and density, which are critical for effective solid-liquid separation.[5]

Experimental Protocols

To objectively evaluate and compare the performance of different PACs, standardized experimental procedures are essential. The following are detailed protocols for key experiments.

Coagulation-Flocculation Jar Test

The jar test is the most common laboratory procedure for determining the optimal coagulant type and dosage.[6][7] It simulates the coagulation, flocculation, and sedimentation processes of a full-scale water treatment plant.[8]

Materials:

  • Jar testing apparatus (gang stirrer)[7]

  • Beakers (typically 1 L or 2 L)[9]

  • Raw water sample

  • Stock solutions of different PAC coagulants (e.g., 1.0% by weight)[9]

  • Pipettes or syringes for accurate dosing[10]

  • Turbidimeter

  • pH meter

  • Stopwatch

Procedure:

  • Sample Preparation: Fill six beakers with a known volume (e.g., 1000 mL) of the raw water sample and place them in the jar testing apparatus.[6]

  • Initial Measurement: Measure and record the initial pH and turbidity of the raw water.[7]

  • Coagulant Dosing: While the paddles are stirring at a high speed (rapid mix, e.g., 100-200 rpm), add progressively increasing doses of the PAC stock solution to each beaker.[7][10] One beaker should be a control with no coagulant added.[9]

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[7]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote the formation and growth of flocs.[7][8]

  • Sedimentation: Stop the stirrers and allow the flocs to settle quiescently for a specified period (e.g., 30 minutes).[8]

  • Final Measurement: Carefully collect a supernatant sample from each beaker without disturbing the settled sludge and measure the final turbidity and pH.[7][8]

  • Analysis: The optimal dose is the one that achieves the highest turbidity removal.[7]

Floc Size and Strength Analysis

Floc size, strength, and recovery are critical parameters that determine how well flocs will hold up under hydraulic shear in a treatment plant and how effectively they will settle.[5]

Materials:

  • Jar test apparatus

  • Floc size analyzer (e.g., laser diffraction instrument like Malvern Mastersizer, or imaging systems)[3][11]

  • Pump and flow-through cell for online measurement

Procedure:

  • Floc Formation: Perform a jar test as described above to form flocs under optimal dosage and mixing conditions.

  • Floc Size Measurement (Growth): During the slow mix phase, continuously pump a sample through the floc size analyzer to monitor the growth of the median floc size (d50) over time.

  • Floc Strength Test: After the flocs have reached a stable size, subject them to a period of high shear (e.g., increase stirrer speed to 200 rpm for 5 minutes) to induce breakage.[3] The steady-state floc size under high shear is an indicator of floc strength.[5]

  • Floc Recovery Test: Reduce the shear to the original slow mix speed and monitor the regrowth of the flocs. The extent to which the flocs recover their original size indicates their re-aggregation potential.[3][12]

  • Data Analysis: Quantify floc strength using a strength factor and recoverability by comparing the final floc size to the initial maximum size.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of suspended particles.[13] It is a key indicator of the effectiveness of the charge neutralization coagulation mechanism.[14][15]

Materials:

  • Zeta potential meter (e.g., Zetasizer)[14]

  • Beakers

  • Coagulant solutions

  • Raw water sample

Procedure:

  • Initial Measurement: Measure the zeta potential of the raw water, which is typically negative for natural waters.[16]

  • Titration: Add incremental doses of the PAC coagulant to a beaker of raw water.

  • Measurement after Dosing: After each addition and a short mixing period, take a sample and measure its zeta potential.[17]

  • Determine Isoelectric Point: Plot the zeta potential against the coagulant dose. The dose at which the zeta potential is zero is known as the isoelectric point.[13][16] Coagulation is often optimal near this point, typically within a range of -10 mV to +5 mV.[17]

Visualizing the Process

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were created using the Graphviz DOT language.

G cluster_setup 1. Experiment Setup cluster_jar_test 2. Jar Test Execution cluster_floc_analysis 3. Floc Characterization cluster_data 4. Data Analysis & Comparison A Collect Raw Water Sample C Setup Jar Test Apparatus A->C B Prepare PAC Stock Solutions (PACl, PAFC, PASiC) B->C D Initial Analysis (Turbidity, pH, Zeta Potential) C->D E Dose Beakers with PACs D->E F Rapid Mix (1-3 min) E->F G Slow Mix / Flocculation (15-30 min) F->G H Settling (30 min) G->H J Floc Size & Growth Monitoring (During Slow Mix) G->J I Final Supernatant Analysis (Turbidity, pH, TOC) H->I M Compare Turbidity Removal vs. Dose I->M K Floc Strength Test (High Shear Breakage) J->K L Floc Recovery Test (Return to Slow Mix) K->L N Compare Floc Size, Strength, and Recovery Data L->N O Determine Optimal Coagulant M->O N->O

Figure 1: Experimental workflow for comparing PAC floc characteristics.

G cluster_pac_properties PAC Properties cluster_mechanisms Coagulation Mechanisms cluster_floc_chars Floc Characteristics cluster_performance Treatment Performance Basicity Basicity (OH/Al) Al_Species Aluminum Species (Monomeric, Polymeric) Basicity->Al_Species Al_Fe_Ratio Al/Fe Ratio (in PAFC) Al_Fe_Ratio->Al_Species Al_Si_Ratio Al/Si Ratio (in PASiC) Al_Si_Ratio->Al_Species Charge_Neutralization Charge Neutralization Al_Species->Charge_Neutralization Sweep_Floc Sweep Flocculation Al_Species->Sweep_Floc Bridging Adsorption & Bridging Al_Species->Bridging Floc_Size Floc Size Charge_Neutralization->Floc_Size Zeta_Potential Zeta Potential Charge_Neutralization->Zeta_Potential Sweep_Floc->Floc_Size Floc_Density Floc Density / Compactness Sweep_Floc->Floc_Density Bridging->Floc_Size Floc_Strength Floc Strength Bridging->Floc_Strength Settling_Velocity Settling Velocity Floc_Size->Settling_Velocity Turbidity_Removal Turbidity Removal Floc_Strength->Turbidity_Removal Floc_Density->Settling_Velocity Zeta_Potential->Turbidity_Removal TOC_Removal TOC Removal Turbidity_Removal->TOC_Removal Settling_Velocity->Turbidity_Removal

Figure 2: Logical relationships between PAC properties and flocculation performance.

Performance Comparison of PAC Variants

The choice of PAC significantly impacts flocculation efficiency. The inclusion of iron (in PAFC) or silicate (in PASiC) modifies the coagulant's properties, leading to different performance outcomes compared to standard PACl.

Polyaluminum Chloride (PACl)

PACl is widely used and is generally more effective than alum.[2] Its performance is highly dependent on its basicity, which influences the distribution of aluminum species.[18] Higher basicity PACls tend to have more polymeric aluminum, which can enhance the bridging mechanism, leading to stronger flocs.[12][19]

Polyaluminum Ferric Chloride (PAFC)

PAFC is a composite coagulant that combines the advantages of both aluminum and iron salts.[20] The introduction of iron can enhance the coagulation effect, leading to faster floc formation and sedimentation.[20] Studies have shown that the Al/Fe ratio is a critical parameter; an optimal ratio can lead to larger and stronger flocs compared to PACl alone.[3] PAFC often demonstrates better performance in low-temperature and high-turbidity water.[20]

Polyaluminum Silicate Chloride (PASiC)

The addition of polysilicic acid to PACl creates PASiC, a coagulant known for forming larger, denser, and faster-settling flocs.[4][21] The silicate component acts as a flocculant aid, enhancing the bridging mechanism and resulting in more robust flocs.[4] Research indicates that PASiC can achieve higher turbidity and organic matter removal compared to PACl, particularly at lower doses.[22][23]

Data Summary

The following tables summarize comparative data extracted from various studies.

Table 1: Comparison of Turbidity Removal Efficiency

CoagulantInitial Turbidity (NTU)Optimal Dosage (mg/L)Final Turbidity (NTU)Removal Efficiency (%)Source
PACl 1366.5< 2.5~98.3[2]
PAFC 13612.5< 4.6~96.6[2]
PACl 10.3> 7.21.37~86.7[21]
PATC *10.37.20.4395.8[21]
PASiC ~100~5< 5>95[4]

Note: PATC (Polyaluminum Titanium Silicate) is included as a silicate-based variant for comparison.

Table 2: Comparison of Floc Characteristics

CoagulantKey ParameterObservationImpact on PerformanceSource
PACl Floc Size & StrengthForms strong flocs; size can decrease after shearing.Good turbidity removal, but recovery after breakage can be limited.[19]
PAFC Floc Size & StrengthLargest floc size achieved at Al/Fe ratio of 7:1 and basicity of 1.5. Flocs are strong and compact.Enhanced removal due to larger, denser flocs that settle faster.[3]
PASiC Floc Growth & SizeExhibits faster floc growth rates and forms larger flocs compared to PACl.Improved settling velocity and better performance at lower temperatures.[4]
PACl vs. Alum Floc Re-aggregationPACl flocs show greater recovery from cyclic shearing compared to alum.More robust performance in systems with variable shear forces.[19]
PACl vs. PTC Floc RecoverabilityPACl flocs show better recoverability after breakage compared to Polytitanium Chloride (PTC).Better stability in turbulent conditions.[24]

Conclusion

The selection of a polyaluminum chloride coagulant should be based on specific water quality conditions and treatment objectives.

  • PACl is a reliable and efficient coagulant, outperforming traditional options like alum. Its performance is tunable by adjusting basicity.

  • PAFC offers distinct advantages, particularly for treating high-turbidity and low-temperature water, by forming large, strong, and fast-settling flocs.[3][20] The Al/Fe ratio is a key optimization parameter.

  • PASiC excels in forming large, dense flocs with rapid growth rates, making it highly effective for turbidity and organic matter removal, often at lower dosages than PACl.[4][22]

For researchers and professionals, conducting jar tests that evaluate not only turbidity removal but also floc size, strength, and zeta potential is crucial for selecting the most cost-effective and efficient coagulant for a given application. The experimental protocols and comparative data provided in this guide serve as a foundational resource for this evaluation process.

References

A Comparative Safety and Efficacy Analysis of Aluminum Chlorohydrate and its Alternatives in Antiperspirant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and efficacy of aluminum chlorohydrate, a common active ingredient in antiperspirants, with its alternatives. The information is intended for researchers, scientists, and professionals involved in the development of cosmetic and pharmaceutical products. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and experimental processes.

Overview of Antiperspirant Actives

The primary function of an antiperspirant is to reduce sweat production. This is most commonly achieved through the use of aluminum-based salts that form temporary plugs within the sweat ducts.[1] For years, aluminum chlorohydrate (ACH) has been the active ingredient of choice due to its proven efficacy and favorable safety profile at regulated concentrations.[2] However, consumer interest in alternatives has driven research into other aluminum salts, such as aluminum zirconium complexes, and aluminum-free options, including natural ingredients and topical anticholinergics.[3][4]

This guide will focus on a comparative analysis of:

  • Aluminum Chlorohydrate (ACH)

  • Aluminum Zirconium Tetrachlorohydrex Glycine (AZG)

  • Natural Alternatives (e.g., baking soda, arrowroot powder, magnesium hydroxide)

  • Topical Anticholinergics (as an emerging alternative class)

Comparative Efficacy

The efficacy of an antiperspirant is primarily measured by its ability to reduce sweat. The US Food and Drug Administration (FDA) requires over-the-counter (OTC) antiperspirants to achieve at least a 20% reduction in sweat. Clinical studies have demonstrated that "clinical strength" formulations containing aluminum zirconium complexes can offer greater sweat reduction compared to some prescription aluminum chloride products.[5]

Table 1: Comparative Efficacy of Antiperspirant Actives

Active IngredientTypical ConcentrationFormulation TypeAverage Sweat Reduction (%)Key Findings & Citations
Aluminum Chlorohydrate (ACH) Up to 25%Stick, Roll-on, Aerosol20-30%ACH is a widely used and effective antiperspirant.[1]
Aluminum Zirconium Tetrachlorohydrex Gly Up to 20%Soft-Solid, Stick>30%Found to be significantly more effective than some prescription aluminum chloride products.[5] Considered more effective than ACH.[6][7]
Natural Alternatives VariableStick, CreamNot applicable (deodorant function)These ingredients primarily absorb moisture and neutralize odor rather than blocking sweat ducts.[3]
Topical Anticholinergics Prescription-basedWipesVariesA newer class of treatment for hyperhidrosis that works by blocking nerve signals to sweat glands.

Comparative Safety Profile

The safety of antiperspirant actives is a key consideration, with dermal absorption and skin irritation potential being primary endpoints of evaluation.

Dermal Absorption

The systemic absorption of aluminum from antiperspirants is a topic of ongoing research. Studies using isotopically labeled aluminum have shown that the dermal absorption of aluminum chlorohydrate is extremely low.

Table 2: Dermal Absorption of Aluminum Compounds

CompoundStudy TypeSkin TypeApplication DosePercentage AbsorbedCitation
Aluminum Chlorohydrate In vivo (human volunteers)IntactNot specified~0.01%[1]
Aluminum Chlorohydrate In vivo (human volunteers)Tape-stripped (pre-damaged)21% ACH~0.06%[8]
Skin Irritation and Sensitization

Skin irritation is a potential side effect of some antiperspirant ingredients, particularly at higher concentrations. Aluminum zirconium complexes are often marketed as being more suitable for sensitive skin.[6]

Table 3: Comparative Skin Irritation Potential

Active IngredientIrritation PotentialSensitization PotentialKey Findings & Citations
Aluminum Chloride HighLowCan cause skin irritation due to the formation of hydrochloric acid.[9]
Aluminum Chlorohydrate Low to ModerateLowGenerally well-tolerated on the skin.[1] Can cause irritation in some individuals.[10]
Aluminum Zirconium Tetrachlorohydrex Gly LowLowOften preferred for sensitive skin due to its lower potential for irritation compared to other aluminum salts.[6]
Natural Alternatives (e.g., Baking Soda) Moderate to HighLowBaking soda can be irritating for some users due to its alkaline pH.[3]

Experimental Protocols

In Vitro Dermal Absorption Study

Objective: To quantify the percutaneous absorption of an antiperspirant active ingredient through excised human or porcine skin.

Methodology:

  • Skin Preparation: Full-thickness or split-thickness skin is obtained from a suitable donor source. The skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.

  • Test Substance Application: A known concentration of the test substance, formulated in a relevant vehicle, is applied to the surface of the stratum corneum in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline) maintained at 32°C to mimic physiological conditions.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the presence of the test substance using a validated analytical method (e.g., mass spectrometry).

  • Data Analysis: The cumulative amount of the substance that has permeated the skin over time is calculated and expressed as a percentage of the applied dose.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

Objective: To assess the potential of an antiperspirant ingredient to cause cell damage.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human keratinocytes) is cultured to a near-confluent monolayer in 96-well plates.

  • Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The cells are incubated with a neutral red solution. Viable cells will take up and retain the dye in their lysosomes.

  • Dye Extraction and Quantification: The neutral red is extracted from the cells, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the test substance that reduces cell viability by 50% (IC50) is determined.

Antiperspirant Efficacy Testing (Gravimetric Method)

Objective: To measure the reduction in sweat production following the application of an antiperspirant.

Methodology:

  • Subject Recruitment: A panel of human volunteers with a baseline sweat production rate above a certain threshold is recruited.

  • Acclimatization: Subjects are acclimated to a controlled environment with a specific temperature and humidity (e.g., 100°F and 35% RH).[11]

  • Baseline Sweat Collection: Pre-weighed absorbent pads are placed in each axilla for a defined period to determine the baseline sweat rate.[12]

  • Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the other.

  • Post-Treatment Sweat Collection: After a specified time, sweat is collected again using pre-weighed pads.

  • Data Analysis: The weight of the sweat collected from each axilla is measured, and the percentage of sweat reduction for the treated axilla compared to the control is calculated.[12]

Visualizations

Mechanism of Action of Aluminum-Based Antiperspirants

The primary mechanism of action for aluminum-based antiperspirants involves the formation of a temporary plug within the sweat duct.

Mechanism_of_Action cluster_skin Skin Surface & Sweat Duct cluster_reaction Plug Formation Antiperspirant_Applied Antiperspirant Applied (Aluminum Salts) Sweat_Duct_Opening Sweat Duct Opening Antiperspirant_Applied->Sweat_Duct_Opening Dispersion Mixing Mixing with Sweat (pH increases) Sweat_Duct_Opening->Mixing Sweat_Duct Sweat Duct Polymerization Polymerization of Aluminum Hydroxide Mixing->Polymerization Gel_Plug Formation of Gelatinous Plug Polymerization->Gel_Plug Sweat_Flow_Blocked Sweat Flow Blocked Gel_Plug->Sweat_Flow_Blocked

Mechanism of Action of Aluminum Antiperspirants
Experimental Workflow for In Vitro Dermal Absorption

The following diagram illustrates the key steps in an in vitro dermal absorption study.

Dermal_Absorption_Workflow Skin_Preparation Excised Skin Preparation (Human or Porcine) Franz_Cell_Assembly Mounting on Franz Diffusion Cell Skin_Preparation->Franz_Cell_Assembly Product_Application Application of Test Product to Donor Chamber Franz_Cell_Assembly->Product_Application Incubation Incubation at 32°C Product_Application->Incubation Receptor_Fluid_Sampling Periodic Sampling of Receptor Fluid Incubation->Receptor_Fluid_Sampling Analytical_Quantification Quantification of Permeated Substance (e.g., MS) Receptor_Fluid_Sampling->Analytical_Quantification Data_Analysis Calculation of % Absorption Analytical_Quantification->Data_Analysis

In Vitro Dermal Absorption Study Workflow
Signaling Pathway of Aluminum-Induced Cellular Stress

While systemic toxicity from antiperspirant use is not expected in healthy individuals due to low absorption, high concentrations of aluminum have been shown in experimental models to induce cellular stress through various pathways.

Aluminum_Toxicity_Pathway cluster_cellular_effects Cellular Effects Al_ion Aluminum Ion (Al³⁺) ROS_Production Increased ROS Production Al_ion->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Al_ion->Mitochondrial_Dysfunction Protein_Aggregation Protein Misfolding & Aggregation Al_ion->Protein_Aggregation DNA_Damage DNA Damage ROS_Production->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Protein_Aggregation->Apoptosis DNA_Damage->Apoptosis

Simplified Aluminum-Induced Cellular Stress Pathway

Conclusion

Aluminum chlorohydrate remains a safe and effective active ingredient in antiperspirant products for the general population, with extensive research supporting its low dermal absorption and minimal risk of systemic toxicity under normal use conditions. Alternatives such as aluminum zirconium complexes offer enhanced efficacy and potentially improved skin tolerability. Natural alternatives, while popular, function primarily as deodorants by absorbing moisture and neutralizing odor rather than inhibiting sweat production. The choice of active ingredient in product development will depend on the desired efficacy, target consumer demographic, and formulation characteristics. Continued research and standardized testing protocols are essential for the comprehensive safety and efficacy assessment of all antiperspirant and deodorant actives.

References

Safety Operating Guide

Proper Disposal of Dialuminium Chloride Pentahydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of dialuminium (B1238714) chloride pentahydroxide (also known as polyaluminum chloride or PAC), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Dialuminium chloride pentahydroxide is a corrosive substance that requires careful handling.[1][2][3][4] Prior to disposal, ensure all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (PVC, neoprene, or natural rubber are suitable), and protective clothing.[5][6] In case of insufficient ventilation or the generation of mists, a full-face respirator should be used.[1]

  • Incompatible Materials: Avoid contact with bases (e.g., sodium hydroxide (B78521), carbonates) and metals such as aluminum, copper, and iron, as it is corrosive to them.[2][7][8][9]

  • Spill Response: In the event of a spill, contain the material to prevent it from entering drains or waterways.[6][9] Small spills can be neutralized with an alkali like soda ash, followed by absorption with an inert material (e.g., sand or vermiculite).[2][9] Be cautious when using carbonates for neutralization, as this can generate carbon dioxide gas.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its waste must comply with all applicable federal, state, and local environmental regulations.[2][4][5]

  • Waste Characterization: Before disposal, the waste stream containing this compound should be characterized. If the pH of the waste is less than 2, it may be classified as a corrosive hazardous waste (RCRA code D002).[2]

  • Neutralization: For liquid waste, controlled neutralization is a key step.

    • Slowly add an alkaline solution, such as soda ash (sodium carbonate) or sodium hydroxide, while stirring continuously in a suitable container.

    • Monitor the pH of the solution. The target pH should be within the range acceptable for your local wastewater treatment facility, typically between 6.0 and 9.0.

    • This procedure should be performed in a well-ventilated area, as the reaction can be exothermic and may release gases.[10]

  • Precipitation and Separation: During water treatment processes, this compound is used as a coagulant, and the aluminum hydroxide hydrolysis products are removed with the solid sludge.[11][12] In a laboratory setting, after neutralization, a precipitate of aluminum hydroxide may form.

    • Allow the precipitate to settle.

    • Separate the solid from the liquid through decantation, filtration, or centrifugation.

  • Final Disposal:

    • Liquid Effluent: The neutralized liquid, if it meets local discharge standards, may be permissible for drain disposal. However, always confirm with your institution's Environmental Health & Safety (EH&S) department and local regulations.

    • Solid Waste: The precipitated aluminum sludge and any contaminated absorbent materials from spills should be collected in a properly labeled, sealed container. This solid waste should be disposed of through a licensed hazardous waste disposal facility.[4][9]

    • Empty Containers: Empty containers may retain product residue and should be managed as hazardous waste unless thoroughly decontaminated.[4]

III. Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueReference
pH of a 15% aqueous solution~4.0[6]
Typical concentration for use1% to 5%[5]
RCRA Hazardous Waste CodeD002 (if pH < 2)[2]
Australian Drinking Water Guideline (for aluminum)0.2 mg/L[12]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_start Start: Waste Collection cluster_characterization Step 1: Characterization cluster_neutralization Step 2: Neutralization cluster_separation Step 3: Separation cluster_disposal Step 4: Final Disposal start Collect Dialuminium Chloride Pentahydroxide Waste characterize Characterize Waste (Test pH) start->characterize neutralize Neutralize with Alkali (e.g., Soda Ash) to pH 6-9 characterize->neutralize separate Separate Precipitate (Filtration/Decantation) neutralize->separate liquid_disposal Dispose of Neutral Liquid (per local regulations) separate->liquid_disposal solid_disposal Dispose of Solid Waste (Hazardous Waste Facility) separate->solid_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dialuminium chloride pentahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dialuminium chloride pentahydroxide. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to ensure personal safety. Engineering controls, such as local exhaust ventilation, should be in place to minimize exposure.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles are mandatory to protect against splashes.[1]
Hand Protection Chemical-Resistant GlovesWear gloves made of suitable materials such as PVC, Neoprene, or natural rubber.[1] It is important to observe the permeability and breakthrough time provided by the glove supplier.[1]
Body Protection Protective ClothingAt a minimum, clothing should cover the skin to avoid direct contact.[1] For tasks with a higher risk of exposure, a protective suit and boots are recommended.[1]
Respiratory Protection Dust Mask or RespiratorIn the absence of local exhaust ventilation, an approved dust mask or respirator is recommended, especially if mists or aerosols are generated.[1] For spills where aerosols or mists are formed, a half mask with a combination filter B/P2 should be used.[1]

Operational Plans

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Material transfer should be conducted under conditions of local exhaust ventilation to avoid breathing mist.[1]

  • Do not mix with other chemicals.[2]

  • Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[3]

  • Empty containers may retain product residue and can be hazardous.[3]

Storage:

  • Store in a dry, cool, and well-ventilated area.[3]

  • Keep containers tightly closed.[2]

  • Store above freezing and below 60°C.[1]

  • Avoid incompatible materials, including non-acid-proof metals (like aluminum, copper, and iron), bases, unalloyed steel, and galvanized surfaces.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. Rinse the mouth and nose with water. If symptoms persist, contact a physician.[1]
Skin Contact Remove contaminated clothing immediately. Rinse the affected area with water. If symptoms persist, call a physician.[1]
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, including under the eyelids. If symptoms persist, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water or milk. If symptoms persist, call a physician. Never give anything by mouth to an unconscious person.[1]

Disposal Plans

  • Product Disposal: Must be disposed of in accordance with local and national regulations.[1] this compound is not classified as a hazardous waste.[1]

  • Packaging Disposal: Follow recommendations according to the method of disposal and the specific disposal facility.[1]

Accidental Release Measures

In the event of a spill, follow these procedural steps to ensure safety and proper containment.

cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps Isolate Spill Area Isolate Spill Area Wear Appropriate PPE Wear Appropriate PPE Isolate Spill Area->Wear Appropriate PPE Contain Spill Contain Spill Wear Appropriate PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Use absorptive barriers Collect Waste Collect Waste Absorb Material->Collect Waste Use vacuum truck for large spills Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Follow local regulations Report Incident Report Incident Dispose of Waste->Report Incident

Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.